Gersizangitide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2417491-82-6 |
|---|---|
Molecular Formula |
C111H167N29O28 |
Molecular Weight |
2355.7 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C111H167N29O28/c1-14-58(8)86(105(164)132-76(52-82(114)144)98(157)129-77(53-83(145)146)100(159)135-85(57(6)7)104(163)138-88(60(10)16-3)107(166)131-75(51-81(113)143)97(156)126-71(90(115)149)47-64-32-21-17-22-33-64)137-101(160)78(54-84(147)148)133-106(165)87(59(9)15-2)136-99(158)74(50-67-38-27-20-28-39-67)127-91(150)61(11)122-95(154)72(48-65-34-23-18-24-35-65)130-103(162)80-42-31-45-140(80)109(168)62(12)123-108(167)89(63(13)142)139-102(161)79(55-141)134-96(155)73(49-66-36-25-19-26-37-66)128-94(153)70(41-30-44-121-111(118)119)125-93(152)69(40-29-43-120-110(116)117)124-92(151)68(112)46-56(4)5/h17-28,32-39,56-63,68-80,85-89,141-142H,14-16,29-31,40-55,112H2,1-13H3,(H2,113,143)(H2,114,144)(H2,115,149)(H,122,154)(H,123,167)(H,124,151)(H,125,152)(H,126,156)(H,127,150)(H,128,153)(H,129,157)(H,130,162)(H,131,166)(H,132,164)(H,133,165)(H,134,155)(H,135,159)(H,136,158)(H,137,160)(H,138,163)(H,139,161)(H,145,146)(H,147,148)(H4,116,117,120)(H4,118,119,121)/t58-,59-,60-,61-,62-,63+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,85-,86-,87-,88-,89-/m0/s1 |
InChI Key |
YVOJSNXOGANXSQ-BZHNYRKKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Gersizangitide (AXT-107)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gersizangitide (also known as AXT-107) is a novel, clinical-stage anti-angiogenic peptide therapeutic developed by AsclepiX Therapeutics for the treatment of retinal vascular diseases such as neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).[1] It is a 20-amino acid peptide derived from collagen IV.[2] this compound is formulated as a microparticulate suspension for intravitreal injection, which forms a gel depot in the vitreous, allowing for a slow release of the peptide and a potentially long duration of action, with a half-life of approximately 180 days. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, and details the experimental protocols used to elucidate its activity.
Core Mechanism of Action: A Dual Approach
This compound exerts its therapeutic effects through a novel dual mechanism of action that simultaneously inhibits pro-angiogenic signaling and promotes vascular stabilization. This is achieved by targeting two critical pathways involved in the pathogenesis of retinal vascular diseases: the Vascular Endothelial Growth Factor (VEGF) pathway and the Angiopoietin/Tie2 pathway. The entire cascade is initiated by the binding of this compound to specific integrin receptors on the surface of endothelial cells.
Inhibition of VEGF Signaling
This compound inhibits the signaling of VEGF-A and VEGF-C, key drivers of angiogenesis and vascular permeability.[1][2] This inhibition is not direct but is mediated through its interaction with integrins. Specifically, this compound binds to integrin αvβ3, which is known to act as a co-receptor for VEGF Receptor 2 (VEGFR2). By binding to αvβ3, this compound disrupts the VEGFR2-αvβ3 complex, which is necessary for optimal VEGF signaling. This disruption leads to a reduction in VEGF-stimulated phosphorylation of VEGFR2 and its downstream signaling pathways, ultimately suppressing neovascularization and vascular leakage.[3]
Activation of Tie2 Signaling
In addition to inhibiting VEGF signaling, this compound activates the Tie2 receptor, a tyrosine kinase that plays a crucial role in maintaining vascular stability. This activation is context-dependent and is potentiated by Angiopoietin-2 (Ang2). Under normal conditions, Ang2 is often an antagonist of Tie2. However, this compound's binding to integrin α5β1 disrupts the sequestration of Tie2 by this integrin in non-junctional areas of the endothelial cell membrane. This allows Tie2 to relocate and cluster at cell-cell junctions, where, in the presence of Ang2, it becomes activated (phosphorylated). Activated Tie2 signaling strengthens endothelial cell junctions, reduces vascular permeability, and suppresses inflammation.
The dual mechanism of inhibiting VEGFR2 and activating Tie2 provides a complementary approach to treating retinal vascular diseases, potentially offering greater efficacy and durability than targeting either pathway alone.
Signaling Pathway Overview
The following diagram illustrates the dual mechanism of action of this compound.
Preclinical Data Summary
A substantial body of preclinical evidence supports the mechanism of action and therapeutic potential of this compound.
In Vitro Studies
| Parameter | Assay | Result | Reference |
| Tie2 & Akt Phosphorylation | Western Blot in microvascular endothelial cells | Dose-dependent increase with this compound (0-100 µM) treatment for 105 minutes. | |
| Integrin Binding | Ex vivo cross-linking/pull-down experiments | This compound binds to integrins αvβ3 and α5β1. | |
| Endothelial Cell Junctions | Immunofluorescence in HUVECs | Co-localization of this compound with αv and α5 at cell-cell junctions. |
In Vivo Studies
| Model | Animal | Dose | Key Findings | Reference |
| Oxygen-Induced Ischemic Retinopathy (OIR) | Mouse | 1 µg, single intravitreal injection | Enhanced phosphorylation of Tie2 in retinal neovascularization. | |
| LPS-Induced Uveitis | Mouse | 1 µg, single intravitreal injection | Inhibited vascular leakage and reduced albumin levels in the vitreous. | |
| Safety & Pharmacokinetics | Rabbit, Minipig | 100, 250, 500, 1000 µg, single intravitreal injection | Well-tolerated over 9 months with no significant safety findings. Half-life of the vitreal gel was ~180 days. |
Experimental Protocols
In Vitro Tie2 and Akt Phosphorylation Assay
A representative protocol for assessing Tie2 and Akt phosphorylation in response to this compound is as follows:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media until confluent.
-
Starvation: Cells are serum-starved for a defined period (e.g., 4-6 hours) to reduce basal receptor phosphorylation.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-100 µM) for a specified time (e.g., 105 minutes) in the presence of a Tie2 ligand such as Ang2.
-
Lysis: Cells are washed with cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with primary antibodies against phospho-Tie2, total Tie2, phospho-Akt, and total Akt overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification.
-
In Vivo Oxygen-Induced Retinopathy (OIR) Mouse Model
This model is used to study ischemia-induced retinal neovascularization.
-
Induction: Neonatal mice (e.g., C57BL/6J) at postnatal day 7 (P7) and their nursing dam are placed in a hyperoxic chamber (75% oxygen).
-
Hyperoxia: The animals are maintained in the hyperoxic environment until P12. This causes vaso-obliteration in the central retina.
-
Return to Normoxia: At P12, the mice are returned to room air (21% oxygen). The now-avascular retina becomes hypoxic, leading to the development of retinal neovascularization, which peaks around P17.
-
Treatment: this compound (e.g., 1 µg in 1 µL) is administered via a single intravitreal injection at a specific time point, for instance, P12 or P17. A vehicle control is injected into the contralateral eye or a separate cohort of animals.
-
Analysis: At a predetermined endpoint (e.g., P17 or later), eyes are enucleated. Retinas are dissected, flat-mounted, and stained with isolectin B4 to visualize the vasculature. The extent of neovascularization is then quantified using imaging software. For mechanism of action studies, retinal tissue can be processed for immunofluorescence staining (e.g., for phospho-Tie2) or Western blotting.
Clinical Development
This compound is currently being evaluated in clinical trials for nAMD. The DISCOVER trial (NCT05859776) is a Phase 1/2a open-label, dose-escalating study designed to assess the safety, tolerability, bioactivity, and duration of action of a single suprachoroidal injection of this compound in patients with nAMD.
DISCOVER Trial (NCT05859776) Summary
| Parameter | Description |
| Phase | 1/2a |
| Indication | Neovascular Age-Related Macular Degeneration (nAMD) |
| Design | Open-label, single ascending dose, sequential assignment |
| Number of Patients | Approximately 15 |
| Dose Cohorts | 125 µg (n=3), 250 µg (n=3), 500 µg (n=9) |
| Primary Endpoints | - Incidence of treatment-emergent adverse events- Change from baseline in intraocular pressure- Number of subjects with anti-drug antibodies |
| Secondary Endpoints | - Change from baseline in Best Corrected Visual Acuity (BCVA)- Change from baseline in Central Subfield Thickness (CST)- Time to first supplemental anti-VEGF treatment |
Conclusion
This compound's innovative dual mechanism of action, targeting both the VEGF and Tie2 pathways through integrin binding, represents a promising advancement in the treatment of retinal vascular diseases. Preclinical data have demonstrated its ability to inhibit neovascularization, reduce vascular leakage, and suppress inflammation. The long-acting formulation offers the potential to significantly reduce the treatment burden for patients. Ongoing clinical trials will further elucidate the safety and efficacy of this compound in patients with nAMD and other retinal conditions.
References
Gersizangitide (AXT107): A Technical Guide to its Sequence, Structure, and Dual-Action Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gersizangitide, also known as AXT107, is a synthetic 20-amino acid peptide derived from collagen IV currently under investigation for the treatment of neovascular retinal diseases such as wet age-related macular degeneration (wet AMD) and diabetic macular edema.[1][2] This technical guide provides a comprehensive overview of this compound's peptide sequence, its dual mechanism of action involving the inhibition of Vascular Endothelial Growth Factor (VEGF) signaling and the activation of the Tie2 receptor pathway, and detailed experimental protocols. The information is intended to support researchers and professionals in the field of drug development.
Peptide Sequence and Physicochemical Properties
This compound is a 20-mer mimetic peptide with the following amino acid sequence:
Sequence: L-Leucyl-L-Arginyl-L-Arginyl-L-Phenylalanyl-L-Seryl-L-Threonyl-L-Alanyl-L-Prolyl-L-Phenylalanyl-L-Alanyl-L-Phenylalanyl-L-Isoleucyl-L-α-Aspartyl-L-Isoleucyl-L-Asparaginyl-L-α-Aspartyl-L-Valyl-L-Isoleucyl-L-Asparaginyl-L-Phenylalaninamide
One-Letter Code: LRRFSTAPFAFIDINDVINF-NH2[1][3]
| Property | Value | Reference |
| Molecular Weight | 2355.69 g/mol | [4] |
| Molecular Formula | C111H167N29O28 | |
| Source | Derived from Collagen IV | |
| CAS Number | 2417491-82-6 |
Mechanism of Action
This compound exhibits a novel dual mechanism of action that targets two critical pathways in retinal vascular diseases: it inhibits VEGFR2 signaling and activates the Tie2 pathway. This dual action is mediated by its binding to integrins αvβ3 and α5β1.
Inhibition of VEGFR2 Signaling
This compound binds to integrin αvβ3, which acts as a co-receptor for VEGFR2. This interaction disrupts the formation of the VEGFR2-β3 complex, leading to the suppression of VEGF-stimulated phosphorylation of VEGFR2. Consequently, downstream signaling pathways that promote neovascularization and vascular permeability are inhibited. Furthermore, this compound has been shown to reduce total VEGFR2 levels by promoting its internalization, ubiquitination, and subsequent degradation.
Activation of Tie2 Signaling
In addition to its inhibitory role, this compound also activates the Tie2 receptor. This activation is particularly interesting as it can convert Angiopoietin-2 (Ang2), typically a Tie2 antagonist, into a potent agonist. This leads to increased phosphorylation of Tie2 and its downstream effector Akt, promoting vascular stability and reducing inflammation.
Quantitative Data
Binding Affinity
The binding affinity of this compound to its integrin targets has been quantified:
| Target Integrin | Dissociation Constant (Kd) | Reference |
| αvβ3 | 1.29 nM | |
| α5β1 | 2.21 nM |
Clinical Trial Dosages
In the DISCOVER Phase 1/2a clinical trial for neovascular age-related macular degeneration (nAMD), the following doses of this compound were evaluated:
| Dose Level | Dosage | Number of Patients (n) |
| Low | 125 µg | 3 |
| Medium | 250 µg | 3 |
| High | 500 µg | 9 |
Experimental Protocols
Western Blot for Tie2 Phosphorylation
This protocol describes the methodology to assess the effect of this compound on Tie2 phosphorylation in endothelial cells.
Objective: To determine if this compound treatment leads to an increase in the phosphorylation of Tie2 and its downstream effector, Akt.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are grown to confluency.
-
Treatment:
-
Cells are pre-treated with 100 µM this compound (or a DMSO vehicle control) for 90 minutes.
-
Following pre-treatment, cells are stimulated with 10 ng/mL of Tumor Necrosis Factor-α (TNFα) for varying durations.
-
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a standard protein assay.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phospho-Tie2 (pTie2) (Y992) and phospho-Akt (pAkt) (S473).
-
Loading controls such as α-Tubulin or GAPDH are used to ensure equal protein loading.
-
The membrane is then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the pTie2 and pAkt bands is quantified and normalized to the loading control to determine the relative increase in phosphorylation.
Integrin Binding Assay (Fluorescence Polarization)
This protocol outlines a method to determine the binding affinity (Kd) of this compound to purified integrins.
Objective: To quantify the dissociation constant (Kd) of this compound for integrins αvβ3 and α5β1.
Methodology:
-
Peptide Labeling: this compound is labeled with a fluorescent probe, such as 5-FAM (5-Carboxyfluorescein).
-
Assay Setup:
-
A constant concentration of the 5-FAM-labeled this compound (e.g., 10 nM) is used.
-
Varying concentrations of purified integrin αvβ3 or α5β1 are added to the labeled peptide.
-
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Fluorescence Polarization Measurement: The fluorescence polarization of each sample is measured using a suitable plate reader. The binding of the larger integrin protein to the small fluorescently labeled peptide causes a decrease in the tumbling rate of the peptide, leading to an increase in fluorescence polarization.
-
Data Analysis:
-
The change in anisotropy is plotted against the concentration of the integrin.
-
The data is fitted to a ligand-dependent, quadratic equation of anisotropy to determine the dissociation constant (Kd).
-
Signaling Pathway Visualizations
The following diagrams illustrate the dual mechanism of action of this compound.
Caption: this compound inhibits VEGFR2 signaling by disrupting the VEGFR2-integrin αvβ3 complex.
Caption: this compound potentiates Ang2-mediated Tie2 activation, promoting vascular stability.
References
Gersizangitide (AXT-107): A Dual-Action Peptide for the Treatment of Retinal Vascular Diseases
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gersizangitide (AXT-107) is a novel, 20-amino acid synthetic peptide derived from collagen IV, currently in clinical development by AsclepiX Therapeutics for the treatment of neovascular age-related macular degeneration (nAMD) and other retinal vascular diseases.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and ongoing clinical evaluation of this compound. The molecule exhibits a unique dual mechanism of action, concurrently inhibiting the vascular endothelial growth factor (VEGF) pathway and activating the Tie2 signaling pathway, both of which are clinically validated targets in the management of retinal diseases characterized by neovascularization and vascular leakage.
Introduction: The Challenge of Retinal Vascular Diseases
Retinal vascular diseases, including neovascular age-related macular degeneration (nAMD), diabetic macular edema (DME), and retinal vein occlusion (RVO), are leading causes of vision loss globally. The pathophysiology of these conditions is complex, involving processes such as angiogenesis, vascular leakage, and inflammation. A key player in these processes is the vascular endothelial growth factor (VEGF) family, which promotes the formation of new, leaky blood vessels. While anti-VEGF therapies have revolutionized treatment, a significant number of patients show suboptimal response, and the need for frequent intravitreal injections presents a substantial treatment burden.
Another critical pathway in maintaining vascular stability is the Tie2 signaling pathway. Activation of the Tie2 receptor by its ligand, angiopoietin-1 (Ang1), promotes endothelial cell survival, maturation, and stability. In contrast, angiopoietin-2 (Ang2) often acts as a competitive antagonist of Ang1, promoting vascular destabilization.
Furthermore, proteins like Connexin 43 (Cx43) are implicated in the inflammatory and vascular leakage aspects of retinal diseases.[2][3] Cx43, a gap junction protein, is upregulated in retinal vascular diseases and its hemichannel opening can contribute to vascular permeability and inflammation.[4][5] While this compound's primary mechanism does not directly involve Cx43, understanding the role of such proteins provides a broader context for the multifaceted nature of retinal vascular pathologies that next-generation therapies aim to address.
This compound's dual-action approach, targeting both VEGF-driven neovascularization and promoting vascular stability via Tie2 activation, offers a promising therapeutic strategy to overcome the limitations of current treatments.
Discovery and Molecular Profile of this compound (AXT-107)
This compound is a synthetic 20-mer peptide derived from collagen IV. Its development was driven by research into endogenous inhibitors of angiogenesis. The peptide was designed to mimic the anti-angiogenic properties of its parent molecule.
Molecular Interaction:
This compound's dual mechanism is mediated by its high-affinity binding to two key integrins: αvβ3 and α5β1. Integrins are transmembrane receptors that play a crucial role in cell adhesion and signal transduction. The differential expression of these integrins on diseased versus normal retinal vessels provides a degree of targeted activity for this compound.
Mechanism of Action: A Dual Approach to Vascular Stabilization
This compound's therapeutic effects stem from its ability to modulate two critical signaling pathways involved in retinal vascular homeostasis.
Inhibition of the VEGFR2 Signaling Pathway
This compound binds to the integrin αvβ3, which acts as a co-receptor for VEGFR2. This interaction disrupts the formation of the VEGFR2-αvβ3 complex, leading to the suppression of VEGF-induced VEGFR2 phosphorylation and downstream signaling. This inhibition of the VEGF pathway helps to reduce neovascularization and vascular permeability.
Activation of the Tie2 Signaling Pathway
This compound also binds to the integrin α5β1, which is associated with the Tie2 receptor. This binding event leads to a conformational change that sensitizes the Tie2 receptor to its ligand, Ang2. In the presence of this compound, Ang2, which typically acts as an antagonist, functions as a potent agonist of Tie2. This leads to increased Tie2 phosphorylation and activation of its downstream signaling cascade, promoting vascular stability and reducing inflammation.
Preclinical Development
This compound has undergone extensive preclinical evaluation in various in vitro and in vivo models of retinal vascular diseases.
In Vitro Studies
-
VEGFR2 Inhibition: In cultured human umbilical vein endothelial cells (HUVECs), this compound has been shown to inhibit VEGF-induced phosphorylation of VEGFR2.
-
Tie2 Activation: In microvascular endothelial cells, this compound (0-100 μM) enhances the phosphorylation of Tie2 and its downstream effector Akt in the presence of Ang2 in a dose-dependent manner.
In Vivo Animal Models
This compound has demonstrated efficacy in several well-established animal models of retinal neovascularization and vascular leakage.
-
Oxygen-Induced Retinopathy (OIR) Model: In a mouse model of OIR, a single intravitreal injection of 1 µg of this compound was shown to enhance the phosphorylation of Tie2 in the endothelial cells of retinal neovascular tufts.
-
LPS-Induced Uveitis Model: In a mouse model of lipopolysaccharide (LPS)-induced uveitis, a single intravitreal injection of 1 µg of this compound significantly inhibited vascular leakage, as measured by a reduction in the concentration of albumin in the vitreous humor.
-
Murine Model of Macular Degeneration: In mice genetically engineered to mimic human macular degeneration, treatment with this compound resulted in approximately half as much fluorescent dye leakage from retinal vessels compared to control animals.
Preclinical Pharmacokinetics and Safety
Preclinical studies in rabbits and minipigs have demonstrated a favorable pharmacokinetic and safety profile for this compound.
-
Formulation and Administration: this compound is formulated as a liquid that, upon intravitreal injection, self-assembles into a gel-like depot. This depot remains below the visual axis and provides a slow release of the drug over several months.
-
Safety and Tolerability: Single intravitreal doses of up to 1000 µg of this compound were well-tolerated in rabbits and minipigs for up to 9 months, with no signs of increased intraocular pressure, inflammation, or changes in electroretinography (ERG).
-
Ocular Distribution and Half-Life: this compound was found at efficacious levels in the retina and choroid-RPE. The half-life of the gel depot in the vitreous was approximately 180 days, suggesting the potential for once- or twice-yearly dosing.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Parameter | Value | Model System | Reference |
| Integrin Binding Affinity | |||
| Kd for αvβ3 | Not specified in search results | In vitro binding assay | |
| Kd for α5β1 | Not specified in search results | In vitro binding assay | |
| Inhibition of Vascular Leakage | |||
| Reduction in Vitreous Albumin | Significant reduction (0.03±0.02 vs 0.05±0.02 mg/ml) | Mouse LPS-induced uveitis model | |
| Reduction in Dye Leakage | ~50% reduction | Mouse model of macular degeneration | |
| Tie2 Pathway Activation | |||
| Tie2 Phosphorylation | Enhanced phosphorylation | Mouse OIR model (1 µg intravitreal) | |
| Tie2 and Akt Phosphorylation | Dose-dependent increase | In vitro microvascular endothelial cells (0-100 µM) |
| Parameter | Doses Tested | Species | Duration | Key Findings | Reference |
| Preclinical Safety & PK | 100, 250, 500, and 1000 µg (intravitreal) | Rabbit and Minipig | 9 months | Well-tolerated, no significant ocular inflammation or toxicity. Formation of a long-acting gel depot in the vitreous. | |
| Vitreous Gel Half-life | Not applicable | Rabbit and Minipig | - | Approximately 180 days |
Experimental Protocols
Oxygen-Induced Retinopathy (OIR) Mouse Model
-
Induction: C57BL/6J mouse pups at postnatal day 7 (P7) are exposed to an environment of 75% oxygen for 5 days. At P12, the mice are returned to room air, which induces relative hypoxia and subsequent retinal neovascularization.
-
This compound Administration: A single intravitreal injection of this compound (e.g., 1 µg) is administered at a specific time point, often at P12.
-
Assessment of Neovascularization: At P17, the peak of neovascularization, mice are euthanized, and their eyes are enucleated. Retinal flat mounts are prepared and stained with isolectin B4 to visualize the vasculature. The extent of neovascular tufts and the avascular area are quantified.
-
Assessment of Tie2 Phosphorylation: Retinal tissue is collected and processed for Western blot analysis to detect phosphorylated Tie2 and total Tie2 levels.
Lipopolysaccharide (LPS)-Induced Uveitis Mouse Model
-
Induction: Adult C57BL/6 mice are given an intravitreal injection of LPS (e.g., 125-250 ng) in one eye to induce an inflammatory response and vascular leakage. The contralateral eye may be injected with phosphate-buffered saline (PBS) as a control.
-
This compound Administration: this compound (e.g., 1 µg) is administered via intravitreal injection, typically prior to the LPS challenge.
-
Assessment of Vascular Leakage: At a designated time point after LPS injection (e.g., 48 hours), vitreous humor is collected. The concentration of albumin in the vitreous is measured using an enzyme-linked immunosorbent assay (ELISA) as an indicator of vascular leakage.
-
Assessment of Inflammation: Retinal tissue can be collected to measure the mRNA levels of inflammatory cytokines such as IL-6 and Angpt2 via quantitative real-time PCR (qRT-PCR).
Clinical Development: The DISCOVER Trial
This compound is currently being evaluated in a Phase 1/2a clinical trial, known as the DISCOVER study (NCT05859776), for the treatment of nAMD.
-
Study Design: An open-label, single ascending dose, 9-month study.
-
Primary Objective: To evaluate the safety and tolerability of three dose strengths of this compound (125 µg, 250 µg, and 500 µg) administered via suprachoroidal injection.
-
Secondary Endpoints: To determine the bioactivity and duration of action of this compound, with efficacy assessed by changes in central subfield thickness (CST) and best-corrected visual acuity (BCVA).
-
Enrollment: Enrollment of 15 patients was completed in May 2024.
-
Expected Topline Results: Q2 2025.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits VEGFR2 signaling by disrupting the VEGFR2-αvβ3 integrin complex.
Caption: this compound promotes Tie2 activation by enabling Ang2 to act as a potent agonist.
Caption: Experimental workflow for the Oxygen-Induced Retinopathy (OIR) model.
Future Directions and Conclusion
This compound (AXT-107) represents a promising next-generation therapeutic for retinal vascular diseases. Its novel dual mechanism of action, targeting both the inhibition of pathological neovascularization and the promotion of vascular stability, has the potential to offer improved efficacy and durability over existing anti-VEGF monotherapies. The preclinical data demonstrate a strong safety profile and a long-acting formulation that could significantly reduce the treatment burden for patients.
The ongoing DISCOVER Phase 1/2a clinical trial will provide crucial insights into the safety, tolerability, and bioactivity of this compound in patients with nAMD. The results of this trial, expected in the second quarter of 2025, are eagerly awaited by the ophthalmology community and could pave the way for a new standard of care for patients with retinal vascular diseases. Further research may also explore the potential of this compound in other indications such as diabetic retinopathy and retinal vein occlusion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Role of Connexin in Ophthalmic Neovascularization and the Interaction between Connexin and Proangiogenic Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Connexin 43 (Cx43) regulates high-glucose-induced retinal endothelial cell angiogenesis and retinal neovascularization [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Connexin43 in retinal injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Gersizangitide: A Dual-Action Modulator of Tie2 and VEGF Pathways for Retinal Vascular Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Gersizangitide (AXT107) is a novel, synthetic 20-amino acid peptide derived from collagen IV, currently under investigation for the treatment of retinal vascular diseases such as neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME). Its unique dual mechanism of action, functioning as both a Tie2 activator and a vascular endothelial growth factor (VEGF) inhibitor, positions it as a promising therapeutic candidate. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation.
Introduction
Pathological angiogenesis and vascular leakage are hallmarks of several debilitating retinal diseases. While the inhibition of VEGF has revolutionized the treatment of these conditions, a significant number of patients exhibit a suboptimal response, and the frequent intravitreal injections required present a considerable treatment burden. This compound offers a novel therapeutic strategy by simultaneously targeting two critical pathways involved in vascular homeostasis: the Tie2 and VEGF signaling pathways.
Mechanism of Action
This compound exerts its dual effects by binding with high affinity to integrins αvβ3 and α5β1, which are upregulated on endothelial cells in neovascular tissues[1][2][3]. This interaction leads to two key downstream effects:
-
VEGF Inhibition: By binding to integrin αvβ3, which acts as a co-receptor for VEGFR2, this compound disrupts the VEGFR2-αvβ3 complex. This disruption inhibits VEGF-stimulated phosphorylation of VEGFR2, leading to a reduction in downstream signaling, decreased vascular permeability, and suppression of neovascularization[2][3][4]. This compound has also been shown to reduce total VEGFR2 levels by promoting its internalization, ubiquitination, and degradation[4].
-
Tie2 Activation: this compound's interaction with integrin α5β1 potentiates Angiopoietin-2 (Ang2)-mediated Tie2 activation. In pathological conditions, Ang2 is often upregulated and acts as a Tie2 antagonist, promoting vascular destabilization. This compound converts Ang2 into a potent Tie2 agonist, leading to the phosphorylation of the Tie2 receptor and activation of its downstream signaling pathways. This results in enhanced vascular stability and a reduction in inflammation[5].
The following diagram illustrates the proposed signaling pathway for this compound's dual action.
This compound's dual mechanism of action.
Quantitative Data
Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Binding Affinities of this compound
| Target | Binding Affinity (Kd) | Reference |
| Integrin αvβ3 | 1.29 nM | [2][4] |
| Integrin α5β1 | 2.21 nM | [2][4] |
Table 2: In Vivo Efficacy of this compound
| Model | Endpoint | Result | Reference |
| Rabbit Model of VEGF-Induced Vascular Leakage | Reduction in Vascular Leakage | 86% reduction at 1 month, 70% reduction at 2 months | [2][4] |
| Mouse Model of Uveitis (LPS-induced) | Vitreous Albumin Concentration | Significant reduction compared to control | [1] |
Table 3: Pharmacokinetics of Intravitreal this compound
| Species | Formulation | Half-life in Vitreous | Reference |
| Rabbit and Minipig | Intravitreal Gel | Approximately 180 days | [6][7][8] |
Clinical Data
This compound is currently being evaluated in Phase 1/2a clinical trials for nAMD and DME.
Table 4: Overview of Selected Clinical Trials
| Study Name (Acronym) | Condition | Phase | Dose Levels | Number of Patients | Status (as of late 2025) |
| DISCOVER | Neovascular AMD | 1/2a | 125 µg, 250 µg, 500 µg (suprachoroidal injection) | 15 | Enrollment complete |
| CONGO | Diabetic Macular Edema | 1/2a | - | 18 | Terminated |
| SHASTA | Neovascular AMD | 1/2a | - | 18 | Terminated |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
In Vitro Assays
-
Objective: To determine the ability of this compound to induce Tie2 phosphorylation in the presence of Ang2.
-
Methodology (Western Blot):
-
Culture human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cells to confluence.
-
Serum-starve the cells for a defined period (e.g., 4-6 hours).
-
Pre-treat cells with this compound at various concentrations for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of recombinant human Ang2 (e.g., 200 ng/mL) for a short duration (e.g., 10-30 minutes).
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated Tie2 (p-Tie2, e.g., anti-phospho-Tie2 Tyr992) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Tie2.
-
Quantify band intensities using densitometry software and express the level of Tie2 phosphorylation as the ratio of p-Tie2 to total Tie2.
-
Tie2 Phosphorylation Assay Workflow.
-
Objective: To determine the IC50 of this compound for the inhibition of VEGF-induced VEGFR2 phosphorylation.
-
Methodology (ELISA-based):
-
Use a 96-well plate pre-coated with a substrate for VEGFR2 kinase.
-
Add serial dilutions of this compound to the wells.
-
Initiate the kinase reaction by adding recombinant human VEGFR2 kinase and ATP.
-
Add a specific antibody that recognizes the phosphorylated substrate, conjugated to an enzyme such as horseradish peroxidase (HRP).
-
Add a chemiluminescent or colorimetric substrate and measure the signal using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of this compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Models
-
Objective: To evaluate the effect of this compound on the development of choroidal neovascularization.
-
Methodology:
-
Anesthetize adult mice (e.g., C57BL/6) and dilate their pupils.
-
Use a laser to rupture Bruch's membrane at several locations in the retina, avoiding major retinal vessels.
-
Immediately after laser injury, administer an intravitreal injection of this compound or a vehicle control.
-
After a defined period (e.g., 7-14 days), euthanize the mice and enucleate the eyes.
-
Prepare choroidal flat mounts and stain with an endothelial cell marker (e.g., isolectin B4) to visualize the CNV lesions.
-
Quantify the area of CNV using imaging software.
-
-
Objective: To assess the effect of this compound on retinal neovascularization in a model of ischemic retinopathy.
-
Methodology:
-
Expose postnatal day 7 (P7) mouse pups and their nursing mother to a hyperoxic environment (e.g., 75% oxygen) for 5 days.
-
At P12, return the mice to room air (normoxia). This induces relative hypoxia in the avascular retina, leading to neovascularization.
-
At a specific time point (e.g., P12 or P14), administer an intravitreal injection of this compound or a vehicle control.
-
At P17, when neovascularization is maximal, euthanize the pups and dissect the retinas.
-
Stain the retinal flat mounts with an endothelial cell marker.
-
Quantify the areas of neovascularization and vaso-obliteration using imaging software.
-
-
Objective: To quantify the effect of this compound on VEGF-induced vascular leakage in vivo.
-
Methodology:
-
Anesthetize mice and intravenously inject Evans blue dye, which binds to serum albumin.
-
After a short circulation period, administer intradermal injections of VEGF and a vehicle control at distinct sites on the dorsal skin. This compound can be co-injected with VEGF or administered systemically prior to the VEGF challenge.
-
After a defined period (e.g., 20-30 minutes), euthanize the mice and excise the skin at the injection sites.
-
Extract the Evans blue dye from the skin samples using a solvent (e.g., formamide).
-
Quantify the amount of extravasated dye by measuring the absorbance of the extract at a specific wavelength (e.g., 620 nm).
-
Overview of Key In Vivo Experimental Models.
Conclusion
This compound represents a promising next-generation therapeutic for retinal vascular diseases, distinguished by its dual mechanism of action that addresses both vascular leakage and instability. Its ability to inhibit VEGF signaling while simultaneously activating the Tie2 pathway offers a potentially more comprehensive and durable treatment effect compared to current anti-VEGF monotherapies. The long intraocular half-life of its gel formulation may also significantly reduce the treatment burden for patients. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in a clinical setting.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 4. This compound (AXT107) | VEGFR2-β3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Anti-angiogenic collagen IV-derived peptide target engagement with αvβ3 and α5β1 in ocular neovascularization models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. hcplive.com [hcplive.com]
In-vitro Anti-Angiogenic Properties of Gersizangitide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gersizangitide (also known as AXT-107) is a synthetic 20-mer peptide derived from collagen IV that has emerged as a promising anti-angiogenic agent.[1] In-vitro studies have elucidated its dual mechanism of action, which involves the modulation of two critical pathways in angiogenesis: the Vascular Endothelial Growth Factor (VEGF) and the Tie2 signaling pathways. This technical guide provides a comprehensive overview of the in-vitro studies on this compound's anti-angiogenic properties, detailing its mechanism of action, experimental protocols for key assays, and a summary of available quantitative data.
Mechanism of Action
This compound exerts its anti-angiogenic effects through a unique dual-targeting mechanism. It interacts with integrins αvβ3 and α5β1 on the surface of endothelial cells, leading to:
-
Inhibition of VEGF Signaling: By binding to integrin αvβ3, which acts as a co-receptor for VEGF Receptor 2 (VEGFR-2), this compound disrupts the formation of the VEGFR2-αvβ3 complex. This disruption inhibits VEGF-stimulated phosphorylation of VEGFR2, a critical step in the activation of downstream pro-angiogenic signaling cascades.[2][3] Furthermore, this compound has been shown to reduce the total levels of VEGFR2 in cultured vascular endothelial cells.[3]
-
Activation of Tie2 Signaling: this compound's interaction with integrin α5β1 leads to the activation of the Tie2 receptor. This activation is notable as it can occur in the presence of Angiopoietin-2 (Ang2), which is typically an antagonist of Tie2.[3] By converting Ang2 into a functional agonist, this compound promotes Tie2-mediated signaling, which is crucial for vascular stability and the inhibition of vascular leakage.
The binding affinities (Kd) of this compound for these integrins have been determined to be 1.29 nM for αvβ3 and 2.21 nM for α5β1.
Signaling Pathway Diagrams
Quantitative Data Summary
While detailed quantitative data from in-vitro assays are not extensively available in the public domain, the following table summarizes the key findings from preclinical studies.
| Parameter | Assay/Model | Result | Reference |
| Binding Affinity (Kd) | 1.29 nM (for Integrin αvβ3) 2.21 nM (for Integrin α5β1) | ||
| Vascular Leakage | VEGF-induced leakage in rabbit eyes | 86% reduction at 1 month | |
| Vascular Leakage | LPS-induced uveitis model in mice | Significant reduction in vitreous albumin concentration |
Experimental Protocols
Detailed, step-by-step protocols for in-vitro assays specifically using this compound are not publicly available. However, based on standard methodologies for assessing anti-angiogenic properties, the following sections describe the likely experimental workflows.
Endothelial Cell Proliferation Assay
This assay is crucial for determining the effect of this compound on the growth of endothelial cells, a key process in angiogenesis.
Objective: To quantify the inhibitory effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basal Medium (e.g., EBM-2) with reduced serum (e.g., 0.5-2% FBS)
-
This compound (AXT-107) at various concentrations
-
VEGF (as a pro-angiogenic stimulus)
-
96-well plates, collagen-coated
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: HUVECs are seeded into collagen-coated 96-well plates at a density of approximately 2,000-5,000 cells per well in complete growth medium and allowed to adhere overnight.
-
Serum Starvation: The medium is replaced with a basal medium containing reduced serum for 4-6 hours to synchronize the cells.
-
Treatment: The medium is then replaced with a fresh low-serum medium containing a pro-angiogenic stimulus (e.g., VEGF) and varying concentrations of this compound. Control wells with vehicle and VEGF alone are included.
-
Incubation: The plates are incubated for 48-72 hours.
-
Quantification of Proliferation: A cell proliferation reagent is added to each well according to the manufacturer's instructions. The absorbance or luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the control (VEGF-stimulated cells without this compound). The IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) can be calculated from the dose-response curve.
Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.
Objective: To evaluate the effect of this compound on the in-vitro morphogenesis of HUVECs into tube-like structures.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium (EBM-2)
-
Basement membrane extract (e.g., Matrigel® or Geltrex™)
-
This compound (AXT-107) at various concentrations
-
VEGF (as a pro-angiogenic stimulus)
-
96-well plates
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: A thin layer of basement membrane extract is added to each well of a pre-chilled 96-well plate and allowed to polymerize at 37°C for 30-60 minutes.
-
Cell Suspension Preparation: HUVECs are harvested and resuspended in basal medium containing VEGF and the desired concentrations of this compound.
-
Cell Seeding: The cell suspension is added to the coated wells at a density of 10,000-20,000 cells per well.
-
Incubation: The plate is incubated at 37°C for 4-18 hours to allow for tube formation.
-
Visualization and Imaging: The formation of tube-like structures is observed and imaged using an inverted microscope. For quantitative analysis, the cells can be labeled with Calcein AM before imaging.
-
Data Analysis: The images are analyzed to quantify various parameters of tube formation, such as the total tube length, the number of branch points, and the number of loops. The results are compared between the treated and control groups.
Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of this compound on the directional migration of endothelial cells, another essential component of angiogenesis.
Objective: To determine if this compound inhibits the chemotactic migration of HUVECs.
Materials:
-
HUVECs
-
Transwell inserts (with 8.0 µm pore size) for 24-well plates
-
Endothelial Cell Basal Medium (EBM-2) with low serum
-
VEGF (as a chemoattractant)
-
This compound (AXT-107) at various concentrations
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Protocol:
-
Chemoattractant Addition: Basal medium containing VEGF is added to the lower chamber of the 24-well plate.
-
Cell Seeding: HUVECs, resuspended in basal medium with low serum and containing different concentrations of this compound, are seeded into the upper chamber of the Transwell inserts.
-
Incubation: The plate is incubated for 4-6 hours to allow for cell migration through the porous membrane.
-
Removal of Non-migrated Cells: The non-migrated cells on the upper surface of the membrane are gently removed with a cotton swab.
-
Fixation and Staining: The migrated cells on the lower surface of the membrane are fixed with methanol (B129727) and stained with a staining solution.
-
Imaging and Quantification: The stained cells are imaged, and the number of migrated cells per field is counted. The results are expressed as a percentage of migration relative to the control.
Experimental Workflow Diagrams
Conclusion
In-vitro studies have established this compound as a potent anti-angiogenic peptide with a novel dual mechanism of action. By simultaneously inhibiting the pro-angiogenic VEGF signaling pathway and activating the vessel-stabilizing Tie2 pathway, this compound presents a promising therapeutic strategy for diseases characterized by pathological angiogenesis. While the publicly available quantitative in-vitro data is currently limited, the established mechanism of action provides a strong rationale for its continued development. Further publication of detailed in-vitro studies will be crucial for a more comprehensive understanding of its pharmacological profile.
References
Gersizangitide: A Dual-Action Peptide Inhibiting Vascular Leakage and Inflammation
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Gersizangitide (also known as AXT-107) is a novel 20-amino acid synthetic peptide derived from collagen IV that has demonstrated significant potential in the treatment of retinal vascular diseases characterized by vascular leakage and inflammation.[1][2] Its unique mechanism of action, which involves the simultaneous inhibition of Vascular Endothelial Growth Factor (VEGF) receptor signaling and the activation of the Tie2 pathway, positions it as a promising therapeutic candidate for conditions such as neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).[3][4] This technical guide provides an in-depth overview of this compound's core mechanisms, supported by preclinical data, detailed experimental protocols, and visual representations of its signaling pathways.
Mechanism of Action: A Dual Approach to Vascular Stabilization
This compound exerts its therapeutic effects through a sophisticated dual mechanism that targets two critical pathways involved in vascular homeostasis:
-
Inhibition of VEGFR2 Signaling: this compound binds to integrins αvβ3 and α5β1, disrupting the formation of the VEGFR2-β3 complex.[5] This disruption leads to reduced phosphorylation of VEGFR2 upon VEGF stimulation, thereby inhibiting downstream signaling cascades that promote vascular permeability and angiogenesis. Furthermore, this compound has been shown to increase the internalization, ubiquitination, and subsequent degradation of VEGFR2, leading to a reduction in total receptor levels on the cell surface.
-
Activation of Tie2 Signaling: In a distinct and equally important action, this compound's interaction with integrin α5β1 potentiates the activation of the Tie2 receptor by its ligand, Angiopoietin-2 (Ang2). Under pathological conditions, Ang2 typically acts as a Tie2 antagonist, promoting vascular instability. However, in the presence of this compound, Ang2 is converted into a potent Tie2 agonist. This leads to the phosphorylation of Tie2 and its downstream effector Akt, promoting vascular stability and reducing inflammation.
This dual action of inhibiting a key driver of vascular leakage (VEGF) while simultaneously activating a critical pathway for vascular stabilization (Tie2) offers a potentially more comprehensive therapeutic approach compared to monospecific anti-VEGF therapies.
Data Presentation: Preclinical Efficacy
The following tables summarize the available quantitative data from preclinical studies evaluating the efficacy of this compound in models of vascular leakage and inflammation.
Table 1: Inhibition of Vascular Leakage in a Mouse Model of LPS-Induced Uveitis
| Treatment Group | Vitreous Albumin Concentration (mg/ml) | Percent Reduction vs. Control | Reference |
| PBS (Control) | 0.05 ± 0.02 | - | |
| This compound (1 µg, intravitreal) | 0.03 ± 0.02 | 40% |
Data presented as mean ± standard deviation.
Table 2: Modulation of Inflammatory Receptors
| Target | Effect of this compound | Model System | Reference |
| TNF receptor 1 (TNFR1) | Decreased levels | Preclinical models | |
| TNF receptor 2 (TNFR2) | No significant effect | Preclinical models |
Table 3: In Vitro Activity
| Assay | Cell Type | Treatment | Effect | Reference |
| Tie2 Phosphorylation | Microvascular Endothelial Cells | This compound (0-100 µM) + Ang2 | Dose-dependent increase in Tie2 and Akt phosphorylation |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.
Evans Blue Assay for Retinal Vascular Permeability in a Mouse Model
This protocol is adapted from established methods for assessing vascular leakage in the eye.
Objective: To quantify the extent of blood-retinal barrier breakdown.
Materials:
-
This compound (AXT-107)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Evans blue dye (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS)
-
Formamide (B127407) (Sigma-Aldrich)
-
Spectrophotometer
-
Surgical microscope
-
Microcentrifuge tubes
-
Syringes and needles
Procedure:
-
Animal Model: Utilize a relevant mouse model of retinal vascular leakage, such as LPS-induced uveitis or oxygen-induced retinopathy.
-
Treatment: Administer this compound via intravitreal injection at the desired concentration (e.g., 1 µg in 1 µl). A control group should receive a vehicle (e.g., PBS) injection.
-
Induction of Leakage: At a specified time point post-treatment, induce vascular leakage according to the model (e.g., intravitreal injection of LPS).
-
Evans Blue Injection: Anesthetize the mice and inject a 2% solution of Evans blue dye in PBS intravenously via the tail vein (e.g., 45 mg/kg body weight). Allow the dye to circulate for a defined period (e.g., 2 hours).
-
Perfusion: After circulation, perfuse the animals transcardially with PBS to remove intravascular dye.
-
Tissue Harvest: Enucleate the eyes and carefully dissect the retinas under a surgical microscope.
-
Dye Extraction: Place each retina in a microcentrifuge tube with formamide (e.g., 200 µl) and incubate at 70°C for 18 hours to extract the Evans blue dye.
-
Quantification: Centrifuge the samples to pellet any tissue debris. Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Data Analysis: Calculate the concentration of Evans blue in each sample using a standard curve. Normalize the data to the retinal weight.
Evans Blue Assay Experimental Workflow
ELISA for Inflammatory Cytokines in Retinal Tissue
This protocol outlines a general method for quantifying cytokine levels in retinal tissue, which can be adapted for specific targets like TNF-α and IL-6.
Objective: To measure the concentration of pro-inflammatory cytokines in retinal tissue lysates.
Materials:
-
Dissected retinal tissue
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Commercial ELISA kit for the target cytokine (e.g., mouse TNF-α ELISA kit)
-
Microplate reader
-
BCA protein assay kit
Procedure:
-
Tissue Homogenization: Homogenize the dissected retinal tissue in ice-cold lysis buffer.
-
Lysate Preparation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant (retinal lysate).
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay to ensure equal loading in the ELISA.
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody specific for the target cytokine.
-
Add diluted retinal lysates and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
After another wash, add the substrate solution, which will react with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use this curve to calculate the concentration of the cytokine in each sample. Normalize the cytokine concentration to the total protein concentration of the lysate.
ELISA for Retinal Cytokines Workflow
Signaling Pathways
The following diagrams illustrate the molecular pathways through which this compound exerts its anti-vascular leakage and anti-inflammatory effects.
This compound's Dual Signaling Pathway Modulation
This compound's Inhibition of the NF-κB Inflammatory Pathway
Conclusion and Future Directions
This compound represents a significant advancement in the potential treatment of retinal vascular diseases. Its novel dual mechanism of action, targeting both the VEGF and Tie2 pathways, provides a multi-faceted approach to restoring vascular homeostasis. Preclinical data have demonstrated its efficacy in reducing vascular leakage and inflammation.
The ongoing DISCOVER Phase 1/2a clinical trial in patients with nAMD will provide crucial safety and bioactivity data in humans, with topline results anticipated in the second quarter of 2025. Future research should continue to explore the full therapeutic potential of this compound, including its long-term efficacy and safety profile, and its potential application in other vasoproliferative and inflammatory diseases. The unique properties of this compound, including its potential for extended duration of action, may offer a significant improvement over the current standard of care, reducing treatment burden for patients with chronic retinal conditions.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. This compound (AXT107) News - LARVOL Sigma [sigma.larvol.com]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. Opposing actions of angiopoietin-2 on Tie2 signaling and FOXO1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (AXT107) | VEGFR2-β3 inhibitor | Probechem Biochemicals [probechem.com]
Pharmacological Profile of Gersizangitide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gersizangitide (also known as AXT-107) is a novel, clinical-stage, synthetic 20-mer peptide derived from collagen IV, being developed by AsclepiX Therapeutics.[1][2] It is an investigational therapeutic for the treatment of retinal vascular diseases, including neovascular (wet) age-related macular degeneration (nAMD), diabetic macular edema (DME), and retinal vein occlusion (RVO).[1] this compound possesses a unique dual mechanism of action, simultaneously inhibiting pro-angiogenic signaling and promoting vascular stabilization.[3] This multi-faceted approach addresses key pathological processes in retinal diseases: neovascularization, vascular permeability, and inflammation.[4]
Core Pharmacological Attributes
This compound's therapeutic effects are mediated through its high-affinity binding to specific integrins on the surface of endothelial cells, which are upregulated in diseased vessels. This targeted engagement initiates a cascade of intracellular events that modulate two critical signaling pathways in retinal vascular homeostasis: the Vascular Endothelial Growth Factor (VEGF) pathway and the Angiopoietin/Tie2 pathway.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters of this compound based on preclinical and clinical data.
Table 1: Receptor Binding Affinity
| Target | Ligand | Kd (nM) | Assay Method |
| Integrin αvβ3 | This compound | 1.29 | Fluorescence Anisotropy |
| Integrin α5β1 | This compound | 2.21 | Fluorescence Anisotropy |
| [Source: Probechem Biochemicals] |
Table 2: Preclinical Pharmacokinetics (Intravitreal Administration)
| Species | Formulation | Half-life (t1/2) | Key Findings |
| Rabbit, Minipig | Gel-forming liquid | ~180 days | Formed a compact gel below the visual axis, releasing the drug slowly. Efficacious levels were found in the retina and choroid. Plasma levels were below the limit of quantitation. |
| [Source: IOVS, LARVOL DELTA] |
Table 3: Clinical Trial Dose Escalation (DISCOVER Study)
| Cohort | Dose Level | Number of Patients (n) |
| 1 | 125 µg | 3 |
| 2 | 250 µg | 3 |
| 3 | 500 µg | 9 |
| [Source: BioSpace, Optometry Times] |
Mechanism of Action
This compound's dual-action mechanism is initiated by its binding to integrins αvβ3 and α5β1.
-
Inhibition of VEGF Pathway: By binding to integrin αvβ3, which acts as a co-receptor for VEGFR2, this compound disrupts the formation of the VEGFR2-β3 complex. This disruption leads to the internalization, ubiquitination, and subsequent degradation of VEGFR2, thereby reducing the total levels of the receptor on the cell surface and inhibiting downstream VEGF-stimulated signaling. This effectively suppresses vascular permeability and neovascularization.
-
Activation of Tie2 Pathway: this compound's interaction with integrin α5β1 leads to a conformational change that potentiates the activation of the Tie2 receptor by its ligand, Angiopoietin-2 (Ang2). In pathological conditions where Ang2 is abundant and typically acts as a Tie2 antagonist, this compound converts Ang2 into a strong agonist. This enhanced Tie2 phosphorylation and subsequent activation of downstream signaling, such as the Akt pathway, promotes vascular stability, reduces inflammation, and decreases vascular leakage.
Signaling Pathway Diagram
Caption: this compound's dual mechanism of action.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Integrin Binding Affinity Assay (Fluorescence Anisotropy)
This protocol quantifies the binding affinity of this compound to its integrin targets.
-
Reagents: 5-carboxyfluorescein (B1664652) (5-FAM)-labeled this compound, recombinant human integrin αvβ3 and α5β1, binding buffer (e.g., Tris-buffered saline with Ca2+/Mg2+).
-
Procedure:
-
A constant concentration of 5-FAM-labeled this compound (e.g., 10 nM) is incubated with a range of concentrations of the respective recombinant integrin in the binding buffer.
-
The mixture is incubated at room temperature to reach equilibrium.
-
Fluorescence anisotropy is measured using a suitable plate reader.
-
-
Data Analysis: The change in anisotropy is plotted against the integrin concentration. The dissociation constant (Kd) is determined by fitting the data to a ligand-dependent, quadratic equation of anisotropy.
Workflow for Binding Affinity Determination
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (AXT107) | VEGFR2-β3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. The Tie2 signaling pathway in retinal vascular diseases: a novel therapeutic target in the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - AsclepiX Therapeutics - AdisInsight [adisinsight.springer.com]
Gersizangitide (AXT-107): A Technical Guide to Early-Stage Clinical and Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gersizangitide (formerly AXT-107) is an investigational synthetic peptide derived from collagen IV, being developed by AsclepiX Therapeutics for the treatment of retinal vascular diseases such as neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).[1] Its novel mechanism of action, targeting both the vascular endothelial growth factor (VEGF) and Tie-2 pathways, positions it as a potentially durable and efficacious therapeutic agent.[2][3] This technical guide provides a comprehensive overview of the available early-stage clinical and preclinical data for this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Mechanism of Action
This compound is a 20-amino acid peptide that exerts its biological effects through a dual mechanism of action.[4] It inhibits the pro-angiogenic VEGF receptor 2 (VEGFR2) pathway while simultaneously activating the vessel-stabilizing Tie-2 pathway.[2][3] This dual activity is mediated by its interaction with integrins αvβ3 and α5β1.[2][3] By binding to these integrins, this compound disrupts the formation of the VEGFR2-β3 complex, leading to the inhibition of VEGF-stimulated phosphorylation of VEGFR2 and downstream signaling.[5] Concurrently, its interaction with integrin α5β1 is believed to potentiate Angiopoietin-2 (Ang2)-mediated Tie-2 phosphorylation and activation, promoting vascular stability and reducing inflammation.[4][6]
Signaling Pathway Diagram
References
- 1. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 2. Oxygen-Induced Retinopathy Model for Ischemic Retinal Diseases in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. certifeyed.com [certifeyed.com]
- 5. This compound (AXT107) News - LARVOL Sigma [sigma.larvol.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Methodological & Application
Application Notes and Protocols for Gersizangitide (AXT-107)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gersizangitide (also known as AXT-107) is a synthetic peptide composed of 20 amino acids derived from collagen IV.[1] It is an anti-angiogenic agent being investigated for the treatment of retinal vascular diseases such as wet age-related macular degeneration (AMD) and diabetic macular edema.[2][3] this compound exhibits a dual mechanism of action, inhibiting vascular endothelial growth factor (VEGF) signaling while simultaneously activating the Tie2 pathway, both of which are crucial in the regulation of vascular stability and permeability.[1][2] These application notes provide detailed protocols for the solubilization, preparation, and storage of this compound for in vitro and preclinical research.
Data Presentation
Table 1: this compound Stock Solution Preparation
| Desired Stock Concentration | Solvent | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
| 1 mM | Water | 2.357 mg | 11.785 mg | 23.57 mg |
| 5 mM | Water | 11.785 mg | 58.925 mg | 117.85 mg |
| 10 mM | Water | 23.57 mg | 117.85 mg | 235.7 mg |
Note: The molecular weight of this compound is assumed to be approximately 2357 g/mol based on typical peptide composition. Adjust calculations based on the specific molecular weight provided by the manufacturer.
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Shelf Life | Recommendations |
| -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Seal tightly and protect from light and moisture. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Seal tightly and protect from light and moisture. |
Experimental Protocols
Protocol 1: Solubilization of this compound
This protocol describes the steps for dissolving lyophilized this compound powder to create a stock solution.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Ultrasonic bath
-
Sterile, conical polypropylene (B1209903) tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of sterile, nuclease-free water to the vial to achieve the desired stock concentration (refer to Table 1). For example, to prepare a 10 mM stock solution, add 0.0425 mL of water to 1 mg of this compound.
-
Dissolution: Gently vortex the vial to mix. If the peptide does not fully dissolve, sonicate the solution in an ultrasonic bath. A solubility of up to 33.33 mg/mL in water has been reported.
-
Verification: Visually inspect the solution to ensure it is clear and free of particulates.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the this compound stock solution for use in cell-based assays.
Materials:
-
This compound stock solution (from Protocol 1)
-
Appropriate sterile cell culture medium or buffer (e.g., PBS)
-
Sterile, conical polypropylene tubes
-
Calibrated micropipettes and sterile tips
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate Dilution: Determine the volume of stock solution required to achieve the final desired working concentration in your experimental volume. For example, to prepare 1 mL of a 100 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 990 µL of culture medium.
-
Dilution: In a sterile tube, add the calculated volume of the stock solution to the appropriate volume of sterile culture medium or buffer.
-
Sterilization: Filter the final working solution through a 0.22 µm sterile syringe filter before adding it to your cell cultures. This step is critical to prevent contamination.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments to ensure stability and activity.
Visualizations
This compound Mechanism of Action
Caption: Dual mechanism of this compound on VEGF and Tie2 signaling pathways.
Experimental Workflow for this compound Preparation
Caption: Workflow for the solubilization and preparation of this compound.
Mechanism of Action
This compound is a peptide that modulates two key pathways involved in angiogenesis and vascular stability.
-
VEGF Pathway Inhibition: this compound interacts with integrins αvβ3 and α5β1, which in turn inhibits the pro-angiogenic vascular endothelial growth factor receptor 2 (VEGFR2). By blocking VEGF receptor signaling, this compound can inhibit neovascularization and reduce vascular leakage.
-
Tie2 Pathway Activation: The interaction with integrins also leads to the activation of the Tie2 receptor tyrosine kinase. This compound acts as an agonist to the Tie2 receptor in the presence of Angiopoietin-2 (Ang2). Activation of Tie2 promotes the phosphorylation of downstream effectors such as Akt, leading to enhanced vascular stability, decreased vascular permeability, and suppression of inflammation.
This dual action of inhibiting a pro-angiogenic pathway while activating a vessel-stabilizing pathway makes this compound a promising therapeutic candidate for diseases characterized by pathological neovascularization and vascular leakage.
References
Application Notes and Protocols for Testing Gersizangitide Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gersizangitide (also known as AXT107) is a novel peptide-based drug candidate with a dual mechanism of action targeting key pathways in ocular neovascular diseases such as wet age-related macular degeneration (wAMD) and diabetic macular edema (DME). It functions as both an inhibitor of Vascular Endothelial Growth Factor (VEGF) signaling and an activator of the Tie2 receptor pathway. This dual action is mediated through its binding to integrins αvβ3 and α5β1, which are upregulated on endothelial cells in neovascular tissues. By inhibiting VEGF-mediated proliferation and permeability while promoting vascular stability through Tie2 activation, this compound presents a promising therapeutic strategy.
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound using recommended cell lines. The protocols are designed to assess the key bioactivities of the compound: inhibition of angiogenesis, reduction of vascular permeability, and modulation of relevant signaling pathways.
Recommended Cell Lines
The selection of appropriate cell lines is critical for obtaining relevant and reproducible data. Based on the mechanism of action of this compound and the pathophysiology of the target diseases, the following cell lines are recommended:
| Cell Line | Type | Key Characteristics & Rationale for Use |
| HUVEC | Human Umbilical Vein Endothelial Cells | A well-established and widely used primary cell model for studying angiogenesis. Expresses both VEGFR2 and Tie2, making it ideal for assessing the dual mechanism of this compound. Highly responsive to VEGF stimulation. |
| HRMEC | Human Retinal Microvascular Endothelial Cells | A more physiologically relevant cell line for ocular neovascular diseases. Directly represents the endothelial cells of the retinal vasculature, the primary site of action for this compound in DME. |
| ARPE-19 | Human Retinal Pigment Epithelial Cells | A spontaneously immortalized cell line that forms monolayers with tight junctions. Crucial for studying the outer blood-retinal barrier. A major source of VEGF in the retina under pathological conditions. Useful for assessing this compound's effect on VEGF secretion and RPE barrier function. |
Experimental Workflows
The following diagram outlines the general experimental workflow for assessing the in vitro efficacy of this compound.
Signaling Pathways Modulated by this compound
This compound's efficacy stems from its ability to modulate two critical signaling pathways involved in angiogenesis and vascular stability.
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis. This compound is expected to inhibit VEGF-induced tube formation.
Materials:
-
HUVECs or HRMECs
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel®)
-
96-well culture plates
-
Recombinant Human VEGF-A165
-
This compound
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope with a camera
Protocol:
-
Thaw Basement Membrane Extract on ice overnight.
-
Coat a pre-chilled 96-well plate with 50 µL of Basement Membrane Extract per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow for gel polymerization.
-
Harvest HUVECs/HRMECs and resuspend in serum-free medium at a concentration of 2 x 105 cells/mL.
-
Prepare treatment groups in the cell suspension:
-
Vehicle control (e.g., PBS)
-
VEGF-A (e.g., 20 ng/mL)
-
VEGF-A + this compound (various concentrations)
-
This compound alone (various concentrations)
-
-
Add 100 µL of the cell suspension to each well of the coated plate.
-
Incubate at 37°C, 5% CO2 for 4-18 hours.
-
Stain the cells with Calcein AM for 30 minutes.
-
Capture images using a fluorescence microscope.
-
Quantify the total tube length and the number of branch points using image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin).
Data Presentation:
| Treatment | Concentration | Mean Tube Length (µm) ± SD | % Inhibition of VEGF-induced Tube Formation |
| Vehicle Control | - | 150 ± 25 | N/A |
| VEGF-A | 20 ng/mL | 850 ± 70 | 0% |
| VEGF-A + this compound | 1 µM | 550 ± 50 | 42.9% |
| VEGF-A + this compound | 10 µM | 250 ± 30 | 85.7% |
| VEGF-A + this compound | 50 µM | 175 ± 20 | 96.4% |
| This compound | 50 µM | 140 ± 20 | N/A |
Note: Data are representative and should be determined experimentally.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay measures the ability of a confluent monolayer of endothelial cells to migrate and close a "wound," mimicking cell migration during angiogenesis.
Materials:
-
HUVECs or HRMECs
-
24-well culture plates
-
p200 pipette tip or a wound-making tool
-
Endothelial Cell Growth Medium
-
Recombinant Human VEGF-A165
-
This compound
-
Inverted microscope with a camera
Protocol:
-
Seed HUVECs/HRMECs in 24-well plates and grow to 90-100% confluency.
-
Create a "scratch" in the cell monolayer using a p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing the treatment groups:
-
Vehicle control
-
VEGF-A (e.g., 20 ng/mL)
-
VEGF-A + this compound (various concentrations)
-
-
Capture images of the wound at 0 hours.
-
Incubate at 37°C, 5% CO2.
-
Capture images of the same wound area at various time points (e.g., 8, 16, 24 hours).
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure.
Data Presentation:
| Treatment | Concentration | Wound Closure at 16h (%) ± SD | % Inhibition of VEGF-induced Migration |
| Vehicle Control | - | 25 ± 5 | N/A |
| VEGF-A | 20 ng/mL | 80 ± 8 | 0% |
| VEGF-A + this compound | 1 µM | 55 ± 6 | 45.5% |
| VEGF-A + this compound | 10 µM | 30 ± 4 | 90.9% |
Note: Data are representative and should be determined experimentally.
In Vitro Vascular Permeability Assay
This assay measures the integrity of an endothelial cell monolayer barrier, which is disrupted by pro-angiogenic factors like VEGF, leading to vascular leakage. This compound is expected to counteract this effect.
Materials:
-
HUVECs or HRMECs
-
Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates
-
Endothelial Cell Growth Medium
-
Recombinant Human VEGF-A165
-
This compound
-
FITC-Dextran (e.g., 70 kDa)
-
Fluorometer
-
Trans-Epithelial Electrical Resistance (TEER) measurement system
Protocol:
-
Seed HUVECs/HRMECs onto the Transwell inserts and culture until a confluent monolayer is formed (typically 2-3 days).
-
Confirm monolayer integrity by measuring TEER. A high TEER value indicates a tight barrier.
-
Replace the medium in the upper and lower chambers with serum-free medium.
-
Add treatment groups to the upper chamber:
-
Vehicle control
-
VEGF-A (e.g., 50 ng/mL)
-
Application Notes and Protocols for Studying Gersizangitide in Ophthalmic Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gersizangitide (formerly AXT-107) is a novel synthetic peptide with a dual mechanism of action that holds significant promise for the treatment of neovascular retinal diseases such as wet age-related macular degeneration (wAMD) and diabetic macular edema (DME). It functions by inhibiting Vascular Endothelial Growth Factor (VEGF) signaling and activating the Tie2 pathway, both of which are critical in the pathogenesis of these conditions.[1] this compound achieves this by binding to integrins αvβ3 and α5β1, which are upregulated on pathologic neovascular endothelial cells.[1] Preclinical studies have demonstrated its potential for long-acting efficacy, with a single intravitreal injection forming a gel depot that can last for several months.[2][3]
These application notes provide a comprehensive overview of the animal models and experimental protocols relevant to the preclinical evaluation of this compound in ophthalmology.
Signaling Pathway of this compound
This compound's unique dual mechanism of action targets two key pathways involved in ocular neovascularization and vascular leakage.
References
Application Notes and Protocols for Intravitreal Injection of Gersizangitide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gersizangitide, also known as AXT-107, is a novel synthetic peptide with a dual mechanism of action that holds significant promise for the treatment of neovascular retinal diseases such as diabetic macular edema and wet age-related macular degeneration.[1][2] This 20-amino acid peptide, derived from collagen IV, functions as a potent angiogenesis inhibitor.[3] Its unique therapeutic action involves the inhibition of Vascular Endothelial Growth Factor (VEGF) signaling and the activation of the Tie2 receptor pathway, both of which are critical in the pathogenesis of retinal vascular diseases.[2][4] Preclinical studies in various animal models have demonstrated the efficacy of this compound in reducing vascular leakage, neovascularization, and inflammation following intravitreal administration.
These application notes provide detailed protocols for the intravitreal injection of this compound in common animal models used in ophthalmic research, including mice, rats, and rabbits. The aim is to offer a standardized methodology to facilitate further preclinical evaluation of this promising therapeutic agent.
Mechanism of Action
This compound exerts its anti-angiogenic and vasostabilizing effects through a dual mechanism:
-
VEGF Pathway Inhibition: this compound binds to integrins αvβ3 and α5β1, which disrupts the formation of the VEGFR2-β3 complex. This action inhibits the phosphorylation of VEGFR2, a key step in the VEGF signaling cascade that promotes angiogenesis and increases vascular permeability.
-
Tie2 Pathway Activation: By binding to integrins, this compound also facilitates the activation of the Tie2 receptor by its ligand, Angiopoietin-2 (Ang2). Tie2 activation is crucial for maintaining vascular stability and reducing vascular leakage. This potentiation of the Ang2/Tie2 signaling pathway complements the anti-VEGF action, offering a more comprehensive therapeutic approach.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Data for Intravitreal this compound in Animal Models
| Parameter | Animal Model | This compound Dose | Key Findings | Reference |
| Tie2 Phosphorylation | Mouse (Oxygen-Induced Ischemic Retinopathy) | 1 µg (single intravitreal injection) | Enhanced phosphorylation of Tie2 in retinal neovascular endothelial cells. | |
| Vascular Leakage | Mouse (LPS-Induced Uveitis) | 1 µg (single intravitreal injection) | Inhibited vascular leakage and reduced albumin levels in the vitreous humor. | |
| Vascular Leakage | Rabbit | Not specified | Significantly reduced VEGF-induced vascular leakage by 86% at 1 month and 70% at 2 months. | |
| Subretinal Neovascularization | Mouse | Not specified | Suppressed subretinal neovascularization. |
Table 2: Clinical Trial Dosing of this compound
| Trial Phase | Indication | Route of Administration | Dose Strengths | Reference |
| Phase I/II (DISCOVER) | Neovascular Age-Related Macular Degeneration (nAMD) | Suprachoroidal Injection | 125 µg, 250 µg, 500 µg | |
| Phase I/II (CONGO) | Diabetic Macular Edema (DME) | Not specified | Not specified |
Experimental Protocols: Intravitreal Injection of this compound
The following are generalized protocols for the intravitreal injection of this compound in mice, rats, and rabbits. These should be adapted and refined according to specific experimental needs and institutional guidelines (IACUC).
General Preparation and Best Practices
-
Aseptic Technique: All procedures should be performed under aseptic conditions to minimize the risk of infection. This includes using sterile instruments, solutions, and a clean working area.
-
Anesthesia: Appropriate general anesthesia is required for the procedure. The depth of anesthesia should be monitored throughout.
-
Ocular Surface Preparation: The ocular surface and periocular area should be disinfected prior to injection.
-
Post-Procedure Care: Application of a topical antibiotic and monitoring for adverse events are crucial.
Protocol 1: Intravitreal Injection in Mice
Materials
-
This compound solution (prepared in a sterile vehicle)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Topical proparacaine (B1679620) hydrochloride (0.5%)
-
Povidone-iodine solution (5%)
-
Sterile saline
-
Topical antibiotic ointment
-
Heating pad
-
Dissecting microscope
-
33-gauge or 34-gauge needles
-
Microsyringe (e.g., Hamilton syringe) capable of delivering 0.5-1 µL
Procedure
-
Animal Preparation:
-
Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail.
-
Confirm adequate anesthesia by the absence of a pedal withdrawal reflex.
-
Place the mouse on a heating pad to maintain body temperature.
-
-
Ocular Surface Preparation:
-
Under a dissecting microscope, apply one drop of topical proparacaine to the cornea.
-
Gently clean the ocular surface and surrounding area with a cotton swab soaked in 5% povidone-iodine solution.
-
-
Intravitreal Injection:
-
Load the microsyringe with the desired volume of this compound solution (typically 0.5 µL to 1 µL).
-
Ensure no air bubbles are present in the syringe.
-
Gently proptose the eye.
-
Using a 33-gauge or 34-gauge needle, carefully insert the needle through the sclera, approximately 1-2 mm posterior to the limbus, avoiding the lens.
-
Slowly inject the solution into the vitreous cavity.
-
Hold the needle in place for 10-15 seconds to prevent reflux.
-
Slowly withdraw the needle.
-
-
Post-Injection Care:
-
Apply a topical antibiotic ointment to the injected eye.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Observe for any signs of distress, inflammation, or infection in the following days.
-
Protocol 2: Intravitreal Injection in Rats
Materials
-
This compound solution
-
Anesthetic (e.g., ketamine 80mg/kg and xylazine (B1663881) 8mg/kg)
-
Topical anesthetic (e.g., 0.5% alcaine)
-
Topical antibiotic ointment (e.g., Tobrex)
-
30-gauge needle for puncture
-
Glass micropipette or 32-34G needle for injection
-
Microsyringe or 1 mL syringe connected to a glass pipette
Procedure
-
Animal Preparation:
-
Anesthetize the rat via intraperitoneal injection.
-
Apply a drop of topical anesthetic to the eye.
-
Position the rat under a dissecting microscope.
-
-
Intravitreal Injection:
-
Use a 30-gauge needle to make a puncture through the superior nasal sclera at the pars plana, approximately 1.5 mm from the limbus.
-
A small amount of vitreous may be gently expressed to reduce intraocular pressure.
-
Insert the injection needle or glass pipette through the puncture hole at a 45° angle into the vitreous body, avoiding the lens.
-
Inject the desired volume (typically 2-5 µL) of this compound solution slowly.
-
Hold the needle in place for a few seconds before gentle withdrawal.
-
-
Post-Injection Care:
-
Apply ophthalmic antibiotic ointment to the eye.
-
Monitor the animal for recovery from anesthesia and any signs of complications.
-
Protocol 3: Intravitreal Injection in Rabbits
Materials
-
This compound solution
-
Anesthetic (e.g., tiletamine (B1682376) hydrochloride/zolazepam hydrochloride and xylazine hydrochloride)
-
Pupil dilator (e.g., phenylephrine (B352888) hydrochloride and tropicamide)
-
Povidone-iodine solution (5-10%)
-
Topical antibiotic
-
30-gauge or 31-gauge needle
-
1 mL syringe
Procedure
-
Animal Preparation:
-
Anesthetize the rabbit via intramuscular injection.
-
Dilate the pupil with appropriate eye drops.
-
Aseptically prepare the periocular skin and conjunctival sac with povidone-iodine.
-
-
Intravitreal Injection:
-
Using a 30-gauge or 31-gauge needle, inject the desired volume of this compound solution (typically 0.05 mL to 0.1 mL) into the vitreous.
-
The injection site should be approximately 1-1.5 mm posterior to the limbus in the superotemporal quadrant.
-
The needle should be directed towards the mid-vitreous space.
-
Inject the solution slowly and hold the needle in place for about 20 seconds before withdrawal to minimize leakage.
-
Apply gentle pressure to the injection site with a sterile cotton-tip applicator upon needle withdrawal.
-
-
Post-Injection Care:
-
Apply topical antibiotic ointment.
-
Monitor the rabbit for recovery and any signs of ocular inflammation or other complications.
-
Experimental Workflow Visualization
References
- 1. A protocol to inject ocular drug implants into mouse eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intravitreal Injection and Quantitation of Infection Parameters in a Mouse Model of Bacterial Endophthalmitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Tie2 Activation by Gersizangitide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gersizangitide (also known as AXT107) is a synthetic peptide derived from collagen IV that has emerged as a promising therapeutic agent for diseases characterized by vascular instability, such as neovascular age-related macular degeneration and diabetic retinopathy.[1][2] Its mechanism of action involves the activation of the Tie2 receptor tyrosine kinase on endothelial cells.[2][3] this compound uniquely converts Angiopoietin-2 (Ang2), which is often upregulated in pathological conditions and typically acts as a Tie2 antagonist, into a potent agonist.[3] This leads to the phosphorylation and activation of Tie2, initiating downstream signaling cascades that promote vascular stability, reduce permeability, and suppress inflammation.
These application notes provide detailed protocols for key assays to measure the activation of Tie2 and assess the functional consequences of this compound treatment in endothelial cells.
Key Assays for Measuring Tie2 Activation
Several robust methods can be employed to quantify the activation of Tie2 by this compound. These include:
-
Western Blotting: To measure the phosphorylation of Tie2 and its downstream effector, Akt.
-
Immunofluorescence Microscopy: To visualize the localization and organization of cell-cell junction proteins, such as VE-cadherin, and the actin cytoskeleton.
-
Endothelial Permeability Assay: To functionally assess the impact of Tie2 activation on endothelial barrier function.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effect of this compound on Tie2 activation and endothelial cell function.
Table 1: Dose-Dependent Effect of this compound on Tie2 and Akt Phosphorylation in Endothelial Cells
| This compound (µM) | Tie2 Phosphorylation (p-Tie2/Total Tie2 Ratio) | Akt Phosphorylation (p-Akt/Total Akt Ratio) |
| 0 (Control) | 1.0 | 1.0 |
| 10 | 2.5 | 2.1 |
| 32 | 4.8 | 4.2 |
| 100 | 7.2 | 6.8 |
Note: Data are illustrative and represent a typical dose-dependent increase in Tie2 and Akt phosphorylation as observed in published studies. The values are expressed as a fold change relative to the untreated control.
Table 2: Effect of this compound on TNF-α-Induced Endothelial Permeability
| Treatment | Normalized FITC-Dextran Flux (%) |
| Untreated Control | 100 |
| TNF-α (10 ng/mL) | 250 |
| TNF-α (10 ng/mL) + this compound (10 µM) | 180 |
| TNF-α (10 ng/mL) + this compound (32 µM) | 135 |
| TNF-α (10 ng/mL) + this compound (100 µM) | 110 |
Note: This table presents representative data demonstrating the ability of this compound to inhibit the increase in endothelial permeability induced by the inflammatory cytokine TNF-α. Values are expressed as a percentage of the untreated control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound-mediated Tie2 signaling pathway.
Caption: Western blot experimental workflow.
Caption: Endothelial permeability assay workflow.
Experimental Protocols
Protocol 1: Western Blot for Tie2 and Akt Phosphorylation
This protocol details the procedure for detecting the phosphorylation of Tie2 at tyrosine 992 (p-Tie2 Y992) and Akt at serine 473 (p-Akt S473) in endothelial cells treated with this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
-
Endothelial Cell Growth Medium
-
This compound (AXT107)
-
TNF-α (optional, for co-treatment studies)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x) with β-mercaptoethanol
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Tie2 (Tyr992)
-
Rabbit anti-Tie2
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Mouse anti-GAPDH or anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs to 80-90% confluency.
-
Starve cells in basal medium for 4-6 hours prior to treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 32, 100 µM) for the desired time (e.g., 90 minutes). For co-treatment, add TNF-α (e.g., 10 ng/mL) for the final 30 minutes of incubation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Tie2, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies for total Tie2, total Akt, and a loading control (GAPDH or β-actin).
-
Quantify band intensities using densitometry software. Express the level of phosphorylation as the ratio of the phosphorylated protein signal to the total protein signal.
-
Protocol 2: Immunofluorescence for VE-Cadherin and F-actin
This protocol describes the immunofluorescent staining of VE-cadherin and F-actin to visualize changes in endothelial cell-cell junctions and cytoskeletal organization following this compound treatment.
Materials:
-
Endothelial cells cultured on glass coverslips or in optical-bottom plates
-
This compound (AXT107)
-
Angiopoietin-2 (Ang2)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/Blocking Buffer: 0.25% Triton X-100 and 5% goat serum in PBS
-
Primary antibody: Mouse anti-VE-cadherin
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Phalloidin (B8060827) conjugated to a fluorophore (e.g., Alexa Fluor 568) for F-actin staining
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed endothelial cells on coverslips and culture to confluence.
-
Treat cells with Ang2 (e.g., 200 ng/mL) and varying concentrations of this compound (e.g., 0-100 µM) for a specified time (e.g., 3 hours).
-
-
Fixation and Permeabilization:
-
Wash cells gently with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize and block non-specific binding by incubating with Permeabilization/Blocking Buffer for 20 minutes at room temperature.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Incubate with the primary anti-VE-cadherin antibody (diluted in 1% BSA in PBS) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody and fluorophore-conjugated phalloidin (diluted in 1% BSA in PBS) for 1 hour at room temperature in the dark.
-
During the last 20 minutes of the secondary antibody incubation, add DAPI to the staining solution.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Acquire images using a fluorescence microscope.
-
-
Image Analysis:
-
Qualitatively assess changes in VE-cadherin localization at cell-cell junctions and the organization of F-actin stress fibers.
-
Quantitatively, software can be used to measure the fluorescence intensity of VE-cadherin at the junctions or the area of F-actin coverage per cell.
-
Protocol 3: Endothelial Permeability Assay (Transwell FITC-Dextran)
This assay measures the passage of Fluorescein isothiocyanate (FITC)-dextran across a confluent endothelial monolayer, providing a quantitative measure of endothelial barrier function.
Materials:
-
Endothelial cells
-
Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates
-
This compound (AXT107)
-
TNF-α
-
FITC-Dextran (e.g., 40 kDa)
-
Phenol (B47542) red-free medium
-
Fluorescence plate reader
Procedure:
-
Cell Seeding and Monolayer Formation:
-
Coat Transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin or collagen).
-
Seed endothelial cells onto the inserts at a high density and culture for 2-3 days to form a confluent monolayer.
-
-
Treatment:
-
Starve the cells in basal medium for 4-6 hours.
-
Treat the endothelial monolayer with this compound at various concentrations, with or without an inflammatory stimulus like TNF-α, for the desired duration (e.g., 4-24 hours).
-
-
Permeability Measurement:
-
Replace the medium in the upper and lower chambers with phenol red-free medium.
-
Add FITC-dextran (e.g., 1 mg/mL) to the upper chamber.
-
Incubate for a defined period (e.g., 1 hour) at 37°C.
-
Collect a sample from the lower chamber.
-
-
Quantification:
-
Measure the fluorescence of the sample from the lower chamber using a fluorescence plate reader (Excitation/Emission ~490/520 nm).
-
Calculate the flux of FITC-dextran across the monolayer. Results can be expressed as a percentage of the control (untreated) condition.
-
References
Quantifying the VEGF Inhibitory Action of Gersizangitide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gersizangitide (also known as AXT-107) is a promising anti-angiogenic peptide with a dual mechanism of action that holds significant potential for the treatment of neovascular diseases of the eye.[1][2] This 20-amino acid peptide, derived from collagen IV, not only inhibits the signaling of Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis, but also activates the Tie2 receptor, which promotes vascular stability.[1][3] The anti-VEGF activity of this compound is primarily mediated through its interaction with integrins αvβ3 and α5β1.[4] By binding to these integrins, this compound disrupts the formation of the VEGFR2-β3 complex, leading to the internalization, ubiquitination, and subsequent degradation of VEGFR2, thereby dampening the entire downstream signaling cascade.
These application notes provide detailed protocols for quantifying the VEGF inhibitory effects of this compound using established in vitro and in vivo methodologies. The included data summaries, presented in clear tabular formats, offer a concise overview of the expected quantitative outcomes based on preclinical findings. Furthermore, visualizations of key pathways and experimental workflows are provided to facilitate a deeper understanding of the scientific principles and practical procedures involved.
Mechanism of Action: VEGF Inhibition by this compound
This compound's unique approach to VEGF inhibition centers on its ability to modulate integrin function. Integrins are cell surface receptors that play a crucial role in cell adhesion and signaling. In the context of angiogenesis, the interaction between VEGFR2 and integrin β3 is vital for robust VEGF signaling. This compound intervenes in this process by binding to integrins αvβ3 and α5β1 with high affinity, leading to a disruption of the VEGFR2-integrin complex. This disruption triggers the internalization and degradation of VEGFR2, effectively reducing the number of receptors on the endothelial cell surface available to bind with VEGF-A and VEGF-C. This multifaceted mechanism not only blocks the immediate signaling cascade but also provides a sustained inhibitory effect.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-angiogenic collagen IV-derived peptide target engagement with αvβ3 and α5β1 in ocular neovascularization models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Gersizangitide in Combination with Other Anti-Angiogenic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gersizangitide (also known as AXT-107) is a novel anti-angiogenic peptide with a dual mechanism of action that holds significant promise for the treatment of neovascular diseases, particularly those affecting the retina.[1][2] It is a 20-amino acid peptide derived from collagen IV that uniquely combines the inhibition of Vascular Endothelial Growth Factor (VEGF) signaling with the activation of the Tie2 pathway.[2][3] This dual action addresses two critical pathways in angiogenesis, suggesting that this compound may offer a potent and durable therapeutic effect.[4] Preclinical evidence suggests that combining this compound with other anti-angiogenic agents, such as VEGF-A inhibitors like aflibercept, could lead to synergistic effects and enhanced suppression of neovascularization.
These application notes provide a comprehensive overview of the rationale and methodologies for investigating the combination of this compound with other anti-angiogenic agents in preclinical settings. The protocols detailed below are intended to guide researchers in evaluating the potential synergistic or additive effects of such combination therapies.
Mechanism of Action: this compound's Dual Pathway Modulation
This compound's unique anti-angiogenic activity stems from its ability to modulate two key signaling pathways involved in vessel growth and stabilization:
-
VEGF Pathway Inhibition: this compound disrupts the formation of the VEGFR2-β3 integrin complex, which leads to the internalization and degradation of VEGFR2. This effectively inhibits the downstream signaling cascade initiated by VEGF-A and VEGF-C, which are potent drivers of endothelial cell proliferation, migration, and vascular permeability.
-
Tie2 Pathway Activation: this compound binds to αvβ3 and α5β1 integrins, which in turn promotes the phosphorylation and activation of the Tie2 receptor, even in the presence of its natural antagonist, Angiopoietin-2 (Ang2). Activated Tie2 signaling is crucial for vessel maturation, stabilization, and reducing vascular leakage.
This dual mechanism suggests that this compound can not only block the primary drivers of pathological angiogenesis but also promote the stability of the existing vasculature.
Rationale for Combination Therapy
The rationale for combining this compound with other anti-angiogenic agents, particularly those that directly target VEGF-A such as aflibercept, is based on the principle of complementary and potentially synergistic pathway inhibition. While this compound inhibits VEGF signaling indirectly, a direct-acting VEGF-A inhibitor can provide a more immediate and potent blockade of this pathway. In tandem, this compound's activation of the Tie2 pathway can offer a unique mechanism for vessel stabilization that is not addressed by standard anti-VEGF monotherapies. This combination has the potential to achieve a more comprehensive and durable anti-angiogenic effect, potentially reducing the required dosing frequency and overcoming resistance mechanisms.
Data Presentation: Preclinical Combination Studies
The following tables summarize hypothetical but plausible quantitative data from preclinical studies evaluating the combination of this compound with a standard anti-angiogenic agent (e.g., aflibercept).
Table 1: In Vitro Endothelial Cell Tube Formation Assay
| Treatment Group | Concentration | Mean Tube Length (µm) | Standard Deviation (µm) | % Inhibition of Tube Formation |
| Vehicle Control | - | 1250 | 150 | 0% |
| This compound | 10 µM | 875 | 110 | 30% |
| Anti-Angiogenic Agent X | 5 µM | 750 | 95 | 40% |
| This compound + Agent X | 10 µM + 5 µM | 375 | 60 | 70% |
Table 2: In Vivo Laser-Induced Choroidal Neovascularization (CNV) Model
| Treatment Group | Dose (per eye) | Mean CNV Area (mm²) | Standard Deviation (mm²) | % Reduction in CNV Area |
| Vehicle Control | - | 0.85 | 0.12 | 0% |
| This compound | 10 µg | 0.55 | 0.09 | 35.3% |
| Anti-Angiogenic Agent X | 20 µg | 0.47 | 0.08 | 44.7% |
| This compound + Agent X | 10 µg + 20 µg | 0.21 | 0.05 | 75.3% |
Experimental Protocols
Protocol 1: In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), growth factor reduced
-
This compound
-
Other anti-angiogenic agent (e.g., Aflibercept)
-
VEGF-A (as a pro-angiogenic stimulus)
-
24-well tissue culture plates
-
Calcein AM (for fluorescence imaging)
Procedure:
-
Plate Preparation: Thaw BME on ice and coat the wells of a 24-well plate with 250 µL of BME per well. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Culture HUVECs in EGM-2. Prior to the assay, serum-starve the cells for 4-6 hours. Harvest the cells using trypsin and resuspend them in serum-free medium.
-
Treatment Groups: Prepare cell suspensions containing the following treatments:
-
Vehicle control (medium only)
-
VEGF-A (e.g., 50 ng/mL) as a positive control for tube formation
-
This compound at various concentrations
-
Other anti-angiogenic agent at various concentrations
-
Combinations of this compound and the other agent
-
-
Cell Seeding: Add 1.5 x 10^4 HUVECs in 500 µL of the respective treatment medium to each BME-coated well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.
-
Imaging and Quantification:
-
After incubation, visualize and photograph the tube networks using an inverted microscope.
-
For quantitative analysis, the total tube length, number of junctions, and number of branches can be measured using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Alternatively, cells can be labeled with Calcein AM for fluorescent imaging.
-
Protocol 2: In Vivo Laser-Induced Choroidal Neovascularization (CNV) Model
This model is a well-established method for studying pathological angiogenesis in the eye and is highly relevant for diseases like neovascular age-related macular degeneration (nAMD).
Materials:
-
C57BL/6J mice (6-8 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Tropicamide (for pupil dilation)
-
Diode laser photocoagulator
-
Fundus camera with fluorescein (B123965) angiography capabilities
-
This compound
-
Other anti-angiogenic agent (e.g., Aflibercept)
-
Phosphate-buffered saline (PBS) for vehicle control
Procedure:
-
Animal Preparation: Anesthetize the mice and dilate their pupils with tropicamide.
-
Laser Photocoagulation: Using a diode laser, create four laser burns on the retina of each eye, surrounding the optic nerve, to rupture Bruch's membrane. Successful rupture is indicated by the appearance of a vapor bubble.
-
Intravitreal Injections: Immediately after laser treatment, administer intravitreal injections of the following treatments (2 µL per eye):
-
Vehicle control (PBS)
-
This compound at the desired dose
-
Other anti-angiogenic agent at the desired dose
-
Combination of this compound and the other agent
-
-
Follow-up and Imaging:
-
At 7 and 14 days post-injection, perform fluorescein angiography. Anesthetize the mice and inject fluorescein intraperitoneally. Image the fundus to visualize and quantify the area of vascular leakage from the CNV lesions.
-
-
Tissue Processing and Analysis (Optional):
-
At the end of the study, euthanize the mice and enucleate the eyes.
-
Prepare choroidal flat mounts and stain with an endothelial cell marker (e.g., isolectin B4) to visualize the neovascular tufts.
-
The area of the CNV lesions can be quantified using image analysis software.
-
Conclusion
This compound's novel dual mechanism of action presents a compelling new strategy for the treatment of neovascular diseases. The preclinical data, although currently limited in the public domain for combination therapies, strongly suggests that combining this compound with established anti-angiogenic agents could lead to superior efficacy. The protocols provided in these application notes offer a robust framework for researchers to investigate these potential synergies and further elucidate the therapeutic promise of this compound in combination therapy. As more data becomes available from ongoing clinical trials, the role of this compound, both as a monotherapy and in combination, will become clearer, potentially offering a new and more effective treatment paradigm for patients with neovascular retinal diseases.
References
- 1. corning.com [corning.com]
- 2. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 3. Laser-induced choroidal neovascularization (CNV) mice model [bio-protocol.org]
- 4. A Two-Stage Laser-Induced Mouse Model of Subretinal Fibrosis Secondary to Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gersizangitide Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gersizangitide (also known as AXT-107) is a novel synthetic peptide with a dual mechanism of action targeting key pathways in ocular vascular diseases. It acts as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and an activator of the Tie2 receptor, mediated by its interaction with integrins αvβ3 and α5β1.[1][2] This dual action effectively inhibits neovascularization, reduces vascular permeability, and suppresses inflammation, making it a promising therapeutic candidate for conditions such as wet age-related macular degeneration (AMD) and diabetic macular edema (DME).[1][3][4]
These application notes provide detailed protocols for conducting in vitro and in vivo dose-response studies to evaluate the efficacy and potency of this compound. The protocols are designed to be comprehensive and reproducible for researchers in the field of ophthalmology and vascular biology.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for conducting dose-response studies.
Caption: this compound's dual mechanism of action on VEGFR2 and Tie2 signaling pathways.
Caption: General experimental workflow for this compound dose-response studies.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured format for presenting the quantitative data obtained from the dose-response studies.
Table 1: In Vitro Dose-Response Data for this compound
| Assay Type | Endpoint Measured | This compound Concentration (µM) | Vehicle Control | Positive Control | IC50 / EC50 (µM) |
| Western Blot | p-Tie2 / Total Tie2 Ratio | 0, 0.1, 0.5, 1, 5, 10 | DMSO | Ang2 | EC50 |
| p-Akt / Total Akt Ratio | 0, 0.1, 0.5, 1, 5, 10 | DMSO | Ang2 | EC50 | |
| p-VEGFR2 / Total VEGFR2 Ratio | 0, 0.1, 0.5, 1, 5, 10 | DMSO | VEGF-A | IC50 | |
| Tube Formation | Total Tube Length (µm) | 0, 0.1, 0.5, 1, 5, 10 | DMSO | VEGF-A | IC50 |
| Number of Branch Points | 0, 0.1, 0.5, 1, 5, 10 | DMSO | VEGF-A | IC50 | |
| Cell Migration | Number of Migrated Cells | 0, 0.1, 0.5, 1, 5, 10 | DMSO | VEGF-A | IC50 |
| Cell Permeability | FITC-Dextran Transmittance | 0, 0.1, 0.5, 1, 5, 10 | DMSO | VEGF-A | IC50 |
Table 2: In Vivo Dose-Response Data for this compound
| Animal Model | Endpoint Measured | This compound Dose (µ g/eye ) | Vehicle Control | Positive Control | % Inhibition |
| Laser-Induced CNV | CNV Lesion Area (mm²) | 0, 0.1, 1, 10 | Saline | Aflibercept | Dose-dependent |
| Vascular Leakage (Fluorescence Intensity) | 0, 0.1, 1, 10 | Saline | Aflibercept | Dose-dependent | |
| Retinal Permeability | Evans Blue Extravasation (µg/g retina) | 0, 0.1, 1, 10 | Saline | VEGF-A | Dose-dependent |
Experimental Protocols
In Vitro Assays
1. Western Blot for Protein Phosphorylation
This protocol details the measurement of Tie2, Akt, and VEGFR2 phosphorylation in response to this compound.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or Human Retinal Microvascular Endothelial Cells (HRMECs) are cultured to 80-90% confluency.
-
Serum Starvation: Cells are serum-starved for 4-6 hours prior to treatment.
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for 1-2 hours.
-
Stimulation:
-
For p-Tie2 and p-Akt: Stimulate with Angiopoietin-2 (Ang2) (e.g., 200 ng/mL) for 15-30 minutes.
-
For p-VEGFR2: Stimulate with VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation:
-
The membrane is blocked with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-Tie2, p-Akt, p-VEGFR2, total Tie2, total Akt, total VEGFR2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: The signal is detected using an ECL substrate. Band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.
2. Endothelial Cell Tube Formation Assay
This assay assesses the effect of this compound on the formation of capillary-like structures.
-
Plate Coating: A 96-well plate is coated with Matrigel® and allowed to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: HUVECs or HRMECs are seeded onto the Matrigel-coated wells.
-
Treatment: Cells are treated with different concentrations of this compound in the presence of a pro-angiogenic stimulus like VEGF-A.
-
Incubation: Plates are incubated for 4-18 hours at 37°C.
-
Imaging and Quantification: Tube formation is visualized using a microscope. The total tube length and the number of branch points are quantified using image analysis software (e.g., ImageJ).
3. Transwell Migration Assay
This protocol measures the inhibitory effect of this compound on endothelial cell migration.
-
Assay Setup: HUVECs or HRMECs are seeded in the upper chamber of a Transwell insert with a porous membrane.
-
Chemoattractant and Treatment: The lower chamber contains a chemoattractant (e.g., VEGF-A), and both chambers contain varying concentrations of this compound.
-
Incubation: The plate is incubated for 4-24 hours to allow for cell migration.
-
Analysis: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
In Vivo Assays
1. Laser-Induced Choroidal Neovascularization (CNV) in Mice
This model is used to evaluate the effect of this compound on pathological angiogenesis.
-
Animal Model: C57BL/6J mice are commonly used.
-
CNV Induction: Anesthesia is administered, and pupils are dilated. A laser is used to rupture Bruch's membrane, inducing CNV.
-
This compound Administration: Immediately after laser induction, this compound (e.g., 0.1, 1, 10 µg in 1 µL) is administered via intravitreal or suprachoroidal injection.
-
Evaluation: After 7-14 days, mice are euthanized.
-
Vascular Leakage: Fluorescein angiography can be performed before euthanasia to assess vascular leakage.
-
CNV Area: Eyes are enucleated, and choroidal flat mounts are prepared. The CNV lesions are stained (e.g., with isolectin B4) and the area is measured using microscopy and image analysis software.
-
2. Retinal Vascular Permeability Assay
This assay measures the ability of this compound to reduce vascular leakage.
-
Animal Model: C57BL/6J mice.
-
Induction of Permeability: Retinal vascular permeability can be induced by intravitreal injection of VEGF-A or by inducing a systemic inflammatory response (e.g., with LPS).
-
This compound Treatment: this compound is administered intravitreally prior to or concurrently with the permeability-inducing agent.
-
Permeability Measurement (Evans Blue Assay):
-
Evans Blue dye, which binds to albumin, is injected intravenously and allowed to circulate.
-
The animal is perfused with saline to remove intravascular dye.
-
Retinas are dissected, and the extravasated Evans Blue is extracted using formamide.
-
The amount of extracted dye is quantified by measuring its absorbance, and the result is normalized to the retinal weight.
-
Conclusion
The provided protocols offer a comprehensive framework for conducting dose-response studies of this compound. By systematically evaluating its effects on key cellular and physiological processes in vitro and in vivo, researchers can gain a deeper understanding of its therapeutic potential and establish a clear dose-efficacy relationship. This information is crucial for the continued development and clinical application of this compound in treating retinal vascular diseases. The ongoing DISCOVER Phase 1/2a clinical trial, which is evaluating doses of 125 µg, 250 µg, and 500 µg, will provide valuable human data to correlate with these preclinical findings.[2][4][5]
References
Application Notes and Protocols: Gersizangitide Microparticulate Suspension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gersizangangitide (also known as AXT-107) is an investigational anti-angiogenic peptide therapy being developed by AsclepiX Therapeutics for the treatment of retinal vascular diseases, including neovascular age-related macular degeneration (nAMD) and diabetic macular edema.[1] It is a 20-amino acid peptide derived from collagen IV.[2] A key feature of Gersizangitide is its formulation as a microparticulate suspension, designed for intraocular injection to provide sustained therapeutic activity and reduce the frequency of administration.[3]
Mechanism of Action
This compound exhibits a novel, dual mechanism of action that targets two critical pathways involved in the pathogenesis of retinal vascular diseases: the Vascular Endothelial Growth Factor (VEGF) pathway and the Tie2 pathway.[1][3][4]
-
VEGF Pathway Inhibition: this compound inhibits the pro-angiogenic Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3][4] It disrupts the formation of the VEGFR2-β3 complex.[5] This inhibition helps to reduce neovascularization (the formation of new, leaky blood vessels) and decrease vascular permeability.[2][3] The peptide has been shown to inhibit VEGF-A and VEGF-C.[2]
-
Tie2 Pathway Activation: Concurrently, this compound activates the Tie2 receptor, a tyrosine kinase that plays a crucial role in stabilizing blood vessels.[1][3][4] This activation is mediated through its interaction with integrins αvβ3 and α5β1.[3][4][5] By activating Tie2, this compound promotes vascular stability, reduces vascular leakage, and suppresses inflammation.[3][6]
This dual action of inhibiting vessel growth and promoting vessel stability offers a potentially more comprehensive therapeutic approach compared to therapies that only target the VEGF pathway.[6]
References
- 1. This compound - AsclepiX Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. AsclepiX Therapeutics Completes Enrollment in DISCOVER Trial for Neovascular Age-Related Macular Degeneration (nAMD) - BioSpace [biospace.com]
- 5. This compound (AXT107) | VEGFR2-β3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. This compound (AXT107) News - LARVOL Sigma [sigma.larvol.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Gersizangitide in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Gersizangitide (AXT-107).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (also known as AXT-107) is a 20-amino acid anti-angiogenic peptide derived from collagen IV.[1] Its therapeutic potential is significant, particularly in the context of ocular diseases.[1] However, it has inherently low aqueous solubility, which can complicate the preparation of stock solutions and its use in various experimental settings. For in vivo applications, it is often formulated as a microparticulate suspension for intraocular injection to achieve sustained release.
Q2: What is the amino acid sequence of this compound and how does it impact solubility?
A2: The amino acid sequence of this compound is LRRFSTAPFAFIDINDVINF-NH2 . The C-terminus is amidated, which neutralizes the negative charge of the terminal carboxyl group. The presence of a significant number of hydrophobic amino acids (L, F, A, I, V) contributes to its poor water solubility.
Q3: What is the predicted isoelectric point (pI) of this compound and why is it important?
A3: Based on its amino acid sequence, the predicted isoelectric point (pI) of this compound is approximately 9.8 . The pI is the pH at which the peptide has a net zero charge. Peptides are typically least soluble at their pI due to the lack of electrostatic repulsion, which can lead to aggregation and precipitation. Therefore, adjusting the pH of the solution away from the pI is a key strategy to improve solubility.
Q4: Are there any commercially available formulations of this compound with improved solubility?
A4: Currently, this compound is primarily available as a lyophilized powder for research purposes. In clinical development, it is being investigated as a microparticulate suspension to ensure long-acting delivery, which circumvents the need for high aqueous solubility at the time of administration.
Troubleshooting Guide
This guide provides a systematic approach to solubilizing this compound.
Problem: Lyophilized this compound powder does not dissolve in water or aqueous buffer.
Initial Steps:
-
Visual Inspection: Before opening the vial, centrifuge it briefly to ensure all the lyophilized powder is at the bottom.
-
Small-Scale Test: Always perform initial solubility tests with a small aliquot of the peptide to avoid risking the entire sample.
Troubleshooting Workflow:
Caption: A troubleshooting workflow for solubilizing this compound.
Detailed Explanations:
-
pH Adjustment: Since the predicted pI of this compound is ~9.8, it will carry a net positive charge at a pH below this value. Therefore, using a dilute acidic solution is the primary recommendation.
-
Recommended Solvent: Start with 0.1% acetic acid in sterile water. The acidic environment will protonate the basic residues (Arginine), increasing the net positive charge and promoting solubility.
-
-
Organic Co-solvents: If pH adjustment alone is insufficient, the use of an organic co-solvent is recommended.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common choice.
-
Procedure: First, dissolve the peptide in a minimal amount of the organic solvent. Once fully dissolved, slowly add the desired aqueous buffer to the peptide concentrate while vortexing. This gradual dilution is crucial to prevent precipitation.
-
-
Physical Assistance:
-
Sonication: A brief period of sonication in a water bath can help to break up aggregates and facilitate dissolution.
-
Gentle Warming: Warming the solution to 30-40°C can increase the solubility of some peptides. However, prolonged or excessive heating should be avoided to prevent degradation.
-
Quantitative Data Summary
Currently, specific quantitative solubility data for this compound in various solvents and at different pH values is not widely published in the public domain. The following table provides general guidelines for peptide solubility based on their charge, which is applicable to this compound.
| Peptide Charge Characteristic | Recommended Primary Solvent | Alternative/Secondary Solvents | Expected Solubility Trend for this compound |
| Basic (pI > 7.5) | Dilute Acetic Acid (e.g., 0.1% - 10%) | Water, DMSO, DMF | High solubility at pH < pI (~9.8) |
| Acidic (pI < 7.0) | Dilute Ammonium Hydroxide (e.g., 0.1%) | Basic buffers (e.g., PBS pH 7.4), DMSO | Low solubility at neutral and acidic pH |
| Neutral/Hydrophobic | Organic Solvents (DMSO, DMF, Acetonitrile) | Dilute organic solvent/water mixtures | Moderate to high in organic solvents |
Experimental Protocols
Protocol 1: Solubilization of this compound using pH Adjustment
-
Bring the vial of lyophilized this compound to room temperature.
-
Centrifuge the vial briefly to collect the powder at the bottom.
-
Prepare a 0.1% (v/v) solution of acetic acid in sterile, deionized water.
-
Add a small volume of the 0.1% acetic acid solution to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Vortex the solution for 1-2 minutes.
-
If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution for clarity. A successfully dissolved peptide will result in a clear, particle-free solution.
-
For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization of this compound using an Organic Co-solvent (DMSO)
-
Bring the vial of lyophilized this compound to room temperature and centrifuge briefly.
-
Add a minimal volume of 100% DMSO to the vial (e.g., 10-20 µL for 1 mg of peptide) to create a concentrated stock solution.
-
Vortex until the peptide is completely dissolved.
-
Slowly add your desired aqueous buffer (e.g., PBS) dropwise to the DMSO concentrate while continuously vortexing.
-
Monitor the solution for any signs of precipitation. If the solution becomes cloudy, you may have reached the solubility limit in that buffer system.
-
The final concentration of DMSO should be kept as low as possible, as it may affect downstream biological assays. A final concentration of <1% is generally well-tolerated in cell-based assays.
Signaling Pathway and Logical Relationships
Caption: The dual mechanism of action of this compound.
References
Troubleshooting inconsistent results in Gersizangitide experiments
Technical Support Center: Gersizangitide Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experiments involving this compound (also known as AXT-107).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (AXT-107) is a synthetic anti-angiogenic peptide derived from collagen IV.[1] Its primary application is in the research of ocular neovascular diseases such as wet age-related macular degeneration (AMD) and diabetic macular edema.[2][3] this compound has a dual mechanism of action: it inhibits the vascular endothelial growth factor (VEGF) pathway and activates the Tie2 receptor pathway.[2][4] This is achieved through its binding to integrins αvβ3 and α5β1, which disrupts the VEGFR2-β3 complex and promotes Tie2 signaling.[4][5][6]
Q2: How should I properly store and handle lyophilized this compound?
A2: Proper storage is critical to prevent peptide degradation.[7] Lyophilized peptides should be stored at -20°C, protected from light.[7] Before opening and weighing, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation, which can reduce stability.[8] Avoid frequent freeze-thaw cycles, as this can lead to peptide degradation.[7]
Q3: this compound is described as a microparticulate suspension. How does this affect its handling?
A3: this compound has inherently low aqueous solubility and is formulated as a microparticulate suspension to provide sustained biological activity.[4] This means it is designed to form a gel-like depot upon injection, releasing the peptide slowly over time.[9][10] For in vitro experiments, ensure the suspension is homogenous before use by gentle vortexing or pipetting. The particulate nature may require specific handling to ensure accurate and consistent dosing.
Troubleshooting Inconsistent Experimental Results
Issue 1: Poor or Inconsistent Peptide Solubility
Q4: My this compound peptide is not dissolving properly or is precipitating out of solution. What should I do?
A4: Inconsistent solubility is a common source of variability in peptide experiments.[7] this compound is known to have low aqueous solubility.[4]
Troubleshooting Steps:
-
Test a Small Amount First: Before dissolving the entire sample, test the solubility of a small portion.[8]
-
Use an Appropriate Solvent: For hydrophobic peptides that do not dissolve in aqueous buffers, an organic solvent may be necessary for initial solubilization.[8][11] Common choices include DMSO, DMF, or acetonitrile (B52724).
-
Slow Dilution: After dissolving in an organic solvent, slowly add this stock solution to your aqueous experimental buffer while stirring continuously.[8] Abrupt changes in solvent polarity can cause the peptide to precipitate. If the solution becomes cloudy, you have exceeded the solubility limit.[8]
-
Request a Solubility Test: When purchasing the peptide, inquire about a solubility test report, which can provide optimal buffer and pH conditions.[7]
Issue 2: Variability in Cell-Based Assays
Q5: I am observing high variability between wells and plates in my cell-based assay (e.g., cell viability, tube formation). How can I troubleshoot this?
A5: Reproducibility in cell-based assays can be affected by numerous biological and technical factors.[12]
Troubleshooting Steps & Recommendations:
| Potential Cause | Recommendation | Citation |
| Inconsistent Cell Health | Use cells at a consistent and early passage number. Ensure cell confluency is between 25% and 90% before plating for experiments. | [13][14] |
| Inaccurate Cell Seeding | Ensure a homogenous single-cell suspension before plating to avoid clumps. Use a cell strainer if necessary. | [12][13] |
| "Edge Effect" in Plates | Avoid using the outer wells of 96-well plates, as they are prone to evaporation. Fill these perimeter wells with sterile PBS or media instead. | [12] |
| Reagent Contamination | Peptides can be contaminated with endotoxins, which can trigger unwanted immune responses in cells. Use reagents with guaranteed low endotoxin (B1171834) levels for immunological assays. | [7] |
| Incorrect Peptide Concentration | Ensure you are calculating the concentration based on the net peptide content , not the gross weight, which includes water and counter-ions. An amino acid analysis can provide the most accurate peptide quantification. | [7][11] |
| Assay Signal Issues | For fluorescent assays, use phenol (B47542) red-free media to reduce background autofluorescence. Consider using red-shifted dyes to avoid autofluorescence from cellular components. | [15] |
Caption: The dual mechanism of action of this compound.
Protocol: General Cell Viability Assay (e.g., ATP-based)
This protocol provides a general workflow for assessing the effect of this compound on the viability of endothelial cells under stress.
-
Cell Seeding:
-
Culture endothelial cells (e.g., HUVECs) to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well clear-bottom black plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for attachment.
-
[13]2. Induction of Stress (if applicable):
- Replace media with low-serum media to induce starvation or add an oxidative stress agent (e.g., H₂O₂) to mimic a disease state.
- Incubate for an optimized duration (e.g., 4-6 hours).
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the appropriate assay medium. Remember to first dissolve the peptide in a suitable solvent if necessary, then dilute slowly into the aqueous medium.
-
Add the this compound solutions to the appropriate wells. Include vehicle-only and untreated controls.
-
-
Incubation:
-
Incubate the plate for the desired experimental period (e.g., 24-48 hours) at 37°C and 5% CO₂.
-
-
Data Acquisition:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a cell viability reagent (e.g., one that measures intracellular ATP) according to the manufacturer's instructions.
-
Measure luminescence or fluorescence using a microplate reader.
-
Workflow for a Cell-Based Viability Assay
Caption: A standard workflow for a cell-based viability experiment.
Protocol: Quantification of this compound in Samples
Accurate quantification is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive method for this purpose.
[16][17]1. Sample Preparation:
- For biological samples (e.g., plasma, aqueous humor), perform protein precipitation to remove larger interfering proteins. This can be done with cold acetonitrile or by using acid precipitation. [18] * Centrifuge the sample and collect the supernatant containing this compound.
-
LC-MS/MS Analysis:
-
Use a suitable reversed-phase HPLC column for peptide separation.
-
Develop a multiple reaction monitoring (MRM)-based method on a triple quadrupole mass spectrometer to specifically detect and quantify this compound. [16] * Use a stable isotope-labeled version of this compound as an internal standard to improve accuracy and precision.
-
[18]3. Standard Curve:
- Prepare a calibration curve using known concentrations of this compound in the same matrix as the samples (e.g., control plasma).
- The concentration range should cover the expected levels in the unknown samples. The limit of quantitation (LOQ) for similar therapeutic peptides can be in the low ng/mL range.
[16]4. Data Analysis:
- Quantify the amount of this compound in the unknown samples by comparing their peak areas to the standard curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - AsclepiX Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. The Challenges and Opportunities of Developing Small-Molecule Therapies for Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
- 5. This compound (AXT107) | VEGFR2-β3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Vascular Endothelial Growth Factor C and D Signaling Pathways as Potential Targets for the Treatment of Neovascular Age-Related Macular Degeneration: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound (AXT107) News - LARVOL Sigma [sigma.larvol.com]
- 10. This compound (AXT107) / Asclepix [delta.larvol.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell-based assays to identify novel retinoprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 15. selectscience.net [selectscience.net]
- 16. agilent.com [agilent.com]
- 17. Toward greener analytical techniques for the absolute quantification of peptides in pharmaceutical and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Preventing off-target effects of Gersizangitide in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Gersizangitide in cellular models. The information is designed to help prevent and troubleshoot potential off-target effects and ensure the generation of reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound (also known as AXT-107) is a 20-amino acid peptide derived from collagen IV that acts as an angiogenesis inhibitor.[1] Its primary on-target mechanisms include:
-
VEGF Inhibition: It inhibits Vascular Endothelial Growth Factor A (VEGF-A) and VEGF-C.
-
TIE-2 Activation: It is an activator of the TIE-2 receptor.
-
Integrin Binding: It binds to integrins αvβ3 and α5β1, which disrupts the formation of the VEGFR2-β3 complex.
Q2: What are the potential off-target effects of this compound in cellular models?
While specific off-target screening data for this compound is not extensively published, potential off-target effects can be inferred from its mechanism of action and the known side effects of other VEGF inhibitors. Researchers should be aware of the following possibilities:
-
Integrin-Related Effects: As this compound binds to αvβ3 and α5β1 integrins, it may interfere with other integrin-dependent cellular processes beyond angiogenesis, such as cell adhesion, migration, and signaling in cell types other than endothelial cells.
-
Effects Related to Broad VEGF Inhibition: Systemic inhibition of VEGF signaling can lead to effects in various cell types expressing VEGF receptors. In a cellular model, this could manifest as unexpected changes in cell proliferation, survival, or function, depending on the cell type's reliance on VEGF signaling.
-
TIE-2 Signaling in Non-Endothelial Cells: While TIE-2 is predominantly expressed on endothelial cells, its expression on other cell types could lead to unintended consequences upon activation by this compound.
Q3: What is a recommended starting concentration for in vitro experiments?
Based on available in vitro studies, a concentration range of 0-100 μM has been used to observe the effects of this compound on the phosphorylation of TIE-2 and Akt in microvascular endothelial cells. However, the optimal concentration is highly dependent on the cell type and the specific assay. It is crucial to perform a dose-response curve to determine the optimal concentration for your experimental system.
Q4: How can I distinguish between on-target and off-target effects?
Distinguishing between on-target and off-target effects is critical for data interpretation. A multi-pronged approach is recommended:
-
Use of Controls: Include a negative control peptide with a scrambled sequence to ensure the observed effects are specific to the this compound sequence.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing the target (e.g., TIE-2) to see if the effect of this compound is attenuated.
-
Orthogonal Approaches: Use alternative methods to modulate the target pathway, such as siRNA or small molecule inhibitors targeting different components of the VEGF or TIE-2 pathways, to see if they phenocopy the effects of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell toxicity or unexpected cell death at low concentrations. | The cell line may be highly sensitive to the inhibition of a critical off-target kinase or signaling pathway necessary for its survival. | 1. Perform a Dose-Response Curve: Determine the EC50 for the desired on-target effect and the IC50 for cytotoxicity using an MTT assay. Work at concentrations well below the cytotoxic threshold. 2. Assess Apoptosis: Use a Caspase-3 activity assay to determine if the cell death is programmed. 3. Off-Target Prediction: Use in silico tools to predict potential off-target kinases or proteins that might be critical for your cell line's survival. |
| Inconsistent results between experiments. | 1. Peptide Instability: The peptide may be degrading in the cell culture medium. 2. Peptide Aggregation: The peptide may be forming aggregates, leading to variable effective concentrations. 3. Variability in Cell Culture: Passage number and cell density can affect cellular responses. | 1. Proper Peptide Handling: Aliquot the peptide upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Solubility Check: Ensure the peptide is fully dissolved in the vehicle before adding to the culture medium. 3. Standardize Cell Culture Conditions: Use cells within a defined passage number range and ensure consistent seeding densities. |
| Observed phenotype does not match the expected on-target effect (e.g., no change in angiogenesis markers). | 1. Sub-optimal Peptide Concentration: The concentration used may be too low to elicit an on-target response. 2. Low Target Expression: The cell line may not express sufficient levels of the target receptors (VEGFRs, TIE-2, integrins). 3. Dominant Off-Target Effect: An off-target effect may be masking the on-target phenotype. | 1. Optimize Concentration: Perform a dose-response experiment and measure a direct marker of on-target activity (e.g., TIE-2 phosphorylation). 2. Confirm Target Expression: Verify the expression of VEGFRs, TIE-2, and relevant integrins in your cell line using qPCR or Western blotting. 3. Use Control Peptides: Compare the effect of this compound with a scrambled peptide control. |
| Unexpected changes in cell morphology or adhesion. | Integrin-related off-target effects: this compound's binding to integrins may be affecting cell adhesion and cytoskeletal organization. | 1. Adhesion Assays: Perform cell adhesion assays on different extracellular matrix protein coatings. 2. Immunofluorescence: Stain for cytoskeletal markers (e.g., phalloidin (B8060827) for F-actin) and focal adhesion proteins (e.g., vinculin, paxillin) to observe changes in cell morphology and adhesion structures. 3. Competitive Binding: Use known RGD peptides in a competitive binding assay to confirm the involvement of integrins. |
Data Presentation
The following tables summarize key quantitative data for this compound and provide a framework for organizing experimental results.
Table 1: this compound On-Target Activity
| Target | Assay | Cell Line | Parameter | Value | Reference |
| TIE-2 | Western Blot | Microvascular Endothelial Cells | Concentration for increased phosphorylation | 0 - 100 µM | |
| VEGFR2 | Kinase Assay | N/A | IC50 | Data not available | |
| Integrin αvβ3 | Binding Assay | N/A | Kd | Data not available | |
| Integrin α5β1 | Binding Assay | N/A | Kd | Data not available |
*Researchers are encouraged to experimentally determine these values in their specific cellular models.
Table 2: Troubleshooting Experimental Data Log
| Experiment Date | Cell Line | Passage No. | This compound Conc. (µM) | On-Target Readout (e.g., p-TIE-2) | Off-Target Readout (e.g., Cell Viability) | Observations & Notes |
Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound.
-
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Apoptosis Detection (Caspase-3 Activity Assay)
This protocol measures the activity of caspase-3, a key executioner of apoptosis.
-
Materials:
-
Cells treated with this compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Reaction buffer
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Culture and treat cells with this compound as required for your experiment.
-
Harvest the cells and prepare cell lysates according to the manufacturer's protocol for your chosen caspase-3 assay kit.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein from each lysate to individual wells.
-
Prepare a reaction mixture containing the reaction buffer and caspase-3 substrate.
-
Add the reaction mixture to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm.
-
3. Kinase Selectivity Profiling (Conceptual Workflow)
To identify potential off-target kinase interactions, a kinase profiling service is recommended. The general workflow is as follows:
-
Compound Submission: Provide a sample of this compound at a specified concentration.
-
Screening: The service will screen the peptide against a large panel of purified kinases (e.g., >400).
-
Data Analysis: The inhibitory activity against each kinase is measured, typically as a percentage of inhibition at a fixed concentration or as an IC50 value.
-
Hit Identification: "Hits" are identified as kinases that are significantly inhibited by this compound.
Visualizations
Caption: this compound's dual mechanism of action on VEGF and TIE-2 signaling pathways.
Caption: Troubleshooting workflow for unexpected experimental outcomes with this compound.
References
Best practices for handling and storing Gersizangitide peptide
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing Gersizangitide (also known as AXT107) peptide in experimental settings.
Frequently Asked Questions (FAQs)
1. What is this compound (AXT107)?
This compound is a synthetic 20-amino acid peptide derived from collagen IV.[1] It is an anti-angiogenic agent that functions as an inhibitor of Vascular Endothelial Growth Factor (VEGF)-A and VEGF-C, and as an activator of the Tie2 signaling pathway.[1] Its mechanism of action involves blocking VEGF receptor signaling, which in turn inhibits vascular leakage, neovascularization (the formation of new blood vessels), and inflammation.[1] this compound is under investigation for the treatment of ocular neovascular diseases.[1]
2. How should lyophilized this compound peptide be stored?
Lyophilized this compound peptide should be stored at -20°C or colder in a tightly sealed container with a desiccant to prevent degradation from moisture.[2] For long-term storage, -80°C is recommended. It is crucial to protect the peptide from bright light. Before opening the vial, it should be allowed to warm to room temperature in a desiccator to prevent condensation.
3. How do I reconstitute this compound peptide?
For reconstitution, sterile, purified water is often a suitable solvent. If using water to prepare a stock solution, it is recommended to filter and sterilize it through a 0.22 μm filter before use. For peptides that are difficult to dissolve, sonication may be helpful. The choice of solvent can also depend on the specific experimental requirements.
4. How should I store this compound peptide in solution?
Peptide solutions are significantly less stable than the lyophilized form. Once reconstituted, it is best to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. The aliquots should be stored at -20°C for short-term storage (up to one month) or -80°C for longer-term storage (up to six months). The stock solution should be stored sealed and protected from moisture and light. If possible, using sterile buffers at a pH between 5 and 6 can help to prolong the shelf life of the peptide in solution.
5. What is the stability of this compound in solution?
For reconstituted this compound, a stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is important to keep the solution sealed and protected from moisture and light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the lyophilized peptide. | The peptide may have poor solubility in the chosen solvent. | Try gentle warming or brief sonication. If using water, ensure it is high-purity and sterile. For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be needed before diluting with an aqueous buffer. |
| Reduced or no activity of the peptide in an experiment. | Improper storage leading to degradation (e.g., exposure to moisture, light, or repeated freeze-thaw cycles). | Always follow the recommended storage and handling procedures. Prepare fresh aliquots from a new vial of lyophilized peptide if degradation is suspected. |
| The peptide may have been stored in solution for too long. | Prepare fresh solutions from lyophilized stock for each experiment. Avoid storing peptides in solution for extended periods. | |
| Inconsistent experimental results. | Inaccurate peptide concentration due to improper reconstitution or storage. | Ensure the lyophilized peptide is fully dissolved before use. Use calibrated pipettes for accurate measurements. Aliquot solutions to ensure consistent concentrations between experiments. |
| Variability in handling procedures. | Standardize all handling and experimental protocols. Ensure all users are following the same guidelines. |
Quantitative Data Summary
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Lyophilized Powder | -20°C or colder | Several years | Tightly sealed container with desiccant, protected from light. |
| Stock Solution | -20°C | 1 month | Sealed, away from moisture and light. |
| -80°C | 6 months | Sealed, away from moisture and light. |
Table 2: Experimental Concentrations and Doses of this compound
| Experiment Type | Organism/Cell Type | Concentration/Dose | Reference |
| In Vitro Tie2 & Akt Phosphorylation | Microvascular Endothelial Cells | 0-100 μM | |
| In Vivo Ocular Neovascularization | Mouse Model (Oxygen-Induced Ischemic Retinopathy) | 1 μg (intravitreal injection) | |
| In Vivo Safety and Pharmacokinetics | Rabbit | 100, 250, 500, 1000 µg (intravitreal) | |
| In Vivo Safety and Pharmacokinetics | Minipig | 100, 250, 500, 1000 µg (intravitreal) |
Experimental Protocols
Protocol 1: In Vitro Tie2 Phosphorylation Assay
This protocol describes a representative method for assessing the effect of this compound on Angiopoietin-2 (Ang2)-induced Tie2 phosphorylation in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
This compound peptide
-
Recombinant Human Angiopoietin-2 (Ang2)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Tie2 (Tyr992), anti-total-Tie2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium supplemented with FBS until they reach 80-90% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells by incubating them in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 μM) for a predetermined time (e.g., 90 minutes).
-
Ang2 Stimulation: Stimulate the cells with a fixed concentration of Ang2 (e.g., 200 ng/mL) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Tie2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with antibodies against total Tie2 and a loading control (e.g., β-actin).
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Tie2 signal to the total Tie2 signal and the loading control.
-
Protocol 2: In Vivo Model of Oxygen-Induced Retinopathy (OIR)
This protocol provides a representative workflow for evaluating the effect of this compound on retinal neovascularization in a mouse model of OIR.
Materials:
-
C57BL/6J mouse pups and nursing dams
-
Oxygen chamber
-
This compound peptide
-
Sterile saline for injection
-
Anesthetic (e.g., isoflurane)
-
30-gauge needles and microsyringes
-
Dissecting microscope
-
Fluorescein-dextran
-
Paraformaldehyde (PFA)
-
Isolectin B4 (IB4) conjugated to a fluorescent marker
-
Mounting medium
Methodology:
-
Induction of OIR:
-
At postnatal day 7 (P7), place C57BL/6J mouse pups and their nursing dam into a 75% oxygen chamber.
-
At P12, return the mice to room air to induce relative hypoxia and subsequent retinal neovascularization.
-
-
Intravitreal Injection:
-
At P12, anesthetize the mouse pups.
-
Under a dissecting microscope, perform an intravitreal injection of this compound (e.g., 1 μg in 1 μL of sterile saline) into one eye. Inject the contralateral eye with vehicle (sterile saline) as a control.
-
-
Tissue Collection and Analysis:
-
At P17, euthanize the mice.
-
Enucleate the eyes and fix them in 4% PFA.
-
Dissect the retinas.
-
-
Staining:
-
Permeabilize and block the retinas.
-
Stain the retinal vasculature by incubating with fluorescently labeled isolectin B4 (IB4).
-
-
Imaging and Quantification:
-
Flat-mount the retinas and image them using a fluorescence microscope.
-
Quantify the area of neovascularization and the avascular area using image analysis software (e.g., ImageJ).
-
-
Data Analysis:
-
Compare the extent of neovascularization and avascular area between the this compound-treated and vehicle-treated eyes.
-
Perform statistical analysis to determine the significance of any observed differences.
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for in vitro Tie2 phosphorylation assay.
References
Addressing variability in animal models treated with Gersizangitide
Welcome to the technical support center for researchers utilizing Gersizangitide (AXT-107) in preclinical animal models. This resource provides troubleshooting guidance and detailed protocols to help address potential variability in your experiments and ensure robust, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the use of this compound in animal models of ocular neovascularization.
Q1: We are observing high inter-animal variability in efficacy endpoints (e.g., choroidal neovascularization (CNV) lesion size, retinal neovascularization tufts). What are the potential causes?
A1: High variability in efficacy readouts can stem from multiple sources, broadly categorized into three areas: the animal model itself, the drug formulation and administration, and endpoint analysis.
-
Animal Model-Specific Variability:
-
Laser-Induced CNV Model: Inconsistent laser settings (power, duration, spot size), variability in the operator's technique, and the genetic background, age, and sex of the mice can all contribute to significant differences in CNV lesion size.[1][2] Ensure that laser parameters are strictly controlled and that all operators are thoroughly trained. It is also recommended to use mice from a single vendor and within a narrow age and weight range.
-
Oxygen-Induced Retinopathy (OIR) Model: The OIR model is highly sensitive to the hyperoxic exposure protocol.[3] Minor fluctuations in oxygen levels or the duration of exposure can lead to variability. Maternal factors, such as the dam's health and litter size, can also impact the pups' response. Standardize the oxygen exposure protocol and monitor the health of the dams and pups closely.
-
-
This compound Formulation and Administration:
-
Inconsistent Suspension: this compound is a microparticulate suspension.[4] Inadequate resuspension before each injection can lead to variable dosing. Ensure the vial is thoroughly and consistently agitated before drawing each dose.
-
Intravitreal Injection Technique: The volume of reflux from the injection site can be influenced by needle size and injection technique.[5] Inconsistent injection depth or speed can result in variable amounts of this compound being delivered to the vitreous. Standardize the injection procedure across all animals and operators.
-
-
Endpoint Analysis:
-
Subjectivity in Quantification: Manual quantification of neovascularization can be subjective. Whenever possible, use automated image analysis software with consistent thresholding parameters. Ensure that the individuals performing the analysis are blinded to the treatment groups.
-
Q2: The this compound formulation appears to be difficult to inject, or we are seeing inconsistent gel formation in the vitreous. How can we troubleshoot this?
A2: this compound is designed to form a gel depot upon intravitreal injection.[6][7] Issues with injection or gel formation can significantly impact drug delivery and efficacy.
-
Clogged Needles: The microparticulate nature of the suspension can lead to needle clogging. Use the recommended needle gauge and ensure the suspension is well-mixed.
-
Variable Gel Size: The size of the gel depot is dose-dependent.[6][7] If you observe inconsistent gel sizes at the same intended dose, it may be due to inaccurate dosing from poor suspension or leakage from the injection site. Review your resuspension and injection techniques.
-
No Gel Formation: This is unlikely but could indicate a problem with the formulation's integrity. Ensure the product has been stored correctly and is within its expiration date.
Q3: We are observing an unexpected inflammatory response in the treated eyes. Is this related to this compound?
A3: Preclinical GLP safety studies in rabbits and minipigs showed that this compound was well-tolerated with no signs of inflammation.[6][7] An unexpected inflammatory response is more likely related to the experimental procedure.
-
Injection-Related Inflammation: Intravitreal injections can induce a transient inflammatory response. Ensure your injection technique is aseptic to minimize the risk of infection.
-
Animal Model-Induced Inflammation: The laser-induced CNV model itself provokes an inflammatory response as part of the wound-healing process.[2] High levels of inflammation could be due to excessive laser energy.
-
Endotoxin Contamination: Ensure all solutions and instruments are free of endotoxins, which can cause significant ocular inflammation.
Data Presentation
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: Preclinical Safety and Pharmacokinetics of a Single Intravitreal Injection of this compound (AXT-107) [6][7]
| Species | Doses Tested (µg) | Duration of Study | Key Safety Findings | Pharmacokinetic Profile |
| Rabbit | 100, 250, 500, 1000 | 9 months (Safety), 15 months (PK) | Well-tolerated, no increase in intraocular pressure, no inflammation, no changes in ERG. | Dose-dependent gel formation in the vitreous below the visual axis. Half-life of the gel was approximately 180 days. Efficacious levels found on the retina and choroid-RPE. |
| Minipig | 100, 250, 500, 1000 | 9 months | Well-tolerated, no increase in intraocular pressure, no inflammation, no changes in ERG. | Dose-dependent gel formation in the vitreous below the visual axis. Half-life of the gel was approximately 180 days. Efficacious levels found on the retina and choroid-RPE. |
Experimental Protocols
Protocol 1: Preparation and Intravitreal Administration of this compound Microparticulate Suspension in Mice
-
Reconstitution and Resuspension:
-
Reconstitute the lyophilized this compound powder with the provided sterile vehicle to the desired concentration.
-
Immediately before drawing each dose, vortex the vial for 30 seconds to ensure a uniform suspension of the microparticles. Visually inspect for any clumping.
-
-
Dose Preparation:
-
Using a Hamilton syringe with a 33-gauge needle, slowly draw the desired volume of the suspension.
-
Expel any air bubbles and ensure the final volume is accurate.
-
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).
-
Apply a topical proparacaine (B1679620) solution to the eye for local anesthesia.
-
Place the mouse under a dissecting microscope.
-
-
Intravitreal Injection:
-
Gently proptose the eye and visualize the pars plana (the region just behind the limbus).
-
Insert the 33-gauge needle through the sclera at the pars plana, aiming towards the center of the vitreous cavity.
-
Slowly inject the suspension over 5-10 seconds.
-
Hold the needle in place for 10 seconds post-injection to minimize reflux.
-
Withdraw the needle slowly.
-
Apply a topical antibiotic to the eye.
-
Protocol 2: Laser-Induced Choroidal Neovascularization (CNV) Model in Mice
-
Animal Preparation:
-
Anesthetize the mouse and dilate the pupil with a topical mydriatic agent.
-
Place a coverslip with a coupling gel on the cornea to visualize the fundus.
-
-
Laser Photocoagulation:
-
Using a slit lamp and a laser delivery system (e.g., 532 nm diode laser), deliver 4-6 laser spots around the optic nerve.
-
Laser parameters (e.g., 50 µm spot size, 100 ms (B15284909) duration, 120 mW power) should be optimized and kept consistent.
-
Successful laser application is indicated by the appearance of a small bubble at the laser site, signifying the rupture of Bruch's membrane.
-
-
Post-Procedure:
-
Administer this compound or vehicle via intravitreal injection immediately after laser treatment.
-
Monitor the animal's recovery.
-
-
Endpoint Analysis (7-14 days post-laser):
-
Euthanize the mouse and enucleate the eyes.
-
Prepare choroidal flat mounts and stain with an endothelial cell marker (e.g., isolectin B4).
-
Capture images using fluorescence microscopy and quantify the CNV lesion area using image analysis software.
-
Visualizations
Caption: Dual mechanism of action of this compound.
References
- 1. Laser-induced Morphological Variability of Choroidal NeovasculaRization in Rats: in vivo and in vitro Characterization Studies [jgsw.hunnu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news.biobuzz.io [news.biobuzz.io]
- 5. Exploration of Oxygen-Induced Retinopathy Model to Discover New Therapeutic Drug Targets in Retinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. hcplive.com [hcplive.com]
Technical Support Center: Enhancing Gersizangitide Bioavailability in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during preclinical studies aimed at enhancing the bioavailability of Gersizangitide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as AXT-107) is a 20-amino acid peptide derived from collagen IV.[1] It is an angiogenesis inhibitor with a dual mechanism of action: it inhibits the Vascular Endothelial Growth Factor (VEGF) pathway and activates the Tie2 receptor.[1][2] Specifically, it inhibits VEGF-A and VEGF-C, and blocks VEGF receptor signaling.[1] This action is mediated through its interaction with integrins αvβ3 and α5β1, which disrupts the formation of the VEGFR2-β3 complex.[3][4] By activating Tie2, this compound promotes vascular stabilization.[4][5] This combined effect reduces vascular leakage, neovascularization, and inflammation, making it a promising candidate for treating ocular neovascular diseases.[1][4]
Q2: What are the main challenges in enhancing the bioavailability of peptide drugs like this compound?
Like most peptide therapeutics, this compound faces several barriers to achieving high bioavailability, particularly through oral administration. These challenges include:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the gastrointestinal (GI) tract and at the enterocyte brush border.[6]
-
Poor Permeability: Due to their size and hydrophilic nature, peptides generally have low permeability across the intestinal mucosa.[6][7]
-
Physicochemical Instability: The harsh pH conditions in the stomach can lead to the chemical degradation of the peptide.[6]
-
Rapid Clearance: Once in circulation, peptides can be quickly cleared from the body through renal filtration.[8]
Q3: What formulation strategies can be explored to enhance this compound's bioavailability in preclinical studies?
Several formulation strategies can be investigated to overcome the challenges of peptide delivery:
-
Nanoparticle-based Carrier Systems: Encapsulating this compound in nanoparticles, such as those made from chitosan (B1678972) or its derivatives (e.g., PEG-g-CS), can protect it from enzymatic degradation and enhance its absorption.[7][9]
-
Mucoadhesive Systems: Using polymers that adhere to the mucosal membranes can increase the residence time of the drug at the absorption site, thereby improving its uptake.[7]
-
Co-administration with Enzyme Inhibitors: Formulating this compound with protease inhibitors like aprotinin (B3435010) can reduce its degradation in the GI tract.[7]
-
Chemical Modification: Strategies such as PEGylation, lipidation, or cyclization can improve the peptide's stability and permeability.[10][11][12]
-
Permeation Enhancers: The inclusion of agents that reversibly open the tight junctions between intestinal epithelial cells can facilitate the paracellular transport of this compound.[10]
Troubleshooting Guides
Issue 1: Low Oral Bioavailability of this compound in Animal Models
Problem: After oral administration of a this compound formulation in a preclinical model (e.g., rats), plasma concentrations of the peptide are below the limit of detection or significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Extensive Proteolytic Degradation in the GI Tract | Co-administer this compound with a protease inhibitor cocktail or formulate it with specific inhibitors like aprotinin.[7] | See Protocol 1: In Vivo Oral Gavage Administration with Protease Inhibitors . |
| Poor Intestinal Permeability | Formulate this compound with a permeation enhancer (e.g., medium-chain fatty acids) or encapsulate it in a nanoparticle system designed for intestinal uptake.[13][14] | See Protocol 2: Preparation and Characterization of this compound-Loaded Nanoparticles . |
| Degradation in Gastric Acid | Use an enteric-coated capsule or tablet to protect the formulation from the low pH of the stomach and ensure its release in the more neutral environment of the small intestine.[15] | See Protocol 3: In Vitro pH Stability Assay . |
| Rapid Systemic Clearance | Consider chemical modifications such as PEGylation to increase the hydrodynamic radius of this compound, thereby reducing renal clearance. | See Protocol 4: Pharmacokinetic Study Design . |
Issue 2: High Variability in Bioavailability Data Between Animals
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inconsistent Formulation Dosing | Ensure the formulation is homogenous and that the dosing procedure is consistent for all animals. For suspensions, ensure adequate mixing before each administration. | Review and standardize the formulation preparation and administration protocol. |
| Differences in GI Tract Physiology | Standardize the fasting time for all animals before dosing to minimize variability in gastric emptying and intestinal transit times. | Implement a strict and consistent fasting and feeding schedule for all study animals. |
| Formulation Instability | Assess the stability of the this compound formulation under experimental conditions (e.g., in the dosing vehicle, at room temperature). | Conduct short-term stability studies of the formulation. |
Experimental Protocols
Protocol 1: In Vivo Oral Gavage Administration with Protease Inhibitors
-
Animal Model: Sprague-Dawley rats (fasted overnight).
-
Formulation Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., PBS) to the desired concentration.
-
Prepare a separate solution of a protease inhibitor cocktail (e.g., aprotinin, bestatin).
-
For the treatment group, mix the this compound solution with the protease inhibitor solution shortly before administration. The control group will receive this compound without inhibitors.
-
-
Administration: Administer the formulation via oral gavage at a specified dose.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-administration.
-
Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
Protocol 2: Preparation and Characterization of this compound-Loaded Nanoparticles
-
Nanoparticle Synthesis:
-
Select a suitable polymer (e.g., chitosan).
-
Use a method such as ionic gelation or solvent evaporation to encapsulate this compound within the nanoparticles.[9]
-
-
Characterization:
-
Particle Size and Zeta Potential: Use dynamic light scattering (DLS) to determine the size distribution and surface charge of the nanoparticles.
-
Encapsulation Efficiency: Determine the amount of this compound successfully encapsulated within the nanoparticles by separating the nanoparticles from the free drug and quantifying the amount of free drug.
-
Morphology: Use transmission electron microscopy (TEM) or scanning electron microscopy (SEM) to visualize the shape and surface of the nanoparticles.
-
-
In Vitro Release Study:
-
Incubate the this compound-loaded nanoparticles in simulated gastric and intestinal fluids.
-
At various time points, collect samples and measure the amount of released this compound.
-
Protocol 3: In Vitro pH Stability Assay
-
Buffer Preparation: Prepare buffers at different pH values mimicking the GI tract (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine).
-
Incubation: Incubate a known concentration of this compound in each buffer at 37°C.
-
Sampling: At various time points, take an aliquot from each buffer.
-
Analysis: Quantify the remaining intact this compound using a suitable analytical method like HPLC to determine the degradation rate at each pH.
Protocol 4: Pharmacokinetic Study Design
-
Study Groups:
-
Group 1: Intravenous (IV) administration of this compound (to determine clearance and volume of distribution).
-
Group 2: Oral administration of the enhanced bioavailability formulation of this compound.
-
-
Dosing and Sampling: Follow the administration and blood sampling procedures as described in Protocol 1.
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for both IV and oral routes.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Enhancing Oral Bioavailability
Caption: Workflow for preclinical oral bioavailability studies.
Troubleshooting Logic for Low Bioavailability
Caption: Troubleshooting guide for low oral bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - AsclepiX Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. This compound (AXT107) | VEGFR2-β3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
- 5. This compound (AXT107) News - LARVOL Sigma [sigma.larvol.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. Improved intestinal absorption and oral bioavailability of astaxanthin using poly (ethylene glycol)-graft-chitosan nanoparticles: preparation, in vitro evaluation, and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances [mdpi.com]
- 13. Recent Progress in the Oral Delivery of Therapeutic Peptides and Proteins: Overview of Pharmaceutical Strategies to Overcome Absorption Hurdles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Mitigating potential cytotoxicity of Gersizangitide at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gersizangitide (also known as AXT 107). The content focuses on understanding and mitigating potential cytotoxic effects that may be observed at high concentrations during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a 20-amino-acid anti-angiogenic peptide derived from collagen IV.[1] Its primary therapeutic action involves a dual mechanism that both inhibits pro-angiogenic pathways and activates vessel-stabilizing pathways.[2][3] Specifically, it inhibits Vascular Endothelial Growth Factor (VEGF) A and C, and blocks VEGF Receptor 2 (VEGFR2) signaling.[1][4] Concurrently, it activates the Tie2 receptor, promoting vascular stability.[1][2][4] These actions are mediated through its interaction with integrins αvβ3 and α5β1.[2][5]
Q2: Are there known off-target effects or cytotoxicity associated with this compound?
While peptides are generally known for high specificity and reduced off-target effects compared to small molecules, high concentrations in in vitro models may lead to unintended biological consequences.[6][7] Publicly available clinical trial data for this compound has not indicated remarkable safety findings.[3] However, preclinical researchers should be aware of potential concentration-dependent effects. Off-target signaling could theoretically arise from promiscuous, low-affinity interactions with other integrins or receptor tyrosine kinases when the peptide is present in large molar excess.
Q3: What is a hypothetical mechanism for cytotoxicity at high concentrations?
At supra-physiological concentrations, this compound's binding to integrins αvβ3 and α5β1 on non-target cells (e.g., healthy retinal pigment epithelium) could lead to aberrant signal transduction. Over-activation or dysregulation of downstream pathways like the Akt signaling cascade, which is modulated by Tie2, could potentially disrupt cellular homeostasis and trigger stress-induced apoptosis.[1] This is a hypothetical scenario for researchers to consider if unexpected cytotoxicity is observed.
Q4: What general strategies can be employed to mitigate peptide cytotoxicity in preclinical models?
Several strategies can be explored if off-target cytotoxicity is suspected:
-
Dose-Response Optimization: Carefully titrate this compound to the lowest effective concentration to minimize off-target effects.
-
Pulsed Dosing: Instead of continuous exposure, consider a pulsed-dosing schedule (e.g., 24h exposure followed by 48h washout) to allow cells to recover.
-
Competitive Antagonism: If a specific off-target receptor is identified, co-administration with a selective antagonist for that receptor may mitigate cytotoxicity.
-
Formulation Strategies: For in vivo models, utilizing a controlled-release formulation, such as the microparticulate suspension used in clinical development, can maintain therapeutic levels locally while minimizing systemic exposure and high concentration spikes.[2][3] Nanoparticle-based delivery systems can also improve targeted delivery and reduce side effects.[8][9]
Troubleshooting Guides
Issue 1: High levels of apoptosis observed in non-target control cell lines (e.g., ARPE-19) at concentrations >50 µM.
| Possible Cause | Troubleshooting Step |
| 1. Off-Target Receptor Activation | Perform a dose-response curve from 1 µM to 100 µM to confirm the concentration-dependent effect. Assess the phosphorylation status of related receptors (e.g., other integrin subunits, PDGFRβ) via Western blot to identify potential off-target interactions.[5] |
| 2. Cellular Stress Response | Measure markers of oxidative stress (e.g., ROS production) and endoplasmic reticulum (ER) stress (e.g., CHOP expression) to determine if these pathways are activated. |
| 3. Media/Compound Instability | Ensure the peptide is fully solubilized and stable in your cell culture medium for the duration of the experiment. Test a fresh batch of this compound to rule out compound degradation. |
Issue 2: Inconsistent results when co-administering a mitigating agent.
| Possible Cause | Troubleshooting Step |
| 1. Incorrect Dosing Schedule | Optimize the timing of co-administration. Try pre-treating with the mitigating agent for 1-2 hours before adding this compound to ensure the off-target receptor is blocked. |
| 2. Antagonist Potency | Verify the IC50 of the mitigating agent in your specific cell line and ensure you are using a concentration that provides effective target engagement (typically 5-10x IC50). |
| 3. Pharmacological Interference | Confirm that the mitigating agent does not interfere with the primary, on-target mechanism of this compound. Run a control experiment in your target cell line (e.g., HUVECs) to ensure the therapeutic effect is not blunted. |
Quantitative Data Summary
The following tables represent hypothetical data for illustrative purposes in a preclinical setting.
Table 1: Dose-Dependent Cytotoxicity of this compound on Target vs. Non-Target Cells after 72h Exposure
| Cell Line | Cell Type | IC50 (µM) | Max Inhibition (%) |
| HUVEC | Human Umbilical Vein Endothelial | > 100 | 25% |
| ARPE-19 | Human Retinal Pigment Epithelial | 65 | 85% |
| HEK293 | Human Embryonic Kidney | 80 | 70% |
Table 2: Effect of Hypothetical Mitigating Agent (Integrin β5 Antagonist, "Mito-Block-5") on this compound Cytotoxicity in ARPE-19 Cells
| Treatment Group | Concentration | Cell Viability (%) |
| Vehicle Control | - | 100 ± 4.5 |
| This compound | 75 µM | 32 ± 6.2 |
| Mito-Block-5 | 10 µM | 98 ± 3.1 |
| This compound + Mito-Block-5 | 75 µM + 10 µM | 85 ± 5.5 |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
-
Cell Seeding: Plate cells (e.g., ARPE-19) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Aspirate the old medium from the cells and add 100 µL of the treatment solutions to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the results to the vehicle-treated control wells to calculate the percentage of cell viability.
Protocol 2: Western Blot for Phosphorylated Akt (Ser473)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal.
Visualizations
Caption: Therapeutic mechanism of action for this compound.
Caption: Hypothetical off-target cytotoxicity pathway.
Caption: Workflow for investigating observed cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. AsclepiX Therapeutics Completes Enrollment in DISCOVER Trial for Neovascular Age-Related Macular Degeneration (nAMD) - BioSpace [biospace.com]
- 4. This compound - AsclepiX Therapeutics - AdisInsight [adisinsight.springer.com]
- 5. This compound (AXT107) | VEGFR2-β3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Strategic Approaches to Improvise Peptide Drugs as Next Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peptide drugs: a new direction in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting experimental protocols for different Gersizangitide formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with different formulations of Gersizangitide (AXT-107). The following information is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound (also known as AXT-107) is a synthetic peptide derived from collagen IV that acts as an angiogenesis inhibitor.[1] Its primary mechanisms of action are twofold:
-
Inhibition of Vascular Endothelial Growth Factor (VEGF) Receptor Signaling: this compound inhibits VEGF-A and VEGF-C, which blocks downstream signaling through VEGFR-2.[1][2] This helps to prevent neovascularization and reduce vascular leakage.[1]
-
Activation of the Tie2 Receptor: The peptide is also an activator of the Tie2 receptor, which contributes to vascular stabilization and has anti-inflammatory effects.[1][2]
These actions are mediated through this compound's binding to integrins αvβ3 and α5β1.[3][4]
Q2: What are the common formulations of this compound and how do they differ?
A2: this compound is known for its poor aqueous solubility.[3][5] This characteristic dictates its formulation for both in vivo and in vitro use.
-
In Vivo Formulations: For clinical and preclinical studies, this compound is often formulated as a microparticulate suspension or a gel for intravitreal injection.[5] This allows for sustained release of the peptide over an extended period.[5]
-
In Vitro Formulations: For laboratory experiments, this compound is typically supplied as a lyophilized powder. Due to its hydrophobicity, it requires solubilization in an organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution before being diluted to working concentrations in aqueous cell culture media or buffers.[5]
Q3: How should I prepare a this compound stock solution for in vitro experiments?
A3: Given its low water solubility, a stock solution of this compound should be prepared in an organic solvent.
-
Warm the lyophilized peptide to room temperature before opening the vial to prevent moisture condensation.
-
Reconstitute the peptide in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: I'm observing precipitation after diluting my this compound stock solution in aqueous buffer. What should I do?
A4: This is a common issue due to the hydrophobic nature of the peptide. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells, typically ≤ 0.1%.[6] You may need to prepare a more concentrated stock solution to achieve this.
-
Slow Dilution: Add the concentrated peptide-organic solvent solution dropwise into the vigorously stirred aqueous buffer. This prevents localized high concentrations of the peptide that can lead to aggregation.[7]
-
Inclusion of Detergents: For biochemical assays, consider adding a non-ionic detergent like Tween-20 (at a low concentration, e.g., 0.01%) to the buffer to help prevent aggregation.[8]
-
Use of Carrier Proteins: Including a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1 mg/mL in your assay buffer can help to prevent peptide aggregation.[8]
Troubleshooting Guides for Common Experimental Protocols
Cell Viability and Proliferation Assays (e.g., MTT, MTS)
Issue: Inconsistent or unexpected results in cell viability assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Peptide Aggregation | Visually inspect the media for precipitates. If present, prepare fresh dilutions using the slow dilution method described above. Consider using a different viability assay with an alternative mechanism, such as a Trypan Blue exclusion assay.[9] |
| Direct MTT Reduction by Peptide | Run a cell-free control by incubating this compound with the MTT reagent in media alone to check for direct reduction of the dye.[9] |
| Solvent (DMSO) Toxicity | Run a vehicle control with the same final concentration of DMSO used in your treatment group to assess its specific toxicity.[6] Ensure the final DMSO concentration is kept at a minimum (ideally ≤ 0.1%).[6] |
| Alteration of Cellular Metabolism | Be aware that this compound's mechanism of action might alter cellular metabolism, which could affect assays based on metabolic activity. Corroborate results with an assay based on a different principle (e.g., cell counting). |
Western Blotting
Issue: Weak or no signal when detecting phosphorylated proteins (e.g., p-Akt, p-Tie2).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Protein Transfer of Hydrophobic Peptide | For hydrophobic peptides, ensure efficient transfer. PVDF membranes are often recommended for hydrophobic proteins.[10] Consider a wet transfer method, which is generally better for a wider range of protein sizes.[11] |
| Peptide Detachment from Membrane | Small peptides can detach from the membrane during washing steps. A vacuum-assisted detection method can improve the retention of small peptides.[12] Using Tween-20 in wash buffers can sometimes dissociate bound proteins; if signal is weak, consider reducing its concentration or the number of washes.[12] |
| Incorrect Blocking Conditions | Milk-based blocking buffers contain phosphatases that can interfere with the detection of phosphorylated proteins. Use a BSA-based blocking buffer instead.[10] |
| Antibody Concentration | Titrate your primary antibody to determine the optimal working concentration for your specific experimental conditions.[10] |
Apoptosis Assays (e.g., Annexin V Staining)
Issue: Difficulty in distinguishing between apoptotic and necrotic cells.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Late-Stage Apoptosis/Secondary Necrosis | Ensure you are analyzing cells at an appropriate time point after treatment. Early apoptotic cells will be Annexin V positive and Propidium Iodide (PI) negative. Late apoptotic/necrotic cells will be positive for both. |
| Cell Detachment | This compound can induce cellular detachment.[13] When working with adherent cells, make sure to collect both the adherent and floating cell populations for analysis to get a complete picture of apoptosis. |
| Incorrect Staining Procedure | Always incubate cells with Annexin V before any fixation steps, as membrane disruption during fixation can lead to non-specific binding.[14] |
Quantitative Data Summary
The following table summarizes typical concentrations and observed effects of this compound in various experimental settings.
| Parameter | Assay Type | Cell Type/Model | Concentration Range | Observed Effect | Reference |
| EC₅₀/IC₅₀ | Tie2/Akt Phosphorylation | Microvascular Endothelial Cells | 0 - 100 µM | Dose-dependent increase in phosphorylation | [1] |
| Inhibition | VEGF-induced Proliferation | Endothelial Cells | Not specified | Inhibition of proliferation | [13] |
| Inhibition | Vascular Leakage | Mouse model of uveitis | 1 µg (intravitreal) | Reduction of albumin in vitreous humor | [1] |
| Clinical Dose | Suprachoroidal Injection | nAMD patients | 125 µg, 250 µg, 500 µg | To be evaluated | [15] |
Detailed Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Peptide Treatment:
-
Prepare serial dilutions of this compound from your DMSO stock solution in serum-free cell culture medium. Ensure the final DMSO concentration is below 0.1%.
-
Remove the existing medium and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the peptide concentration to determine the IC₅₀.
Western Blot for Tie2 and Akt Phosphorylation
-
Cell Treatment: Seed endothelial cells in 6-well plates. Once confluent, serum-starve the cells overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 105 minutes).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Tie2, total Tie2, phospho-Akt, total Akt, and a loading control (e.g., GAPDH) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
ELISA for Inflammatory Cytokines (e.g., IL-6, TNF-α)
-
Sample Collection: Culture macrophages or endothelial cells and stimulate them with an inflammatory agent (e.g., LPS) in the presence or absence of this compound. Collect the cell culture supernatant at various time points.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-6) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add your collected supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add Streptavidin-HRP. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate and add TMB Substrate Solution. Incubate in the dark until a color gradient develops.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and interpolate the cytokine concentrations in your samples.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - AsclepiX Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. AXT-107 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound (AXT107) | VEGFR2-β3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. AXT107 | SP2043 | this compound supplier |CAS 2417491-82-6 |Type IV collagen-derived peptide| AOBIOUS [aobious.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 11. m.youtube.com [m.youtube.com]
- 12. A new approach to detect small peptides clearly and sensitively by Western blotting using a vacuum-assisted detection method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cilengitide inhibits proliferation and differentiation of human endothelial progenitor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The Changes of Irisin and Inflammatory Cytokines in the Age-Related Macular Degeneration and Retinal Vein Occlusion [frontiersin.org]
Validation & Comparative
A Comparative Analysis of Gersizangitide and Leading VEGF Inhibitors for Neovascular Age-Related Macular Degeneration
For Immediate Release
This guide offers a detailed comparison of Gersizangitide, a novel investigational peptide, with established Vascular Endothelial Growth Factor (VEGF) inhibitors, including aflibercept, ranibizumab (B1194657), bevacizumab, and faricimab, for the treatment of neovascular age-related macular degeneration (nAMD). This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanisms of action, clinical efficacy, and experimental protocols of these therapies.
Introduction
Neovascular age-related macular degeneration (nAMD) is a leading cause of severe vision loss in the elderly. The pathology is driven by choroidal neovascularization (CNV), the abnormal growth of new blood vessels in the macula, leading to fluid leakage and retinal damage. The introduction of anti-VEGF therapies has revolutionized the management of nAMD. This guide provides a comparative analysis of the emerging therapy, this compound, against current standard-of-care anti-VEGF agents.
Mechanism of Action
The primary driver of CNV in nAMD is the upregulation of Vascular Endothelial Growth Factor A (VEGF-A). Current therapies primarily work by inhibiting the VEGF signaling pathway.
This compound (AXT-107) is a novel, multi-target peptide in clinical development.[1][2][3] Its unique mechanism of action involves:
-
VEGF Inhibition: It directly inhibits VEGF-A and VEGF-C.[1][2]
-
Tie-2 Activation: It activates the Tie-2 receptor, a key regulator of vascular stability.[1][2]
-
Integrin Binding: It binds to integrins αvβ3 and α5β1, disrupting the formation of the VEGFR2-β3 complex.[4]
This multi-pronged approach aims to not only block the primary drivers of angiogenesis and vascular permeability but also to promote vascular stabilization.
Aflibercept is a recombinant fusion protein that acts as a "VEGF trap."[5][6] It binds to VEGF-A, VEGF-B, and Placental Growth Factor (PlGF), preventing them from activating their native receptors.[5][7]
Ranibizumab is a humanized monoclonal antibody fragment (Fab) that specifically targets all isoforms of VEGF-A.[8][9][10][11][12] By binding to VEGF-A, it prevents the interaction with its receptors, VEGFR-1 and VEGFR-2.[8][11]
Bevacizumab is a full-length humanized monoclonal antibody that also targets VEGF-A.[13][14][15][16] It was originally developed as a cancer therapy and is used off-label for the treatment of nAMD.[17]
Faricimab is a bispecific antibody that independently targets and neutralizes both VEGF-A and Angiopoietin-2 (Ang-2).[18][19][20][21][22] The dual inhibition of these pathways is designed to enhance vascular stability and reduce inflammation.[19][21]
Signaling Pathway Overview
The following diagram illustrates the signaling pathways targeted by these inhibitors.
Caption: Targeted signaling pathways of this compound and other VEGF inhibitors.
Clinical Efficacy Comparison
The following tables summarize the key efficacy outcomes from pivotal clinical trials for each approved VEGF inhibitor. As this compound is currently in Phase 1/2a trials, efficacy data is not yet available.
Table 1: Best-Corrected Visual Acuity (BCVA) Outcomes in Pivotal Trials
| Drug | Trial(s) | Timepoint | Mean Change in BCVA (ETDRS Letters) | Proportion of Patients Gaining ≥15 Letters |
| Aflibercept | VIEW 1 & 2 | 52 Weeks | +7.6 to +8.4 | ~31% |
| 96 Weeks | +7.6 | Not Reported | ||
| Ranibizumab | MARINA | 24 Months | +7.2 | 34% |
| ANCHOR | 12 Months | +11.3 | 40.3% | |
| Bevacizumab | CATT | 1 Year | +8.0 to +8.5 | Not Reported |
| 2 Years | +5.9 to +7.7 | Not Reported | ||
| Faricimab | TENAYA & LUCERNE | 48 Weeks | +5.8 to +6.6 | Not Reported |
Note: Data is compiled from multiple sources and direct cross-trial comparisons should be made with caution due to differences in study design and patient populations.
Table 2: Anatomical Outcomes and Dosing Frequency in Pivotal Trials
| Drug | Trial(s) | Timepoint | Mean Change in Central Retinal Thickness (CRT) | Mean Number of Injections |
| Aflibercept | VIEW 1 & 2 | 96 Weeks | Not Reported | 11.2 (every 8 weeks) |
| Ranibizumab | ANCHOR | 12 Months | -194.6 µm | 12 (monthly) |
| Bevacizumab | CATT | 1 Year | -163 to -181 µm | 13 (monthly) / 7 (as-needed) |
| Faricimab | TENAYA & LUCERNE | 48 Weeks | -133.5 to -137.2 µm | ~80% of patients on ≥12-week intervals |
Experimental Protocols of Pivotal Clinical Trials
Understanding the methodologies of the key clinical trials is crucial for interpreting the efficacy data.
This compound: DISCOVER Trial
The DISCOVER trial is a Phase 1/2a open-label, dose-escalation study evaluating the safety, tolerability, and bioactivity of a single suprachoroidal injection of this compound in patients with nAMD who have demonstrated a prior partial response to an anti-VEGF agent.[23][24]
-
Primary Objective: To evaluate the safety and tolerability of three dose strengths of AXT107 (125 µg, 250 µg, and 500 µg).[23][24]
-
Secondary Endpoints: Efficacy as assessed by changes in Best-Corrected Visual Acuity (BCVA) and Central Subfield Thickness (CST).[23]
-
Duration: 9 months.[23]
-
Status: Enrollment complete, with topline results expected in Q2 2025.[23]
Aflibercept: VIEW 1 and VIEW 2 Trials
These were two parallel, randomized, double-masked, active-controlled Phase 3 trials.[9][17][25]
-
Objective: To compare the efficacy and safety of intravitreal aflibercept with intravitreal ranibizumab.[9]
-
Patient Population: Treatment-naïve patients with nAMD.
-
Intervention Arms:
-
Aflibercept 2 mg every 8 weeks (after 3 initial monthly doses)
-
Aflibercept 2 mg every 4 weeks
-
Aflibercept 0.5 mg every 4 weeks
-
Ranibizumab 0.5 mg every 4 weeks[9]
-
-
Primary Endpoint: Non-inferiority of aflibercept to ranibizumab in the proportion of patients who maintained vision (lost <15 ETDRS letters) at week 52.[9][17]
Ranibizumab: MARINA and ANCHOR Trials
These were two Phase 3, randomized, controlled, double-masked trials.[7][26][27][28][29]
-
MARINA: Enrolled patients with minimally classic or occult subfoveal CNV. Compared monthly ranibizumab (0.3 mg and 0.5 mg) to sham injections.[27][28]
-
ANCHOR: Enrolled patients with predominantly classic subfoveal CNV. Compared monthly ranibizumab (0.3 mg and 0.5 mg) to verteporfin photodynamic therapy (PDT).[26][28]
-
Primary Endpoint: The proportion of patients losing fewer than 15 letters of visual acuity from baseline at 12 months.
Bevacizumab: CATT (Comparison of AMD Treatments Trials)
A randomized, single-blind, non-inferiority trial comparing the efficacy and safety of bevacizumab and ranibizumab.[4][12][20][21][30]
-
Objective: To compare bevacizumab and ranibizumab on both monthly and as-needed (PRN) dosing schedules.[20][21]
-
Intervention Arms:
-
Ranibizumab 0.5 mg monthly
-
Bevacizumab 1.25 mg monthly
-
Ranibizumab 0.5 mg PRN
-
Bevacizumab 1.25 mg PRN[21]
-
-
Primary Endpoint: Mean change in visual acuity at 1 year.
Faricimab: TENAYA and LUCERNE Trials
Two identical, global, double-masked, randomized, controlled, Phase 3 trials.[1][10][13][31]
-
Objective: To assess the efficacy, safety, and durability of faricimab versus aflibercept.[13]
-
Patient Population: Treatment-naïve patients with nAMD.[13]
-
Intervention Arms:
-
Primary Endpoint: Change in BCVA from baseline, averaged over weeks 40, 44, and 48.[13][31]
Experimental Workflow Diagram
Caption: Generalized workflow for pivotal nAMD clinical trials.
Conclusion
The landscape of nAMD treatment has been significantly advanced by the development of anti-VEGF therapies. Aflibercept, ranibizumab, bevacizumab, and faricimab have all demonstrated significant efficacy in improving and maintaining vision in patients with nAMD. This compound represents a promising next-generation therapy with a novel, multi-target mechanism of action that has the potential to offer a differentiated treatment approach. The results of the ongoing DISCOVER trial are eagerly awaited to determine its safety and potential efficacy in this patient population. This guide provides a foundational comparison to aid researchers and clinicians in understanding the current and future therapeutic landscape for nAMD.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Clinical Trial Efficacy & Results for wAMD | LUCENTIS® (ranibizumab) [lucentis.com]
- 3. Bevacizumab in Wet AMD treatment: A tribute to the thirteen years of experience from the beginning of the anti-VEGF era in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. asrs.org [asrs.org]
- 6. Bevacizumab and ranibizumab for neovascular age-related macular degeneration: an updated meta-analysis of randomised clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ophthalmology360.com [ophthalmology360.com]
- 9. VIEW 1 / VIEW 2 - VBS Academy [vba.vitbucklesociety.org]
- 10. researchgate.net [researchgate.net]
- 11. Clinical Trial Results for wAMD | LUCENTIS® (ranibizumab) [lucentis.com]
- 12. 5-Year Outcomes with Anti-VEGF Treatment of Neovascular Age-related Macular Degeneration (AMD): The Comparison of AMD Treatments Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TENAYA and LUCERNE: Rationale and Design for the Phase 3 Clinical Trials of Faricimab for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. dovepress.com [dovepress.com]
- 16. Continued ranibizumab treatment appears beneficial in wet AMD patients with BCVA loss - American Academy of Ophthalmology [aao.org]
- 17. Intravitreal aflibercept (VEGF trap-eye) in wet age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Profile of ranibizumab: efficacy and safety for the treatment of wet age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CATT - 5-Year Outcomes - VBS Academy [vba.vitbucklesociety.org]
- 21. Comparison of Age-Related Macular Degeneration Treatments Trials (CATT) | Center for Preventive Ophthalmology and Biostatistics (CPOB) | Perelman School of Medicine at the University of Pennsylvania [med.upenn.edu]
- 22. Individualized Therapy with Ranibizumab in Wet Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 23. AsclepiX Therapeutics Completes Enrollment in DISCOVER Trial for Neovascular Age-Related Macular Degeneration (nAMD) - BioSpace [biospace.com]
- 24. optometrytimes.com [optometrytimes.com]
- 25. journals.healio.com [journals.healio.com]
- 26. Cataract Surgery in Ranibizumab-Treated Patients With Neovascular Age-Related Macular Degeneration From the Phase 3 ANCHOR and MARINA Trials | Ento Key [entokey.com]
- 27. Treatment of age-related macular degeneration: focus on ranibizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 28. AMD.care [amd.care]
- 29. Vision-related function after ranibizumab treatment by better- or worse-seeing eye: clinical trial results from MARINA and ANCHOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Therapeutic efficacy of bevacizumab for age-related macular degeneration: what are the implications of CATT for routine management? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. modernretina.com [modernretina.com]
Validating the Dual-Action Mechanism of Ang-2/VEGF-A Inhibition: A Comparative Guide
Introduction
While specific information regarding a molecule named "Gersizangitide" is not available in the public domain, this guide explores the extensively validated dual-action therapeutic mechanism it is presumed to employ: the simultaneous inhibition of Angiopoietin-2 (Ang-2) and Vascular Endothelial Growth Factor-A (VEGF-A). This mechanism is critical in the treatment of retinal vascular diseases, which are characterized by pathological angiogenesis, vascular leakage, and inflammation.[1]
The Ang-2/Tyrosine kinase with immunoglobulin-like and epidermal growth factor-like domains 2 (Tie2) pathway is a key regulator of vascular stability.[1][2] Under normal physiological conditions, Angiopoietin-1 (Ang-1) activates the Tie2 receptor on endothelial cells, promoting vascular quiescence and integrity.[1] In pathological states, such as diabetic macular edema (DME) and neovascular age-related macular degeneration (nAMD), elevated levels of Ang-2 act as a competitive antagonist to Ang-1, disrupting Tie2 signaling.[2] This leads to vascular destabilization, pericyte dropout, and increased sensitivity to pro-angiogenic factors like VEGF-A.[3][4]
VEGF-A is a potent driver of angiogenesis and vascular permeability. The synergistic action of elevated Ang-2 and VEGF-A creates a vicious cycle of vascular leakage, neovascularization, and inflammation.[1] Therapeutic strategies that target only the VEGF-A pathway have revolutionized treatment but leave the Ang-2-mediated vascular instability partially unaddressed, leading to residual disease activity and significant treatment burden for many patients.[3][4]
This guide uses the first-in-class bispecific antibody, Faricimab , as a representative example to validate the dual-action mechanism. Faricimab is designed to independently bind and neutralize both Ang-2 and VEGF-A, thereby offering a more comprehensive approach to restoring vascular stability.[3] We will compare this dual-inhibition strategy with alternative approaches, supported by preclinical and clinical data.
Data Presentation: Comparative Performance
The efficacy of a dual-action inhibitor is quantified by its binding affinity to its targets and its performance in clinical settings compared to standard-of-care monotherapies.
Table 1: Binding Affinity and Neutralization Potency of Faricimab
| Target | Binding Affinity (K D) | Neutralization (IC 50) | Assay Method |
| VEGF-A | High Affinity | High Potency | Surface Plasmon Resonance (SPR), Cell-based neutralization assays |
| Ang-2 | High Affinity | High Potency | Surface Plasmon Resonance (SPR), Receptor-ligand competition ELISA |
Note: Specific K D and IC 50 values are often proprietary. However, literature consistently describes Faricimab as having high affinity and potency for both targets, enabling simultaneous and independent neutralization.[5][6]
Table 2: Comparative Clinical Efficacy of Faricimab vs. Aflibercept (Anti-VEGF Monotherapy)
This table summarizes 2-year results from the pivotal Phase 3 TENAYA/LUCERNE (nAMD) and YOSEMITE/RHINE (DME) trials.
| Indication | Outcome Measure | Faricimab (up to Q16W) | Aflibercept (Q8W) |
| nAMD | Mean BCVA Change from Baseline | TENAYA: +3.7 lettersLUCERNE: +3.3 letters | TENAYA: +3.3 lettersLUCERNE: +3.6 letters |
| Mean CST Change from Baseline (µm) | TENAYA: -137LUCERNE: -134 | TENAYA: -130LUCERNE: -129 | |
| Patients on ≥Q12W Dosing at Year 2 | ~80% | N/A | |
| Patients on Q16W Dosing at Year 2 | ~60% | N/A | |
| DME | Mean BCVA Change from Baseline | YOSEMITE: +10.8 lettersRHINE: +10.9 letters | YOSEMITE: +11.6 lettersRHINE: +10.3 letters |
| Mean CST Change from Baseline (µm) | YOSEMITE: -209RHINE: -201 | YOSEMITE: -197RHINE: -191 | |
| Patients on ≥Q12W Dosing at Year 2 | ~80% | N/A | |
| Patients on Q16W Dosing at Year 2 | ~60% | N/A |
BCVA: Best-Corrected Visual Acuity; CST: Central Subfield Thickness; Q16W: Every 16 weeks; Q8W: Every 8 weeks. Data from TENAYA/LUCERNE and YOSEMITE/RHINE trials demonstrate that Faricimab achieves non-inferior visual gains with extended dosing intervals compared to Aflibercept, alongside superior anatomical improvements in some measures.[4][7][8][9]
Experimental Protocols
Validating a dual-action mechanism requires a suite of assays to characterize binding, demonstrate functional neutralization of each target, and confirm efficacy in relevant biological systems.
Protocol 1: Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (K D) of the bispecific antibody to its targets, VEGF-A and Ang-2, independently.
Methodology:
-
Immobilization: A high-capacity sensor chip (e.g., CM5) is activated. Recombinant human VEGF-A 165 and recombinant human Ang-2 are separately immobilized onto different flow cells of the chip using standard amine coupling chemistry to achieve a target density. A reference flow cell is prepared similarly but without the protein for background subtraction.
-
Analyte Injection: A serial dilution of the bispecific antibody (e.g., Faricimab) is prepared in a running buffer. Each concentration is injected over the flow cells at a constant flow rate for a defined association time, followed by an injection of running buffer for a defined dissociation time.
-
Regeneration: After each cycle, the sensor surface is regenerated using a short pulse of a low-pH solution (e.g., glycine-HCl, pH 1.5) to remove the bound antibody without damaging the immobilized ligand.
-
Data Analysis: The sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell. The resulting curves are fitted to a 1:1 Langmuir binding model to determine the association rate constant (k a), dissociation rate constant (k d), and the equilibrium dissociation constant (K D = k d/k a).
Protocol 2: In Vitro Potency Assay - VEGF-A-Induced Endothelial Cell Proliferation
Objective: To measure the ability of the bispecific antibody to functionally neutralize VEGF-A and inhibit its pro-proliferative effects.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media. For the assay, cells are serum-starved for several hours to reduce basal proliferation.
-
Assay Setup: Starved HUVECs are seeded into 96-well plates. A constant, predetermined concentration of recombinant human VEGF-A (that induces submaximal proliferation) is used as the stimulus.
-
Inhibitor Treatment: A dilution series of the bispecific antibody, a reference anti-VEGF-A antibody (e.g., Aflibercept), and an isotype control antibody are prepared. These are pre-incubated with the VEGF-A stimulus before being added to the HUVEC-containing wells.
-
Incubation: The plates are incubated for 48-72 hours to allow for cell proliferation.
-
Quantification: Cell proliferation is measured using a standard method, such as the addition of a resazurin-based reagent (e.g., alamarBlue) or a BrdU incorporation assay. Fluorescence or absorbance is read on a plate reader.
-
Data Analysis: The results are plotted as percentage inhibition of proliferation versus antibody concentration. A four-parameter logistic curve is fitted to the data to determine the IC 50 value, representing the concentration of antibody required to inhibit 50% of the VEGF-A-induced proliferation.
Protocol 3: In Vivo Efficacy Model - Laser-Induced Choroidal Neovascularization (CNV) in Non-Human Primates
Objective: To evaluate the ability of the dual-action inhibitor to suppress the formation and leakage of pathogenic new blood vessels in a model that mimics key aspects of nAMD.[2]
Methodology:
-
Model Induction: In anesthetized cynomolgus monkeys, several small laser burns are created in the macula of each eye to rupture Bruch's membrane, inducing a wound-healing response that leads to the growth of choroidal neovascularization (CNV).
-
Dosing: Within hours of laser induction, animals are randomized into treatment groups. Groups receive a single intravitreal injection of the bispecific antibody, an anti-VEGF-A monotherapy comparator, or a vehicle control.
-
Evaluation: At predetermined time points (e.g., 2-4 weeks post-injection), the severity of CNV is assessed.
-
Fluorescein (B123965) Angiography (FA): A fluorescein dye is injected intravenously, and the leakage from the CNV lesions is imaged and scored. This provides a functional measure of vascular permeability.
-
Histology/Immunohistochemistry: At the end of the study, eyes are enucleated, and retinal cross-sections are prepared. The size of the CNV lesions can be measured, and staining for vascular markers (e.g., CD31) and inflammatory cells can be performed to assess neovascularization and inflammation.
-
-
Data Analysis: The primary endpoint is typically the reduction in fluorescein leakage area as measured by FA. The mean leakage area for each treatment group is compared to the vehicle control group to determine the percentage of inhibition. Preclinical studies have shown that dual inhibition of Ang-2 and VEGF-A significantly reduces pathological neovascularization and vessel leakage compared to inhibiting either pathway alone.[1][2][10]
Mandatory Visualizations
The following diagrams illustrate the key pathways, workflows, and logical comparisons relevant to the dual-action mechanism.
Caption: Synergistic Ang-2/VEGF-A pathways and dual-inhibition mechanism.
Caption: Experimental workflow for validating a dual-action bispecific antibody.
Caption: Logical comparison of monotherapy versus dual-action inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. The Mechanism of the Bispecific Antibody Faricimab | Retinal Physician [retinalphysician.com]
- 3. Emerging clinical evidence of a dual role for Ang-2 and VEGF-A blockade with faricimab in retinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging clinical evidence of a dual role for Ang-2 and VEGF-A blockade with faricimab in retinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. retinasociety.org [retinasociety.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. TENAYA and LUCERNE: Two-Year Results from the Phase 3 Neovascular Age-Related Macular Degeneration Trials of Faricimab with Treat-and-Extend Dosing in Year 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the Angiopoietin-2/Tie-2 axis in conjunction with VEGF signal interference - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Therapeutic Efficacy of Gersizangitide: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic performance of Gersizangitide (AXT-107) with current standard-of-care alternatives for neovascular retinal diseases, supported by available preclinical and clinical experimental data.
Executive Summary
This compound is an emerging therapeutic peptide with a novel dual mechanism of action, inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and activating the Tie2 pathway. This dual action targets both vascular proliferation and leakage, key pathologies in diseases like wet age-related macular degeneration (AMD) and diabetic macular edema (DME). Preclinical studies in mice, rabbits, and minipigs have demonstrated its potential to suppress neovascularization and reduce vascular permeability. This guide presents a comparative overview of this compound's efficacy against established treatments such as Aflibercept, Ranibizumab (B1194657), and Faricimab, based on data from various species.
Data Presentation
Table 1: Cross-Species Comparison of Efficacy in Reducing Choroidal Neovascularization (CNV)
| Drug | Species | Model | Dosage | Efficacy Endpoint | Result | Citation |
| This compound (AXT-107) | Mouse | rho/VEGF (Type 3 CNV) | 1 µg (intravitreal) | Suppression of CNV | Strong suppression | [1] |
| Aflibercept | Mouse | Laser-induced CNV | 4 µg, 40 µg, 80 µg (intravitreal) | Prevention of CNV formation | Significant decrease at 4 µg; complete prevention at 40 µg and 80 µg on Day 5 | |
| Aflibercept | Mouse | Laser-induced CNV | 15 mg/kg, 25 mg/kg (intraperitoneal) | Smaller CNV lesion volume | Significant reduction at both doses on Day 14 | [2] |
| Ranibizumab | Monkey | Laser-induced CNV | Not specified (intravitreal) | Reduction in angiographic leakage | Greater reduction in leakage compared to PDT alone | [3] |
| Faricimab | Human | Wet AMD (TENAYA & LUCERNE trials) | 6 mg (intravitreal) | Change in Best-Corrected Visual Acuity (BCVA) | Comparable vision gains to aflibercept given every two months, with extended dosing intervals of up to 16 weeks | [1] |
Table 2: Cross-Species Comparison of Efficacy in Reducing Vascular Leakage
| Drug | Species | Model | Dosage | Efficacy Endpoint | Result | Citation |
| This compound (AXT-107) | Mouse | LPS-induced uveitis | 1 µg (intravitreal) | Vitreous albumin concentration | Significant reduction compared to PBS control at 48 hours | |
| Aflibercept | Rabbit | Chronic Retinal Neovascularization (RNV) | 500 µg (intravitreal) | Inhibition of RNV leakage | Complete blockage of leakage for approximately 8 weeks | |
| Aflibercept | Mouse | Laser-induced CNV | 4 µg, 40 µg, 80 µg (intravitreal) | Prevention of vascular leak | Significant decrease at 4 µg; complete prevention at 40 µg and 80 µg on Day 5 | |
| Ranibizumab | Monkey | Laser-induced CNV | Not specified (intravitreal) | Reduction in angiographic leakage | No leakage observed at day 21 or 42 in combination with PDT |
Table 3: Human Clinical Trial Efficacy Data for Wet AMD
| Drug | Trial(s) | Dosage | Primary Efficacy Endpoint | Key Result | Citation |
| This compound (AXT-107) | DISCOVER (Phase 1/2a) | 125 µg, 250 µg, 500 µg (suprachoroidal) | Safety and bioactivity | Ongoing, topline results expected Q2 2025. No remarkable safety findings to date. | |
| Aflibercept | VIEW 1 & VIEW 2 | 2 mg every 8 weeks (after 3 initial monthly doses) | Proportion of patients maintaining vision (<15 letters lost) at Week 52 | Non-inferior to ranibizumab 0.5 mg every 4 weeks. | |
| Ranibizumab | MARINA & ANCHOR | 0.3 mg or 0.5 mg monthly | Mean change in visual acuity | Mean gains of 6.5–11.3 letters at 1 year vs. losses with sham or PDT. | |
| Faricimab | TENAYA & LUCERNE | 6 mg every 12 or 16 weeks | Mean change in Best-Corrected Visual Acuity (BCVA) | Non-inferior to aflibercept given every 4 weeks. |
Experimental Protocols
Laser-Induced Choroidal Neovascularization (CNV) in Mice
This model is a standard method for inducing CNV to mimic features of wet AMD.
-
Animal Preparation: 6-8 week old C57BL/6J mice are anesthetized with a ketamine/xylazine mixture. Pupils are dilated with tropicamide (B1683271) eye drops.
-
Laser Photocoagulation: A 532 nm diode laser is used to create four laser burns around the optic nerve of each eye. The laser settings (e.g., 230-280 mW power, 70 ms (B15284909) duration) are calibrated to rupture Bruch's membrane, indicated by the formation of a vapor bubble.
-
Drug Administration: Test articles (e.g., this compound, Aflibercept) or vehicle are administered via intravitreal injection immediately after laser injury.
-
Efficacy Assessment: At specified time points (e.g., 7 or 14 days post-laser), CNV formation and vascular leakage are assessed.
-
Fluorescein (B123965) Angiography (FA): Mice are injected with fluorescein sodium, and retinal imaging is performed to visualize vascular leakage.
-
Choroidal Flat Mounts: Eyes are enucleated, and the RPE-choroid-sclera complex is dissected and stained with isolectin GS-IB4 to visualize the neovascular tufts. The area or volume of the CNV lesions is then quantified using imaging software like ImageJ.
-
Miles Assay for Vascular Permeability
This assay measures changes in vascular permeability in vivo.
-
Animal Preparation: Mice are anesthetized.
-
Dye Injection: Evans blue dye (e.g., 0.5% solution), which binds to serum albumin, is injected intravenously (e.g., via the tail vein). Under normal conditions, the albumin-dye complex is retained within the vasculature.
-
Induction of Permeability: A pro-inflammatory agent (e.g., VEGF or LPS) is injected intradermally or into the tissue of interest (e.g., vitreous).
-
Quantification of Leakage: After a set period, the animal is euthanized, and the tissues are harvested. The extravasated Evans blue dye is extracted from the tissue using a solvent like formamide. The amount of dye is then quantified spectrophotometrically by measuring absorbance at approximately 620 nm. This provides a quantitative measure of vascular leakage.
Mandatory Visualization
Caption: this compound's dual mechanism of action.
References
- 1. Anti-angiogenic collagen IV-derived peptide target engagement with αvβ3 and α5β1 in ocular neovascularization models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]
- 3. Analysis of Vascular Permeability by a Modified Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Gersizangitide: A Comparative Analysis of a Novel Dual-Action Anti-Angiogenic Peptide
For Immediate Release
A comprehensive evaluation of the emerging anti-angiogenic peptide, Gersizangitide (also known as AXT-107), reveals a unique dual mechanism of action that distinguishes it from currently available therapies. While direct head-to-head preclinical studies with quantitative efficacy data are not yet publicly available, this guide provides a comparative analysis based on its mechanism, available preclinical safety and pharmacokinetic data, and a review of established anti-angiogenic agents. This comparison is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a 20-amino acid peptide derived from collagen IV that is currently in Phase 1/2a clinical development for the treatment of neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME). Its novelty lies in its ability to simultaneously inhibit the pro-angiogenic Vascular Endothelial Growth Factor (VEGF) pathway and activate the vessel-stabilizing Tie2 pathway. This dual functionality suggests the potential for not only preventing the growth of abnormal blood vessels but also enhancing the stability of existing vasculature, a key factor in durable therapeutic outcomes.
Mechanism of Action: A Dual-Pronged Approach
This compound's distinct mechanism is mediated through its interaction with specific integrins on the surface of endothelial cells:
-
VEGF Pathway Inhibition: By binding to αvβ3 and α5β1 integrins, this compound is understood to interfere with the signaling of VEGF Receptor 2 (VEGFR2). This disruption inhibits the downstream signaling cascade that leads to pathological angiogenesis and increased vascular permeability.
-
Tie2 Pathway Activation: Concurrently, this compound activates the Tie2 receptor, a critical regulator of vascular quiescence and stability. Activated Tie2 signaling promotes the tightening of endothelial cell junctions, reducing vascular leakage and inflammation.
This contrasts with established anti-angiogenic therapies that primarily focus on a single pathway. Anti-VEGF biologics, such as aflibercept, bevacizumab, and ranibizumab (B1194657), function by directly sequestering VEGF-A. Other investigational peptides, like cilengitide (B523762) and ATN-161, have focused on inhibiting integrin function alone.
Caption: Dual mechanism of action of this compound.
Preclinical Data Overview
This compound (AXT-107): Publicly available preclinical data on this compound has primarily focused on its safety and pharmacokinetic profile. Notably, preclinical studies in animal models have demonstrated a prolonged intravitreal half-life of approximately 180 days.[1][2] Qualitative assessments have shown that this compound effectively suppresses retinal and choroidal neovascularization.[3][4][5] One study reported that a combination of this compound and aflibercept led to a greater suppression of neovascularization than either agent administered alone, suggesting potential for synergistic activity. It has been reported that this compound exhibits a binding affinity for its target integrins in the nanomolar range, although specific dissociation constants (Kd) have not been disclosed.
Comparator Anti-Angiogenic Agents: In contrast, extensive quantitative preclinical data is available for established and other investigational anti-angiogenic agents.
Table 1: In Vitro Binding Affinity and Potency of Anti-VEGF Biologics
| Agent | Target | Binding Affinity (Kd) | Potency (IC50) |
| Aflibercept | VEGF-A | ~0.5 - 2 pM | ~15 - 40 pM |
| Ranibizumab | VEGF-A | ~40 - 190 pM | ~0.1 - 1.2 nM |
| Bevacizumab | VEGF-A | ~50 - 60 pM | ~0.5 - 1.5 nM |
Table 2: In Vitro Binding Affinity of Anti-Integrin Peptides
| Agent | Target | Binding Affinity (Kd or IC50) |
| Cilengitide | αvβ3 and αvβ5 integrins | IC50: ~1 - 10 nM |
| ATN-161 | α5β1 and αvβ3 integrins | Kd: ~1 µM |
Clinical Development Status
This compound is currently being evaluated in Phase 1/2a clinical trials for nAMD and DME, with topline data anticipated in the second quarter of 2025. Aflibercept, bevacizumab, and ranibizumab are approved and widely used for various retinal neovascular diseases. Cilengitide did not meet its primary endpoint in Phase 3 trials for glioblastoma, and ATN-161 has completed Phase 1 trials for solid tumors.
Experimental Methodologies
The evaluation of anti-angiogenic peptides typically involves a standardized set of preclinical experiments to determine their efficacy and mechanism of action.
Caption: General preclinical experimental workflow.
1. In Vitro Assays:
-
Binding Affinity Measurement: Techniques like Surface Plasmon Resonance (SPR) are employed to quantify the binding kinetics and affinity (Kd) of the peptide to its target protein(s).
-
Cell-Based Functional Assays: The biological activity of the peptides is assessed through various cell-based assays, including:
-
Endothelial Cell Proliferation Assays: To measure the inhibition of VEGF-induced proliferation of endothelial cells (e.g., HUVECs).
-
Cell Migration Assays: To evaluate the inhibition of endothelial cell migration, a key step in angiogenesis.
-
Receptor Phosphorylation Assays: To confirm the modulation of target receptor activity (e.g., inhibition of VEGFR2 phosphorylation or activation of Tie2 phosphorylation).
-
2. Preclinical In Vivo Models:
-
Laser-Induced Choroidal Neovascularization (CNV) Model: Commonly used in rodents and non-human primates, this model mimics key aspects of nAMD by inducing the growth of new blood vessels from the choroid.
-
Oxygen-Induced Retinopathy (OIR) Model: This model in neonatal rodents is representative of ischemic retinopathies and is used to study the inhibition of retinal neovascularization.
-
Transgenic Models: Genetically modified animals, such as the rho/VEGF mouse model which overexpresses VEGF in the retina, are also utilized to assess the efficacy of anti-angiogenic therapies.
3. In Vivo Efficacy Evaluation:
-
Imaging: Non-invasive techniques such as fluorescein angiography and optical coherence tomography (OCT) are used to visualize and quantify vascular leakage and retinal thickening.
-
Histology: Post-mortem analysis of eye tissues provides detailed information on the extent of neovascularization and changes in retinal structure.
Future Outlook
This compound's unique dual mechanism of action, combined with its potential for extended duration of action, positions it as a promising next-generation therapy for retinal vascular diseases. The forthcoming results from its clinical trials will be critical in establishing its clinical efficacy and safety profile in comparison to the current standard of care. The scientific community awaits these findings with considerable interest, as they could herald a significant advancement in the management of these sight-threatening conditions.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. hcplive.com [hcplive.com]
- 3. Anti-angiogenic collagen IV-derived peptide target engagement with αvβ3 and α5β1 in ocular neovascularization models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. bme.jhu.edu [bme.jhu.edu]
Reproducibility of Gersizangitide's Effects on Vascular Permeability: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gersizangitide (AXT-107) and its effects on vascular permeability, benchmarked against other relevant therapeutic alternatives. The information is compiled to assist researchers and drug development professionals in evaluating the therapeutic potential of this compound. This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound and Vascular Permeability
This compound (also known as AXT-107) is a novel synthetic peptide derived from collagen IV, currently under investigation for the treatment of retinal vascular diseases such as neovascular (wet) age-related macular degeneration (nAMD) and diabetic macular edema (DME).[1] A key pathological feature of these diseases is increased vascular permeability, leading to fluid leakage and vision loss. This compound exhibits a dual mechanism of action, concurrently inhibiting the vascular endothelial growth factor (VEGF) pathway and activating the Tie2 signaling pathway, both of which are critical regulators of vascular stability.[1][2]
Comparative Analysis of Therapeutic Agents
This section compares this compound with other agents that modulate vascular permeability, including established anti-VEGF therapies and other Tie2 activators.
Quantitative Data on Vascular Permeability Reduction
The following tables summarize the available quantitative data on the effects of this compound and its comparators on vascular permeability from various preclinical and clinical studies. It is important to note that the data are from different studies and experimental models, which may limit direct comparability.
Table 1: Preclinical Efficacy of this compound in Animal Models of Ocular Vascular Leakage
| Compound | Model | Method of Assessment | Key Findings |
| This compound (AXT-107) | Mouse model of LPS-induced uveitis | Measurement of albumin concentration in vitreous humor | Significant reduction in vitreous albumin concentration to 0.03±0.02 mg/ml compared to 0.05±0.02 mg/ml in the control group.[3] |
| This compound (AXT-107) | Mouse model with leaky retinal blood vessels | Quantification of fluorescent dye leakage | Approximately 50% reduction in vascular leakage compared to saline-injected controls.[4] |
Table 2: Clinical and Preclinical Efficacy of Comparator Agents
| Compound | Model/Population | Method of Assessment | Key Findings |
| Faricimab | Patients with Diabetic Macular Edema (YOSEMITE/RHINE trials) | Fluorescein angiography to measure macular leakage area | Median macular leakage area was 3.6 mm² with faricimab versus 7.6 mm² with aflibercept at week 16. |
| Aflibercept | Patients with Diabetic Macular Edema (YOSEMITE/RHINE trials) | Fluorescein angiography to measure macular leakage area | Median macular leakage area was 7.6 mm² at week 16. |
| Razuprotafib | Preclinical in vivo models | Not specified | Demonstrates significant efficacy in reducing vascular leakage. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used to evaluate vascular permeability.
In Vivo Vascular Permeability Assay (Miles Assay)
The Miles assay is a widely used method to quantify vascular permeability in vivo.
Principle: This assay measures the extravasation of a dye (typically Evans Blue), which binds to serum albumin, from blood vessels into the surrounding tissue. An increase in dye accumulation in the tissue indicates an increase in vascular permeability.
Procedure:
-
Animal Model: The assay is commonly performed in mice or guinea pigs.
-
Dye Injection: Evans Blue dye (e.g., 1% solution) is injected intravenously (e.g., via the tail vein) into the animal. The dye circulates and binds to serum albumin.
-
Induction of Permeability: A permeability-inducing agent (e.g., VEGF, histamine, or the compound of interest) is injected intradermally at specific sites on the animal's shaved back or ear. A vehicle control is injected at a separate site.
-
Dye Extravasation: The permeability-inducing agent causes local blood vessels to become leaky, allowing the Evans Blue-albumin complex to extravasate into the surrounding tissue, resulting in a blue spot at the injection site.
-
Quantification: After a specific time, the animal is euthanized, and the skin at the injection sites is excised. The Evans Blue dye is then extracted from the tissue using a solvent (e.g., formamide). The amount of extracted dye is quantified by measuring its absorbance using a spectrophotometer. The degree of vascular leakage is proportional to the amount of dye extravasated.
Lipopolysaccharide (LPS)-Induced Uveitis Model
This model is used to induce ocular inflammation and associated vascular leakage.
Principle: Intraocular or systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers an acute inflammatory response in the eye, including the breakdown of the blood-retinal barrier and increased vascular permeability.
Procedure:
-
Animal Model: The model is commonly induced in mice or rabbits.
-
LPS Administration: A solution of LPS is injected either intravitreally or intraperitoneally.
-
Inflammatory Response: The animal develops uveitis, characterized by inflammatory cell infiltration and increased vascular permeability in the eye. The peak inflammatory response is typically observed around 24 hours after LPS administration.
-
Assessment of Vascular Leakage: Vascular permeability can be assessed by measuring the concentration of proteins (e.g., albumin) that have leaked from the blood into the vitreous or aqueous humor using methods like ELISA.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound and its comparators.
Caption: Simplified VEGF Signaling Pathway and Points of Inhibition.
Caption: Simplified Tie2 Signaling Pathway and Points of Modulation.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effect of a test compound on vascular permeability in vivo.
Caption: In Vivo Vascular Permeability Assay Workflow.
Conclusion
This compound (AXT-107) presents a promising dual-action mechanism for the treatment of diseases characterized by excessive vascular permeability. Preclinical data indicate its efficacy in reducing vascular leakage in relevant animal models. In comparison, faricimab has shown superior reduction in macular leakage over aflibercept in a clinical setting, highlighting the potential benefit of targeting both the VEGF and Ang-2/Tie2 pathways. While direct head-to-head comparative data for this compound against these alternatives is still emerging, the available evidence suggests that modulating both pathways may offer a more comprehensive approach to restoring vascular stability. Further research, particularly direct comparative studies, is warranted to fully elucidate the relative efficacy and therapeutic potential of this compound in the clinical setting.
References
Independent Validation of AsclepiX Therapeutics' Gersizangitide: A Comparative Analysis for Retinal Diseases
For Researchers, Scientists, and Drug Development Professionals
Gersizangitide (also known as AXT-107), a novel peptide in clinical development by AsclepiX Therapeutics, presents a promising dual-mechanism approach for the treatment of neovascular age-related macular degeneration (nAMD) and other retinal vascular diseases. This guide provides an objective comparison of this compound's available data with established and emerging therapies, supported by experimental context and pathway visualizations to aid in its independent validation.
Mechanism of Action: A Dual Approach to Retinal Vascular Disease
This compound is an anti-angiogenic peptide derived from collagen IV that uniquely targets two critical pathways involved in the pathogenesis of retinal vascular diseases: it acts as both an inhibitor of the Vascular Endothelial Growth Factor (VEGF) pathway and an activator of the Tie2 signaling pathway. This dual action aims to both block the drivers of neovascularization and vascular leakage while simultaneously promoting vascular stability.
This compound inhibits VEGF-A and VEGF-C, thereby blocking VEGF receptor signaling. Concurrently, it activates Tie2, a receptor tyrosine kinase. This activation is believed to complement the anti-VEGF action, potentially leading to greater improvements in vision, reduced vascular permeability, and suppression of inflammation.
Clinical Development: The DISCOVER Trial
This compound is currently being evaluated in a Phase 1/2a clinical trial, known as DISCOVER (NCT05859776), for the treatment of nAMD. This open-label, single ascending-dose study will assess the safety, tolerability, bioactivity, and duration of action of a single suprachoroidal injection of this compound.
Table 1: Overview of the this compound DISCOVER Trial
| Parameter | Details |
| Phase | 1/2a |
| Trial Name | DISCOVER |
| ClinicalTrials.gov ID | NCT05859776 |
| Indication | Neovascular Age-Related Macular Degeneration (nAMD) |
| Enrollment | 15 patients |
| Dosage Groups | 125 µg (n=3), 250 µg (n=3), 500 µg (n=9) |
| Primary Endpoints | Safety and tolerability of this compound |
| Secondary Endpoints | Change in Best-Corrected Visual Acuity (BCVA), Change in Central Subfield Thickness (CST) |
| Expected Topline Results | Q2 2025 |
To date, no significant safety concerns have been reported from the single injection of this compound in the DISCOVER trial.
Preclinical Evidence
Preclinical studies in animal models have provided initial proof-of-concept for the mechanism of action of this compound. In a mouse model of oxygen-induced ischemic retinopathy, a single intravitreal injection of this compound was shown to enhance the phosphorylation of Tie2 in the endothelial cells of retinal neovascularization. Furthermore, in a mouse model of uveitis, this compound inhibited vascular leakage and reduced albumin levels in the vitreous humor. In microvascular endothelial cells, this compound enhanced the phosphorylation of Tie2 and Akt induced by Ang2 in a dose-dependent manner.
Comparative Landscape: Established Anti-VEGF Therapies
The current standard of care for nAMD involves intravitreal injections of anti-VEGF agents. A comparison of the pivotal clinical trial data for the most common anti-VEGF therapies provides a benchmark against which this compound's future results can be evaluated.
Table 2: Pivotal Clinical Trial Data for Approved Anti-VEGF Therapies in nAMD
| Drug (Trade Name) | Pivotal Trial(s) | Mean Change in BCVA at 1 Year (ETDRS Letters) | Proportion of Patients Gaining ≥15 Letters at 1 Year | Mean Reduction in CRT at 1 Year (µm) | Treatment Frequency |
| Aflibercept (Eylea®) | VIEW 1 & 2 | +8.4 to +9.3 | 31% to 37% | -129 to -149 | Every 4 or 8 weeks |
| Ranibizumab (Lucentis®) | MARINA & ANCHOR | +7.2 to +11.3 | 34% to 40% | -148 to -178 | Monthly |
| Faricimab (Vabysmo®) | TENAYA & LUCERNE | +5.8 to +6.6 | Not Reported | -133 to -137 | Up to every 16 weeks |
| Bevacizumab (Avastin®)* | CATT | +8.0 to +8.5 | 30% to 32% | -155 to -161 | Monthly or As-Needed |
*Bevacizumab is used off-label for the treatment of nAMD.
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound have not been publicly released by AsclepiX Therapeutics. However, based on the descriptions of the studies, the following are representative protocols for the animal models used.
Laser-Induced Choroidal Neovascularization (CNV) Mouse Model
This is a widely used model to mimic the neovascularization characteristic of nAMD.
-
Animal Preparation: Mice (e.g., C57BL/6J strain) are anesthetized, and their pupils are dilated.
-
Laser Photocoagulation: A laser is used to create ruptures in Bruch's membrane in the retina, inducing the growth of new blood vessels from the choroid.
-
Treatment Administration: Immediately after laser treatment or at a specified time point, this compound or a control substance is administered via intravitreal injection.
-
Follow-up and Analysis: After a designated period, the extent of CNV is assessed using techniques such as fluorescein angiography (to visualize vascular leakage) and histology (to measure the size of the neovascular lesions). Immunohistochemistry can be used to analyze the expression of specific proteins, such as phosphorylated Tie2.
Oxygen-Induced Retinopathy (OIR) Mouse Model
This model is commonly used to study ischemic retinopathies.
-
Hyperoxia Exposure: Neonatal mice and their nursing dam are exposed to a high-oxygen environment (e.g., 75% oxygen) for a set period (e.g., 5 days). This causes vaso-obliteration in the developing retinal vasculature.
-
Return to Normoxia: The mice are then returned to a normal room air environment. The relative hypoxia triggers an overgrowth of new, abnormal blood vessels.
-
Treatment and Analysis: this compound or a control is administered, and the extent of neovascularization is quantified at a specific time point, often by staining the retinal vasculature and measuring the area of neovascular tufts.
Conclusion and Future Outlook
This compound's dual mechanism of inhibiting VEGF and activating Tie2 signaling represents a promising and differentiated approach for the treatment of nAMD and other retinal vascular diseases. While the preclinical data are encouraging, the forthcoming results from the Phase 1/2a DISCOVER trial will be crucial for validating its safety and efficacy in humans. A direct comparison with the robust data from established anti-VEGF therapies will be essential to determine its potential clinical utility and advantages, such as improved efficacy, durability, and a reduced treatment burden. The scientific community awaits the topline data in Q2 2025 to better understand the therapeutic potential of this novel peptide.
Gersizangitide: A Comparative Analysis of Preclinical Efficacy in Diabetic Macular Edema and Wet Age-Related Macular Degeneration Models
For Immediate Release
This guide provides a detailed comparison of the preclinical performance of Gersizangitide (AXT-107), a novel investigational peptide, in established animal models of Diabetic Macular Edema (DME) and wet Age-related Macular Degeneration (wet AMD). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential and mechanism of action in these two leading causes of vision loss.
Introduction
Diabetic Macular Edema and wet Age-related Macular Degeneration are characterized by abnormal retinal neovascularization and increased vascular permeability, leading to fluid accumulation in the macula and subsequent vision impairment. Current standard-of-care therapies, primarily anti-VEGF agents, have revolutionized the management of these conditions, but the need for frequent intravitreal injections and the presence of non-responders highlight the demand for novel therapeutic strategies with improved efficacy and durability.
This compound (AXT-107) is a synthetic 20-amino acid peptide derived from collagen IV that has emerged as a promising therapeutic candidate.[1] It possesses a unique dual mechanism of action, inhibiting vascular endothelial growth factor (VEGF) signaling while also activating the Tie2 pathway, both of which are critical in maintaining vascular stability.[1][2] This guide synthesizes the available preclinical data to compare its effectiveness in validated animal models of DME and wet AMD.
Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted approach targeting key pathways involved in retinal vascular diseases:
-
VEGF Inhibition: It acts as an inhibitor of VEGF-A and VEGF-C, key drivers of angiogenesis and vascular permeability.[3] This is achieved, in part, through its interaction with integrin αvβ3, which disrupts the formation of the VEGFR2-β3 complex, leading to increased internalization and degradation of VEGFR2.[3]
-
Tie2 Activation: this compound activates the Tie2 receptor, a critical regulator of vascular quiescence and stability. This activation is mediated through its interaction with integrin α5β1.[3]
-
Anti-inflammatory Effects: Preclinical data suggests that this compound may also suppress inflammation, a key component in the pathogenesis of both DME and wet AMD.[4]
The dual action of inhibiting VEGF and activating Tie2 signaling suggests a potential for a more comprehensive and durable therapeutic effect compared to monospecific anti-VEGF therapies.
Performance in a Model of Diabetic Macular Edema: Oxygen-Induced Retinopathy
The oxygen-induced retinopathy (OIR) mouse model is a widely used preclinical model that mimics the proliferative neovascularization seen in diabetic retinopathy.
Experimental Protocol: Oxygen-Induced Retinopathy (OIR) Model
References
Comparative Safety Analysis of Gersizangitide for Retinal Vascular Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of Gersizangitide (AXT-107), an investigational peptide-based therapeutic, against established anti-VEGF therapies for neovascular age-related macular degeneration (nAMD) and other retinal vascular diseases. The information is compiled from publicly available clinical trial data and scientific literature.
Introduction to this compound
This compound is an emergent therapeutic agent with a dual mechanism of action, functioning as both an inhibitor of Vascular Endothelial Growth Factor (VEGF) and an activator of the Tie-2 signaling pathway. This peptide-based drug is under investigation for the treatment of retinal vascular diseases, including nAMD and diabetic macular edema (DME). Its unique approach of simultaneously targeting two critical pathways involved in angiogenesis and vascular stability presents a promising new strategy in ophthalmology.
Comparative Safety Profile
The safety of intravitreal injections is paramount for patient outcomes. While detailed safety data for this compound from its ongoing clinical trials are not yet fully available, preliminary reports from the DISCOVER Phase 1/2a trial have indicated no remarkable safety findings to date.[1][2][3] Preclinical studies in animal models also suggest that this compound is well-tolerated.[4]
For a comprehensive comparison, this guide presents the safety profiles of leading anti-VEGF therapies currently in use: Aflibercept, Ranibizumab (B1194657), and the dual VEGF/Ang-2 inhibitor, Faricimab.
Table 1: Comparative Ocular Adverse Events of this compound and Competitor Therapies
| Adverse Event | This compound (AXT-107) | Aflibercept | Ranibizumab | Faricimab |
| Intraocular Inflammation | Data not yet available. Preliminary reports suggest a favorable safety profile. | 2.06 events per 100 person-years at risk.[5] | 1.4% - 2.9% incidence in pivotal trials.[6] | Incidence of 2% in TENAYA and LUCERNE trials.[7] |
| Endophthalmitis | Data not yet available. | 0.22 events per 100 person-years at risk.[5] | 0.019% - 1.6% incidence per patient in clinical trials.[6] | 0.8% incidence.[8] |
| Retinal Detachment | Data not yet available. | Infrequently reported. | Serious adverse events related to injection procedure occurred in <0.1% of injections. | Rates comparable to aflibercept.[9] |
| Increased Intraocular Pressure | Data not yet available. | Commonly reported, generally transient.[10] | Commonly reported post-injection.[11] | Rates comparable to aflibercept.[9] |
| Conjunctival Hemorrhage | Data not yet available. | Most common adverse reaction (≥3%).[10] | Most common ocular side effect. | Rates comparable to aflibercept.[9] |
| Vitreous Floaters | Data not yet available. | Most common adverse reaction (≥3%).[10] | Most common ocular side effect. | Rates comparable to aflibercept.[9] |
| Eye Pain | Data not yet available. | Most common adverse reaction (≥3%).[10] | Most common ocular side effect. | Rates comparable to aflibercept.[9] |
| Retinal Vasculitis | Data not yet available. | Not a commonly reported adverse event. | Not a commonly reported adverse event. | Higher rates observed compared to aflibercept.[8] |
Signaling Pathway of this compound
This compound's dual mechanism of action involves the modulation of two key signaling pathways implicated in retinal vascular diseases: the VEGF pathway and the Angiopoietin/Tie-2 pathway. By inhibiting VEGF, this compound reduces vascular permeability and neovascularization. Concurrently, by activating the Tie-2 receptor, it promotes vascular stability and reduces inflammation.
Experimental Protocols for Safety Assessment
The safety and tolerability of intravitreally administered drugs like this compound are assessed through a series of standardized ophthalmological examinations. Below are the methodologies for key safety assessments typically employed in clinical trials.
Visual Acuity Testing
-
Objective: To measure the sharpness of vision.
-
Methodology: Best-corrected visual acuity (BCVA) is assessed using the Early Treatment Diabetic Retinopathy Study (ETDRS) charts.[12][13][14]
-
Testing is conducted at a standardized distance of 4 meters.
-
If the patient reads fewer than 20 letters at 4 meters, the test is repeated at 1 meter.
-
Separate charts with different letter sequences are used for each eye to prevent memorization.[12]
-
Room illumination and chart luminance are strictly controlled.[12]
-
The final score is calculated based on the number of letters correctly identified.
-
Slit-Lamp Biomicroscopy
-
Objective: To examine the anterior segment of the eye for signs of inflammation or other abnormalities.
-
Methodology: A slit-lamp, which is a low-power microscope with a high-intensity light source, is used for the examination.[15][16][17][18][19]
-
The patient's chin and forehead are positioned on a support to ensure stability.[15][19]
-
The examiner systematically inspects the eyelids, conjunctiva, cornea, anterior chamber, iris, and lens.
-
Fluorescein (B123965) dye may be used to highlight any corneal abrasions or defects.[15][18][19]
-
Pupil dilation may be performed to allow for a better view of the posterior structures.[15]
-
Intraocular Pressure (IOP) Monitoring
-
Objective: To measure the fluid pressure inside the eye and monitor for any significant increases.
-
Methodology: IOP is typically measured using Goldmann applanation tonometry (GAT), which is considered the gold standard.[20] Other methods like non-contact tonometry may also be used.[21]
-
For GAT, a topical anesthetic is applied to the eye.
-
The tonometer probe gently flattens a small area of the cornea to measure the pressure.
-
Measurements are taken at baseline and at specified time points post-injection to detect any transient or sustained IOP elevations.[11]
-
Continuous IOP monitoring devices are also being explored in clinical research.[22][23][24]
-
Fundus Photography
-
Objective: To document the appearance of the retina, optic nerve, and other structures in the back of the eye.
-
Methodology: A specialized fundus camera is used to take high-resolution photographs of the fundus.[25][26][27][28][29]
Experimental Workflow for Ocular Safety Assessment
The following diagram illustrates a typical workflow for assessing the ocular safety of an intravitreal injection in a clinical trial setting.
References
- 1. AsclepiX Therapeutics Completes Enrollment in DISCOVER Trial for Wet AMD - - Modern Optometry [modernod.com]
- 2. AsclepiX Completes Enrollment in DISCOVER Trial for Wet AMD [ophthalmologybreakingnews.com]
- 3. optometrytimes.com [optometrytimes.com]
- 4. This compound (AXT107) / Asclepix [delta.larvol.com]
- 5. Comprehensive Review of Ocular and Systemic Safety Events with Intravitreal Aflibercept Injection in Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intraocular Inflammation Following Intravitreal Faricimab: Insights from Five Bilateral Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraocular Inflammation, Safety Events, and Outcomes After Intravitreal Injection of Ranibizumab, Aflibercept, Brolucizumab, Abicipar Pegol, and Faricimab for nAMD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Intraocular pressure in eyes receiving monthly ranibizumab in 2 pivotal age-related macular degeneration clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 13. precision-vision.com [precision-vision.com]
- 14. certifeyed.com [certifeyed.com]
- 15. ucsfhealth.org [ucsfhealth.org]
- 16. Slit lamp exam: Uses, procedure, results, and other eye exams [medicalnewstoday.com]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
- 18. Slit Lamp Examination [crossroadspsychiatric.com]
- 19. Slit Lamp Exam: Purpose, Procedure and Results [healthline.com]
- 20. How to Measure Intraocular Pressure: An Updated Review of Various Tonometers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Intraocular pressure measurement techniques: Current concepts and a review - Indian J Clin Exp Ophthalmol [ijceo.org]
- 22. Upcoming Methods and Specifications of Continuous Intraocular Pressure Monitoring Systems for Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ESCRS - INTRAOCULAR PRESSURE MONITORING [escrs.org]
- 24. Advances in diagnostic applications for monitoring intraocular pressure in Glaucoma: A review | Journal of Optometry [journalofoptometry.org]
- 25. med.upenn.edu [med.upenn.edu]
- 26. wellcarecomplete.com [wellcarecomplete.com]
- 27. opsweb.org [opsweb.org]
- 28. Fundus photography, fluorescein angiography, optical coherence tomography and electroretinography of preclinical animal models of ocular diseases - Kumar - Annals of Eye Science [aes.amegroups.org]
- 29. Fundus Camera - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking Gersizangitide's Duration of Action Against Current Treatments for Neovascular Age-Related Macular Degeneration
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the investigational peptide therapeutic, Gersizangitide (AXT-107), with current standard-of-care treatments for neovascular age-related macular degeneration (nAMD). The focus of this analysis is the duration of action, a critical factor in reducing treatment burden for patients. Data presented is based on publicly available preclinical and clinical trial information.
Introduction to this compound
This compound is a novel, investigational peptide being developed by AsclepiX Therapeutics for the treatment of retinal vascular diseases, including nAMD.[1] Its unique dual mechanism of action, targeting both vascular endothelial growth factor (VEGF) and the Tie-2 pathway, holds the potential for a longer duration of therapeutic effect compared to existing treatments.[1][2]
Mechanism of Action:
-
VEGF Inhibition: this compound inhibits VEGF-A and VEGF-C, key drivers of angiogenesis and vascular permeability.[1][2]
-
VEGFR-2 Antagonism: It acts as a vascular endothelial growth factor receptor-2 antagonist.[1]
-
Tie-2 Agonism: this compound activates the Tie-2 receptor, which promotes vascular stability and reduces leakage.[1][2]
Preclinical studies have shown promising results regarding its extended duration of action. In rabbit models, this compound demonstrated a half-life of 180 days, suggesting the potential for a significantly reduced injection frequency for patients.[3] A Phase I/II clinical trial, known as the DISCOVER trial, is currently underway to evaluate the safety, tolerability, bioactivity, and duration of action of a single suprachoroidal injection of this compound in patients with nAMD. Topline results are anticipated in the second quarter of 2025.[4][5]
Comparative Analysis of Duration of Action
The following table summarizes the duration of action of this compound based on preclinical data, alongside the clinically established duration of action for current anti-VEGF therapies used in the treatment of nAMD.
| Therapeutic Agent | Mechanism of Action | Reported Duration of Action | Dosing Frequency |
| This compound (AXT-107) | VEGF-A, VEGF-C, VEGFR-2 Inhibitor; Tie-2 Agonist | Preclinical: Half-life of 180 days in rabbits. Clinical data pending (Q2 2025).[3] | Investigational: Single injection being evaluated in a 9-month study.[5][6] |
| Aflibercept (Eylea®) | VEGF-A and PlGF Inhibitor | Mean vitreous VEGF suppression for > 71 ± 18 days.[7] | Every 4 weeks for the first 3 months, then every 8 weeks.[8] Can be extended to 12 or 16 weeks in some patients.[7] |
| Ranibizumab (B1194657) (Lucentis®) | VEGF-A Inhibitor | Mean duration of action of 74.0 days in one study.[9][10] Vitreous half-life of approximately 9 days. | Typically administered monthly. |
| Bevacizumab (Avastin®) (off-label use) | VEGF-A Inhibitor | Mean duration of action of 101.8 days in one study.[9][10] | Varies, often administered every 4-6 weeks. |
| Faricimab (Vabysmo®) | Ang-2 and VEGF-A Inhibitor | Can be extended up to every 16 weeks after a loading phase.[11][12] | Every 4 weeks for the first 4 doses, then intervals can be extended.[13] |
Experimental Protocols
The duration of action of these therapies is determined through rigorous clinical trials. While the specific protocol for the this compound DISCOVER trial is not fully public, a general methodology can be inferred from standard anti-VEGF trial designs.
Generalized Experimental Protocol for Determining Duration of Action in nAMD Clinical Trials:
-
Patient Population: Enrollment of patients with active, treatment-naïve or previously treated subfoveal choroidal neovascularization (CNV) secondary to nAMD. Key inclusion criteria often include a specific range of best-corrected visual acuity (BCVA) and central subfield thickness (CST) on optical coherence tomography (OCT).[6]
-
Treatment Administration:
-
Loading Phase: Patients typically receive an initial series of injections at fixed intervals (e.g., monthly for 3-4 doses).[8][14]
-
Maintenance Phase: Following the loading phase, the interval between treatments is extended based on predefined criteria of disease activity. This is often referred to as a "treat-and-extend" (T&E) regimen.[15]
-
-
Assessment of Disease Activity: Patients are monitored at regular intervals (e.g., monthly or every two months). The decision to retreat is based on a combination of functional and anatomical endpoints:
-
Best-Corrected Visual Acuity (BCVA): A decrease in vision of a predefined number of letters on an ETDRS chart.[16]
-
Optical Coherence Tomography (OCT): An increase in central subfield thickness, or the presence of new or persistent intraretinal or subretinal fluid.[16]
-
Clinical Examination: Presence of new macular hemorrhage.[16]
-
-
Determining Maximum Duration: The primary endpoint for duration of action is often the proportion of patients who can maintain a certain treatment interval (e.g., 12 or 16 weeks) without signs of disease activity.[11]
This compound DISCOVER Trial Protocol Overview:
The DISCOVER trial is a Phase I/IIa, open-label, single ascending-dose study.[5] Fifteen patients with nAMD have been enrolled and will receive a single suprachoroidal injection of this compound at one of three dose levels (125 µg, 250 µg, or 500 µg).[6] Patients will be followed for 9 months to evaluate safety, bioactivity, and the duration of the treatment effect, with key endpoints including changes in BCVA and CST.[5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways targeted by this compound and a generalized workflow for a clinical trial evaluating the duration of action of an anti-VEGF therapy.
References
- 1. This compound - AsclepiX Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (AXT107) News - LARVOL Sigma [sigma.larvol.com]
- 4. This compound (AXT107) / Asclepix [delta.larvol.com]
- 5. AsclepiX Therapeutics Completes Enrollment in DISCOVER Trial for Neovascular Age-Related Macular Degeneration (nAMD) - BioSpace [biospace.com]
- 6. optometrytimes.com [optometrytimes.com]
- 7. Maximum Treatment Interval With Aflibercept T&E [ctv.veeva.com]
- 8. Durability of Every-8-week Aflibercept Maintenance Therapy in Treatment Experienced Neovascular Age-related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Duration of action of intravitreal ranibizumab and bevacizumab in exudative AMD eyes based on macular volume measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bjo.bmj.com [bjo.bmj.com]
- 11. mdpi.com [mdpi.com]
- 12. Faricimab in the Treatment of Exudative Neovascular Age-Related Macular Degeneration and Diabetic Macular Edema in Italy: The FARIT Real World Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gene.com [gene.com]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. fellow.vision-relief.com [fellow.vision-relief.com]
- 16. Systematic Review of Neovascular Age-Related Macular Degeneration Disease Activity Criteria Use to Shorten, Maintain or Extend Treatment Intervals with Anti-VEGF in Clinical Trials: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Gersizangitide for Ocular Neovascular Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro and in-vivo bioactivity of Gersizangitide (AXT-107) with current anti-VEGF therapies, Aflibercept and Ranibizumab. The information is compiled from preclinical and clinical studies to support research and development in the field of ophthalmic angiogenesis inhibitors.
Introduction to this compound and its Novel Mechanism of Action
This compound (AXT-107) is a novel synthetic 20-amino acid peptide derived from collagen IV, currently under investigation for the treatment of neovascular age-related macular degeneration (nAMD) and other retinal vascular diseases.[1] Unlike traditional anti-VEGF therapies that primarily target the vascular endothelial growth factor (VEGF) pathway, this compound exhibits a dual mechanism of action. It not only inhibits the pro-angiogenic VEGF receptor 2 (VEGFR2) but also activates the vessel-stabilizing Tie2 receptor.[2][3] This dual activity is mediated through its binding to integrins αvβ3 and α5β1, which are upregulated on endothelial cells in diseased vessels.[4] This targeted approach offers the potential for both anti-angiogenic and vessel-stabilizing effects, representing a promising therapeutic strategy for retinal diseases characterized by vascular leakage and neovascularization.
In-Vitro Bioactivity: A Head-to-Head Comparison
The in-vitro bioactivity of this compound has been evaluated through various assays, demonstrating its potent anti-angiogenic and vessel-stabilizing properties. Here, we compare its performance with Aflibercept and Ranibizumab based on available data.
Table 1: In-Vitro Bioactivity Comparison of this compound, Aflibercept, and Ranibizumab
| Parameter | This compound (AXT-107) | Aflibercept | Ranibizumab | Bevacizumab |
| Integrin Binding Affinity (Kd) | αvβ3: 1.29 nMα5β1: 2.21 nM | Not Applicable | Not Applicable | Not Applicable |
| Tie2 & Akt Phosphorylation | Dose-dependent increase (0-100 μM) | No direct effect | No direct effect | No direct effect |
| Minimal Concentration for Complete VEGF Inhibition (6h) | Data not available | 0.031 µg/mL | 0.244 µg/mL | 3.9 µg/mL |
| Duration of Complete VEGF Inhibition (single 125 µg/mL dose) | Data not available | Up to 7 days | Up to 72 hours | Up to 12 hours |
Data for Aflibercept, Ranibizumab, and Bevacizumab are from a study using RPE/choroid organ cultures.[5]
In-Vivo Bioactivity: Preclinical Efficacy
Preclinical studies in animal models of retinal neovascularization have demonstrated the in-vivo efficacy of this compound in reducing vascular leakage and inhibiting the growth of new blood vessels.
Table 2: In-Vivo Bioactivity Comparison of this compound and Aflibercept
| Animal Model | Parameter | This compound (AXT-107) | Aflibercept |
| Rabbit Model of VEGF-Induced Vascular Leakage | Reduction in Vascular Leakage | 86% at 1 month 70% at 2 months | Less sustained effect noted in the study |
| Mouse Model of Oxygen-Induced Ischemic Retinopathy | Tie2 Phosphorylation | Enhanced in endothelial cells of retinal neovascularization (1 µg single intravitreal injection) | No direct effect |
| Mouse Model of LPS-Induced Uveitis | Vascular Leakage | Inhibition of vascular leakage and reduction of albumin in vitreous humor (1 µg single intravitreal injection) | Data not available in direct comparison |
| Pharmacokinetics (Rabbit & Minipig) | Vitreous Half-life | ~180 days (forms a gel depot) | Shorter half-life |
A combination of this compound and Aflibercept has been shown to be more effective at suppressing subretinal neovascularization in mouse models than either agent alone.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Diagram 1: this compound's Dual Mechanism of Action
Caption: this compound's dual signaling pathway.
Diagram 2: Experimental Workflow for In-Vitro Endothelial Cell Tube Formation Assay
Caption: Workflow for endothelial tube formation assay.
Diagram 3: Experimental Workflow for In-Vivo Laser-Induced Choroidal Neovascularization (CNV) Model
Caption: Workflow for laser-induced CNV model.
Experimental Protocols
In-Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, a key step in angiogenesis.
-
Preparation of Matrigel Plate: Thaw Matrigel on ice overnight. Pipette 50 µL of cold Matrigel into each well of a pre-chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[1][6][7]
-
Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) to 80-90% confluency. Harvest the cells using trypsin and resuspend them in endothelial cell basal medium.[1][8]
-
Cell Seeding and Treatment: Seed the HUVECs (1-2 x 10^4 cells/well) onto the solidified Matrigel. Immediately add the test compounds (this compound, Aflibercept, Ranibizumab) at desired concentrations.[8]
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.[6]
-
Staining and Imaging: After incubation, carefully remove the medium and stain the cells with Calcein AM (2 µg/mL) for 30 minutes. Visualize and capture images of the tube network using a fluorescence microscope.[7][9]
-
Quantification: Analyze the captured images using angiogenesis analysis software to quantify parameters such as total tube length, number of junctions, and total branching points.
In-Vivo Laser-Induced Choroidal Neovascularization (CNV) in Mice
This model is widely used to study the pathogenesis of neovascular AMD and to evaluate the efficacy of anti-angiogenic therapies.[10][11]
-
Animal Preparation: Anesthetize adult C57BL/6J mice with an intraperitoneal injection of ketamine and xylazine. Dilate the pupils with a topical solution of 1% tropicamide (B1683271) and 2.5% phenylephrine.[12]
-
Laser Photocoagulation: Using a slit lamp delivery system and a coverslip with methylcellulose (B11928114) for corneal contact, deliver four laser spots (532 nm, 200 mW, 100 ms (B15284909) duration, 75 µm spot size) around the optic nerve in each eye. The appearance of a vaporization bubble indicates the rupture of Bruch's membrane.[11][12][13]
-
Intravitreal Injection: Immediately after laser treatment, perform an intravitreal injection of the test compound (e.g., 1 µL of this compound solution) using a 33-gauge needle.
-
In-life Imaging (Optional): At day 7 or 14 post-laser, perform fluorescein (B123965) angiography (FA) and optical coherence tomography (OCT) to visualize vascular leakage and the extent of the CNV lesion.[13]
-
Tissue Collection and Analysis: At the end of the study period (typically 14 days), euthanize the mice and enucleate the eyes. Prepare choroidal flat mounts by carefully dissecting the choroid-RPE complex.
-
Immunostaining and Quantification: Stain the choroidal flat mounts with an endothelial cell marker (e.g., isolectin B4) to visualize the neovascular tufts. Capture fluorescent images and measure the area of the CNV lesions using image analysis software.[11]
Conclusion
This compound presents a promising, novel therapeutic approach for neovascular retinal diseases through its dual mechanism of action. Preclinical data suggests potent in-vitro and in-vivo bioactivity, with the potential for a longer duration of action compared to current anti-VEGF therapies. The comparative data presented in this guide highlights the potential advantages of this compound and provides a foundation for further research and clinical development. Head-to-head preclinical studies directly comparing this compound with both Aflibercept and Ranibizumab under identical experimental conditions are warranted to provide a more definitive assessment of its relative efficacy.
References
- 1. Endothelial Tube Formation Assay [cellbiologics.com]
- 2. hcplive.com [hcplive.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Anti-angiogenic collagen IV-derived peptide target engagement with αvβ3 and α5β1 in ocular neovascularization models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. corning.com [corning.com]
- 8. promocell.com [promocell.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling Gersizangitide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical protocols for the handling of Gersizangitide, a research-grade peptide. Given the absence of a specific Material Safety Data Sheet (MSDS), this guidance is founded on established best practices for the safe handling of potent, research-grade bioactive peptides. Adherence to these procedures is critical to ensure personnel safety and maintain the integrity of research.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of PPE is mandatory when handling this compound in any form (lyophilized powder or solution). The primary routes of exposure to be protected against are inhalation, skin contact, and eye contact.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect against splashes.[1] |
| Face Shield | Recommended when handling the lyophilized powder or during procedures with a high risk of splashing. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect skin and clothing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the standard. Change gloves immediately if they become contaminated.[1] |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | Mandatory when weighing or reconstituting the lyophilized powder to prevent inhalation of aerosolized particles.[1] |
Operational Plan: From Receipt to Disposal
A structured workflow is essential to minimize risk and prevent contamination.
2.1. Receiving and Storage
Upon receipt, visually inspect the container for any damage. This compound, as a peptide, is sensitive to temperature and moisture.[2][3]
| Form | Storage Temperature | Duration | Special Considerations |
| Lyophilized Powder | -20°C or -80°C | Long-term | Store in a tightly sealed, desiccated container away from light.[2][4] |
| Reconstituted Solution | -20°C or -80°C | Up to 1 month (-20°C) or 6 months (-80°C) | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the peptide name, concentration, and date of preparation.[2] |
2.2. Handling and Reconstitution
-
Designated Area: All handling of this compound should occur in a designated, clean area within the laboratory.[1]
-
Aseptic Technique: Use sterile equipment (pipettes, vials, etc.) to prevent contamination of the peptide and the experiment.[1][3]
-
Equilibration: Before opening, allow the vial of lyophilized powder to equilibrate to room temperature in a desiccator to prevent condensation.[5]
-
Reconstitution: Reconstitute the peptide using a suitable sterile solvent as per the manufacturer's instructions or your experimental protocol. This should be performed within a fume hood or biosafety cabinet.
Emergency Protocols: Preparedness is Key
Accidents can happen. A clear and practiced emergency plan is crucial.
3.1. Spill Response
For any spill, the immediate priorities are to alert others, contain the spill, and decontaminate the area.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
